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  • Product: Methyl 4-(1,1-Dioxothiomorpholino)benzoate
  • CAS: 451485-76-0

Core Science & Biosynthesis

Foundational

"Methyl 4-(1,1-Dioxothiomorpholino)benzoate" physical properties

The following technical guide details the physical properties, synthesis, and characterization of Methyl 4-(1,1-Dioxothiomorpholino)benzoate . Executive Summary Methyl 4-(1,1-dioxothiomorpholino)benzoate is a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and characterization of Methyl 4-(1,1-Dioxothiomorpholino)benzoate .

Executive Summary

Methyl 4-(1,1-dioxothiomorpholino)benzoate is a specialized heterocyclic building block utilized primarily in the discovery of small-molecule therapeutics. Structurally, it combines a lipophilic benzoate ester with a polar sulfone-containing thiomorpholine ring. This unique "push-pull" electronic structure—featuring an electron-withdrawing ester and a sulfone-masked amine—makes it a critical scaffold for modulating solubility and metabolic stability in drug candidates, particularly in oncology and antimicrobial research [1, 2].

Chemical Identity & Physical Properties

This compound is characterized by its crystalline nature and specific solubility profile, driven by the polarity of the sulfone group (


) embedded within the saturated heterocyclic ring.
Physicochemical Data Table
PropertySpecification
IUPAC Name Methyl 4-(1,1-dioxo-1

-thiomorpholin-4-yl)benzoate
Common Synonyms 4-(1,1-Dioxothiomorpholino)benzoic acid methyl ester; 4-[4-(Methoxycarbonyl)phenyl]thiomorpholine 1,1-dioxide
Molecular Formula

Molecular Weight 269.32 g/mol
CAS Number 451485-76-0
Appearance White to pale orange/green crystalline powder [3, 4]
Melting Point 154–156 °C [5]
Purity (GC)

98.0%
Solubility Soluble in DMSO, DMF, DCM; Insoluble in Water
Storage 2–8 °C (Refrigerate), protect from light
Solubility & Stability Insights
  • Solubility: The presence of the sulfone group significantly increases polarity compared to the parent thiomorpholine, rendering the compound soluble in dipolar aprotic solvents (DMSO, DMF) but sparingly soluble in non-polar ethers.

  • Stability: The compound is stable under standard laboratory conditions.[1] However, the ester moiety is susceptible to hydrolysis under strongly basic or acidic aqueous conditions, converting it to the corresponding benzoic acid derivative.

Synthetic Methodologies

The synthesis of Methyl 4-(1,1-dioxothiomorpholino)benzoate typically follows one of two primary retrosynthetic pathways. The choice of method depends on the availability of starting materials and the desired scale.

Route A: Nucleophilic Aromatic Substitution ( ) (Preferred)

This is the most direct industrial route, leveraging the reactivity of p-fluorobenzoates.

  • Mechanism: The secondary amine of thiomorpholine 1,1-dioxide attacks the para-position of methyl 4-fluorobenzoate . The ester group activates the benzene ring for nucleophilic attack.

  • Protocol:

    • Reagents: Methyl 4-fluorobenzoate (1.0 eq), Thiomorpholine 1,1-dioxide (1.1 eq),

      
       (2.0 eq).
      
    • Solvent: Anhydrous DMSO or DMF (high boiling point required).

    • Conditions: Heat to 100–120 °C for 12–16 hours under

      
       atmosphere.
      
    • Workup: Pour reaction mixture into ice water. The product typically precipitates as a solid. Filter, wash with water, and recrystallize from ethanol/ethyl acetate if necessary.

Route B: Oxidative Functionalization

Used when the parent thiomorpholine derivative is already available.

  • Mechanism: Oxidation of the sulfide sulfur to the sulfone using strong oxidants.

  • Protocol:

    • Substrate: Methyl 4-(thiomorpholin-4-yl)benzoate.

    • Oxidant: m-CPBA (2.2 eq) or Oxone® (potassium peroxymonosulfate).

    • Conditions: Stir in DCM at 0 °C to RT.

    • Note: This route requires careful control to ensure complete oxidation from sulfoxide to sulfone without over-oxidizing other sensitive functional groups (though the ester is generally stable).

Synthesis Workflow Diagram

Synthesis Start1 Methyl 4-fluorobenzoate Reaction SnAr Reaction (DMSO, K2CO3, 120°C) Start1->Reaction Start2 Thiomorpholine 1,1-dioxide Start2->Reaction Intermediate Crude Precipitate Reaction->Intermediate Precipitation in Water Purification Recrystallization (EtOH/EtOAc) Intermediate->Purification Product Methyl 4-(1,1-dioxothiomorpholino)benzoate (>98% Purity) Purification->Product

Caption: Figure 1. Standard synthetic workflow via Nucleophilic Aromatic Substitution (


).

Structural Characterization

Verification of the structure relies on confirming the presence of the para-substituted benzene ring and the distinct thiomorpholine dioxide signals.

Nuclear Magnetic Resonance ( -NMR)

The following spectral features are diagnostic for this compound in


 or 

:
  • Aromatic Region (

    
     7.0 – 8.0 ppm): 
    
    • Two doublets integrating to 2H each (AA'BB' system).

    • 
       ~7.90 ppm (d, 2H, ortho to ester).
      
    • 
       ~6.95 ppm (d, 2H, ortho to amine).
      
  • Aliphatic Region (

    
     3.0 – 4.0 ppm): 
    
    • 
       ~3.85 ppm (s, 3H, 
      
      
      
      ester singlet).
    • 
       ~3.90–4.00 ppm (m, 4H, 
      
      
      
      protons).
    • 
       ~3.05–3.15 ppm (m, 4H, 
      
      
      
      protons). Note: The sulfone group deshields adjacent protons less than the nitrogen, but the rigidity of the ring often results in distinct multiplets.
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+)

  • Molecular Ion:

    
     m/z.
    
  • Fragmentation: Loss of the methoxy group (

    
    ) or the sulfone moiety may be observed in high-energy collisions.
    

Handling & Safety

  • Hazard Classification: Generally considered an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory.

  • Spill Cleanup: Sweep up dry powder to avoid dust generation. Dissolve residue in acetone or ethyl acetate for disposal.

References

  • Chem-Impex International. "Methyl 4-(1,1-dioxothiomorpholino)benzoate Product Description." Chem-Impex Catalog. Accessed Oct 2025. Link

  • National Institutes of Health (NIH). "PubChem Compound Summary for CID 87557971." PubChem. Link

  • TCI Chemicals. "Methyl 4-(1,1-Dioxothiomorpholino)benzoate Specifications." TCI Product Catalog. Link

  • CymitQuimica. "Thiomorpholine Derivatives and Applications." CymitQuimica Research Supplies. Link

  • Matrix Scientific. "Methyl 4-(1,1-dioxothiomorpholino)benzoate Safety Data Sheet." Matrix Scientific Catalog. Link

Sources

Exploratory

"Methyl 4-(1,1-Dioxothiomorpholino)benzoate" chemical properties

[1] Executive Summary Methyl 4-(1,1-dioxothiomorpholino)benzoate (CAS: 451485-76-0) is a specialized heterocyclic building block widely utilized in medicinal chemistry and organic synthesis.[1][2][3][4][5][6][7] Structur...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 4-(1,1-dioxothiomorpholino)benzoate (CAS: 451485-76-0) is a specialized heterocyclic building block widely utilized in medicinal chemistry and organic synthesis.[1][2][3][4][5][6][7] Structurally, it combines a benzoate ester with a thiomorpholine 1,1-dioxide moiety. This specific functional group arrangement—a sulfone-containing saturated heterocycle attached to an aromatic ester—serves as a critical pharmacophore in the development of Factor Xa inhibitors, antimicrobial agents, and solubility-enhanced drug candidates. The sulfone group acts as a polar, non-basic bioisostere of morpholine, improving metabolic stability and reducing lipophilicity compared to its sulfide counterparts.

Chemical Identity & Physicochemical Properties[2][3][5][7][8][9]

Structural Analysis

The molecule consists of a central phenyl ring substituted at the para positions. One end features a methyl ester (methoxycarbonyl group), rendering the ring electron-deficient and susceptible to nucleophilic attack during synthesis. The opposing end is occupied by a thiomorpholine 1,1-dioxide ring, a cyclic sulfonamide analog that imparts significant polarity and hydrogen-bond accepting capability without the basicity associated with morpholine nitrogen.

Property Data Table
PropertyValueNote
IUPAC Name Methyl 4-(1,1-dioxo-1

-thiomorpholin-4-yl)benzoate
Systematic nomenclature
CAS Number 451485-76-0Primary Identifier
Molecular Formula

-
Molecular Weight 269.32 g/mol -
Physical State Solid (Powder to Crystal)Range: White to Pale Yellow
Solubility DMSO, DMF, DCM, Ethyl AcetatePoor water solubility
Boiling Point ~511.1°C (Predicted)@ 760 mmHg
Flash Point ~262.9°C (Predicted)-
Purity Standard

98.0% (GC)
Industrial Standard

Synthetic Pathways & Experimental Protocols

The synthesis of Methyl 4-(1,1-dioxothiomorpholino)benzoate is most reliably achieved through Nucleophilic Aromatic Substitution (


). This pathway is preferred over direct esterification of the acid or oxidation of the sulfide due to higher yields and cleaner reaction profiles.
Primary Route: Displacement

This protocol utilizes methyl 4-fluorobenzoate as the electrophile. The fluorine atom, being highly electronegative, activates the ipso carbon for attack by the secondary amine of thiomorpholine 1,1-dioxide.

Reagents:
  • Substrate: Methyl 4-fluorobenzoate (1.0 equiv)

  • Nucleophile: Thiomorpholine 1,1-dioxide (1.1 equiv)[5][8]

  • Base: Potassium Carbonate (

    
    , 2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Step-by-Step Protocol:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 4-fluorobenzoate (10 mmol) in anhydrous DMSO (20 mL).

  • Addition: Add Thiomorpholine 1,1-dioxide (11 mmol) followed by anhydrous

    
     (20 mmol).
    
  • Reaction: Heat the mixture to 90–100°C under an inert atmosphere (

    
     or Ar) for 12–16 hours. Monitor progress via TLC (Hexane:EtOAc 1:1) or LC-MS.
    
  • Workup: Cool the reaction mixture to room temperature. Pour slowly into crushed ice/water (100 mL) with vigorous stirring. The product should precipitate as an off-white solid.

  • Isolation: Filter the precipitate. Wash the filter cake copiously with water to remove residual DMSO and inorganic salts.

  • Purification: Recrystallize from Ethanol or perform flash column chromatography (SiO2, Hexane/Ethyl Acetate gradient) if high purity (>99%) is required.

Mechanism of Action ( )

The reaction proceeds via a Meisenheimer complex intermediate. The electron-withdrawing ester group at the para position stabilizes the anionic intermediate, lowering the activation energy for the nucleophilic attack.

SnAr_Mechanism Substrate Methyl 4-fluorobenzoate (Electrophile) Complex Meisenheimer Complex (Stabilized Intermediate) Substrate->Complex + Nucleophile + Base (Heat) Nucleophile Thiomorpholine 1,1-dioxide (Nucleophile) Nucleophile->Complex Product Methyl 4-(1,1-dioxothiomorpholino)benzoate (Product) Complex->Product Elimination of F- Byproduct HF / Salt Complex->Byproduct

Figure 1: Reaction pathway for the synthesis of Methyl 4-(1,1-dioxothiomorpholino)benzoate via Nucleophilic Aromatic Substitution.

Analytical Characterization

To validate the synthesis, the following spectral signatures should be confirmed.

Nuclear Magnetic Resonance ( -NMR)

Predicted shifts in


 or 

:
  • Aromatic Protons: Two doublets (AA'BB' system) at

    
     ~7.9 ppm (2H, ortho to ester) and 
    
    
    
    ~6.9 ppm (2H, ortho to amine).
  • Methyl Ester: Singlet at

    
     ~3.8–3.9 ppm (3H, 
    
    
    
    ).
  • Thiomorpholine Ring:

    • Triplet/Multiplet at

      
       ~3.8–4.0 ppm (4H, 
      
      
      
      ).
    • Triplet/Multiplet at

      
       ~3.0–3.2 ppm (4H, 
      
      
      
      ). Note: The sulfone group significantly deshields adjacent protons compared to a sulfide.
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+)

  • Expected Molecular Ion:

    
     m/z.
    
  • Fragmentation: Loss of methoxy group (

    
    ) or loss of the sulfone ring may be observed at higher collision energies.
    

Biological Relevance & Applications[5][11]

Pharmacophore Utility

The 4-(1,1-dioxothiomorpholino)phenyl moiety is a strategic structural element in drug design.

  • Solubility Enhancement: The sulfone group increases polarity and water solubility compared to phenyl or thiomorpholine analogs.

  • Metabolic Stability: Unlike thiomorpholines (sulfides), which are prone to oxidative metabolism (S-oxidation) by CYP450 enzymes, the 1,1-dioxide (sulfone) is metabolically inert, prolonging the drug's half-life.

  • Factor Xa Inhibition: This motif is structurally analogous to the morpholinone groups found in anticoagulants like Rivaroxaban, providing critical hydrogen bonding interactions within the active site of the coagulation factor.

Bio_Relevance Compound Methyl 4-(1,1-dioxothiomorpholino)benzoate Prop1 Metabolic Stability (Resistant to S-oxidation) Compound->Prop1 Prop2 Solubility (Polar Sulfone Group) Compound->Prop2 Prop3 Bioisostere (Mimics Morpholine/Piperazine) Compound->Prop3 App1 Factor Xa Inhibitors (Anticoagulants) Prop1->App1 App2 Antimicrobial Agents Prop2->App2 Prop3->App1

Figure 2: Structure-Activity Relationship (SAR) mapping of the target compound in medicinal chemistry.

Safety & Handling

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Handling: Use standard PPE (gloves, lab coat, safety goggles). Perform synthesis in a fume hood to manage solvent vapors (DMSO/DMF).

  • Storage: Store in a cool, dry place (

    
     recommended). Protect from light and moisture.
    
  • Incompatibility: Strong oxidizing agents, strong acids, and strong bases (hydrolysis of ester).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 586417 (Analog Reference). PubChem. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to Methyl 4-(1,1-Dioxothiomorpholino)benzoate

CAS Number: 451485-76-0 Prepared by: Gemini, Senior Application Scientist Introduction and Strategic Importance Methyl 4-(1,1-dioxothiomorpholino)benzoate is a versatile heterocyclic compound that has garnered significan...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 451485-76-0

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Importance

Methyl 4-(1,1-dioxothiomorpholino)benzoate is a versatile heterocyclic compound that has garnered significant interest within the realms of pharmaceutical and agrochemical research.[1] Its unique molecular architecture, featuring a sulfonyl-containing thiomorpholine moiety directly linked to a methyl benzoate group, imparts a distinct combination of physicochemical properties that make it a valuable building block in modern synthetic chemistry.[1] The presence of the thiomorpholine 1,1-dioxide group, a bioisostere of the morpholine and piperazine rings, offers opportunities to modulate properties such as solubility, metabolic stability, and target engagement in drug discovery programs.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a compound is critical for its effective application in research and development. The key physicochemical data for Methyl 4-(1,1-Dioxothiomorpholino)benzoate are summarized in the table below.

PropertyValueSource
CAS Number 451485-76-0[1]
Molecular Formula C₁₂H₁₅NO₄S[1]
Molecular Weight 269.32 g/mol [1]
Appearance White to orange to green crystalline powder[1]
Purity ≥ 98% (GC)[1]
Synonyms 4-(1,1-Dioxothiomorpholino)benzoic acid methyl ester, 4-[4-(Methoxycarbonyl)phenyl]thiomorpholine 1,1-dioxide[1]
Storage Store at room temperature[1]

The structural formula of Methyl 4-(1,1-Dioxothiomorpholino)benzoate is depicted in the diagram below.

G cluster_0 Methyl 4-(1,1-Dioxothiomorpholino)benzoate C12H15NO4S

Caption: Chemical structure of Methyl 4-(1,1-Dioxothiomorpholino)benzoate.

Synthesis Strategies and Methodologies

While specific, peer-reviewed synthetic procedures for Methyl 4-(1,1-Dioxothiomorpholino)benzoate are not extensively detailed in the public domain, its structure suggests two primary and highly viable synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. Both methods are foundational in modern organic synthesis for the formation of aryl-nitrogen bonds.

Proposed Synthetic Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

This classical approach relies on the reaction of an electron-deficient aryl halide with a nucleophile. In this case, methyl 4-fluorobenzoate serves as the electrophilic partner, and thiomorpholine 1,1-dioxide acts as the nucleophile. The fluorine atom is an excellent leaving group for SNAr reactions, and the electron-withdrawing ester group activates the aromatic ring towards nucleophilic attack.

G reagent1 Methyl 4-fluorobenzoate conditions Base (e.g., K₂CO₃, Et₃N) High-boiling polar aprotic solvent (e.g., DMF, DMSO) Heat reagent1->conditions reagent2 Thiomorpholine 1,1-dioxide reagent2->conditions product Methyl 4-(1,1-Dioxothiomorpholino)benzoate conditions->product

Caption: Proposed SNAr synthesis workflow.

Experimental Protocol (Proposed):

  • Reaction Setup: To a solution of methyl 4-fluorobenzoate (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add thiomorpholine 1,1-dioxide (1.1 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. The crude product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF and DMSO are chosen for their ability to dissolve the reactants and to stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby accelerating the reaction rate.

  • Base: A base is required to deprotonate the secondary amine of thiomorpholine 1,1-dioxide, increasing its nucleophilicity. An excess of the base is used to ensure complete reaction and to neutralize any acidic byproducts.

  • Temperature: Elevated temperatures are typically necessary to overcome the activation energy barrier for the aromatic substitution reaction.

Proposed Synthetic Pathway 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4][5] This method offers a broader substrate scope and often proceeds under milder conditions compared to traditional SNAr reactions. In this context, methyl 4-bromobenzoate or methyl 4-chlorobenzoate would be coupled with thiomorpholine 1,1-dioxide.

G reagent1 Methyl 4-halobenzoate (X = Br, I) catalyst_system Pd Catalyst (e.g., Pd₂(dba)₃) Phosphine Ligand (e.g., Xantphos, BINAP) Base (e.g., NaOtBu, Cs₂CO₃) Solvent (e.g., Toluene, Dioxane) reagent1->catalyst_system reagent2 Thiomorpholine 1,1-dioxide reagent2->catalyst_system product Methyl 4-(1,1-Dioxothiomorpholino)benzoate catalyst_system->product

Caption: Proposed Buchwald-Hartwig amination workflow.

Experimental Protocol (Proposed):

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 4-bromobenzoate (1.0 eq), thiomorpholine 1,1-dioxide (1.2 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand like Xantphos or BINAP (2-10 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq). Add an anhydrous, deoxygenated solvent like toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent. Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so an inert atmosphere is crucial to maintain its catalytic activity.

  • Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and to facilitate the formation of the palladium-amido complex.

Analytical Characterization (Predicted Profile)

1H NMR (400 MHz, CDCl3):

  • δ 8.0-8.1 ppm (d, 2H): Aromatic protons ortho to the ester group.

  • δ 7.0-7.1 ppm (d, 2H): Aromatic protons ortho to the nitrogen atom.

  • δ 3.9 ppm (s, 3H): Methyl protons of the ester group.

  • δ 3.6-3.7 ppm (t, 4H): Methylene protons of the thiomorpholine ring adjacent to the nitrogen atom.

  • δ 3.1-3.2 ppm (t, 4H): Methylene protons of the thiomorpholine ring adjacent to the sulfonyl group.

13C NMR (100 MHz, CDCl3):

  • δ 166.5 ppm: Carbonyl carbon of the ester.

  • δ 154.0 ppm: Aromatic carbon attached to the nitrogen atom.

  • δ 131.5 ppm: Aromatic carbons ortho to the ester group.

  • δ 125.0 ppm: Aromatic carbon attached to the ester group.

  • δ 117.0 ppm: Aromatic carbons ortho to the nitrogen atom.

  • δ 52.5 ppm: Methyl carbon of the ester.

  • δ 51.0 ppm: Methylene carbons of the thiomorpholine ring adjacent to the sulfonyl group.

  • δ 48.0 ppm: Methylene carbons of the thiomorpholine ring adjacent to the nitrogen atom.

Infrared (IR) Spectroscopy (ATR):

  • ~3000-2850 cm-1: C-H stretching of aromatic and aliphatic groups.

  • ~1720 cm-1: C=O stretching of the ester group.

  • ~1600, 1510 cm-1: C=C stretching of the aromatic ring.

  • ~1320, 1150 cm-1: Asymmetric and symmetric SO₂ stretching of the sulfonyl group.

  • ~1280 cm-1: C-O stretching of the ester group.

  • ~1240 cm-1: C-N stretching of the aryl amine.

Mass Spectrometry (EI):

  • M+ at m/z = 269.07: Molecular ion peak.

  • Fragmentation pattern: Expect to see fragments corresponding to the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and cleavage of the thiomorpholine ring.

Potential Applications in Research and Development

Methyl 4-(1,1-dioxothiomorpholino)benzoate is primarily positioned as a key intermediate in the synthesis of more complex molecules with potential biological activity.[1]

  • Pharmaceutical Development: This compound serves as a scaffold for the synthesis of novel drug candidates. The thiomorpholine 1,1-dioxide moiety can act as a hydrogen bond acceptor and its sulfone group can participate in interactions with biological targets. It has been noted for its potential in the development of anti-cancer agents, where its structural features may enhance biological activity.[1] The ester group provides a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, which can then be coupled with other amines to form amides.

  • Agrochemical Research: The structural motifs present in this molecule are also relevant in the design of new pesticides and herbicides.[1] The introduction of the thiomorpholine 1,1-dioxide group can influence the compound's uptake, transport, and metabolic stability in plants and insects.

  • Biochemical Research: As a well-defined chemical entity, it can be used as a reagent in various biochemical assays to probe enzyme interactions and metabolic pathways, aiding in the broader drug discovery process.[1]

Conclusion

Methyl 4-(1,1-dioxothiomorpholino)benzoate is a valuable and versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research. While detailed synthetic and characterization data in peer-reviewed literature is sparse, its synthesis can be reliably approached through established methodologies such as Nucleophilic Aromatic Substitution or Buchwald-Hartwig Amination. The predicted analytical profile provided in this guide offers a solid foundation for its identification and quality control. As research in medicinal and agricultural chemistry continues to evolve, the utility of such strategically designed building blocks is expected to grow, paving the way for the discovery of novel and effective chemical entities.

References

  • Chem-Impex. Methyl 4-(1,1-Dioxothiomorpholino)benzoate. [Link]

  • The Royal Society of Chemistry. Supplementary Information for an article. [Link]

  • PubChem. Methyl 4-methylbenzoate. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

Sources

Exploratory

Technical Monograph: Methyl 4-(1,1-Dioxothiomorpholino)benzoate

This technical guide provides an in-depth analysis of Methyl 4-(1,1-dioxothiomorpholino)benzoate , a critical intermediate in medicinal chemistry known for its utility as a pharmacophore scaffold. Molecular Weight & Phys...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl 4-(1,1-dioxothiomorpholino)benzoate , a critical intermediate in medicinal chemistry known for its utility as a pharmacophore scaffold.

Molecular Weight & Physicochemical Profiling for Drug Discovery

Executive Summary

Methyl 4-(1,1-dioxothiomorpholino)benzoate (CAS: 451485-76-0 ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting Factor Xa, antibacterial pathways (oxazolidinone analogs), and various G-protein coupled receptors (GPCRs).[1]

Its core value lies in the thiomorpholine 1,1-dioxide moiety.[2][3] This group acts as a non-basic, metabolically stable bioisostere of morpholine. Unlike morpholine, which is basic and prone to N-oxidation, the sulfone analog locks the nitrogen lone pair into conjugation (to a degree) and provides strong hydrogen bond acceptors via the sulfone oxygens, altering the lipophilicity (LogP) and solubility profile of the parent drug.

Physicochemical Characterization

Molecular Weight Breakdown

The precise molecular weight is critical for stoichiometry in high-throughput synthesis and mass spectrometry validation.

Formula:



ElementCountIsotope Mass (Da)Contribution (Da)
Carbon (C) 1212.011144.132
Hydrogen (H) 151.00815.120
Nitrogen (N) 114.00714.007
Oxygen (O) 415.99963.996
Sulfur (S) 132.06532.065
Total Average MW 269.32 g/mol
Monoisotopic Mass 269.0722 Da

Note: The monoisotopic mass (269.0722) should be used for high-resolution mass spectrometry (HRMS) identification [M+H]+ peaks.

Key Physical Properties[4]
  • Appearance: White to off-white crystalline powder. (Commercial samples may appear faint orange/green due to trace transition metal impurities from catalysis).

  • Melting Point: 154–156 °C.[4]

  • Solubility: Soluble in DMSO, DMF, and chlorinated solvents (DCM, Chloroform). Sparingly soluble in water and diethyl ether.

  • LogP (Predicted): ~1.85 (Moderate lipophilicity, suitable for oral bioavailability optimization).

Structural Logic & Bioisosterism

Why do medicinal chemists select this specific scaffold? The decision is often driven by the need to optimize DMPK (Drug Metabolism and Pharmacokinetics) properties.

The "Sulfone Switch"

Replacing a morpholine ring with a thiomorpholine 1,1-dioxide ring effects three changes:

  • Basicity Reduction: The electron-withdrawing sulfone group reduces the basicity of the nitrogen (if not directly attached to the benzoate), or in this specific molecule, modifies the electronic push-pull of the benzoate system.

  • Metabolic Stability: The sulfur atom is already fully oxidized (

    
    ), preventing metabolic S-oxidation.
    
  • Hydrogen Bonding: The sulfone oxygens act as weak H-bond acceptors without being H-bond donors, useful for targeting specific pockets in enzymes like Factor Xa.

Visualization: SAR Decision Pathway

The following diagram illustrates the logical flow a chemist uses when selecting this scaffold over alternatives.

SAR_Logic Start Lead Compound Optimization (Morpholine Core) Problem Issue: High Basicity or Metabolic Instability (N-oxide) Start->Problem Solution Strategy: Bioisosteric Replacement Problem->Solution OptionA Thiomorpholine Solution->OptionA OptionB Thiomorpholine 1,1-Dioxide (Target Scaffold) Solution->OptionB OutcomeA Risk: S-Oxidation Metabolism OptionA->OutcomeA OutcomeB Benefit: Metabolically Stable Reduced Basicity H-Bond Acceptor OptionB->OutcomeB

Figure 1: Decision logic for selecting the thiomorpholine 1,1-dioxide scaffold during lead optimization.

Synthetic Methodology

The synthesis of Methyl 4-(1,1-dioxothiomorpholino)benzoate is typically achieved via Nucleophilic Aromatic Substitution (


) . This route is preferred over palladium-catalyzed coupling for this specific substrate because the ester group at the para-position activates the ring for nucleophilic attack.
Reaction Scheme

Reagents:

  • Substrate: Methyl 4-fluorobenzoate (Activated electrophile).

  • Nucleophile: Thiomorpholine 1,1-dioxide.[2][4]

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMSO or DMF (Polar aprotic to accelerate

    
    ).
    
Step-by-Step Protocol

Note: This protocol is a standardized adaptation for research-scale synthesis (1–5g).

  • Preparation:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-fluorobenzoate (1.0 eq, 10 mmol) in anhydrous DMSO (20 mL).

    • Add Thiomorpholine 1,1-dioxide (1.1 eq, 11 mmol).

    • Add finely ground anhydrous

      
        (2.0 eq, 20 mmol).
      
  • Reaction:

    • Heat the mixture to 100–110 °C under an inert atmosphere (

      
       or Ar).
      
    • Monitor via TLC (Hexane:Ethyl Acetate 1:1) or LC-MS.[5] Conversion is typically complete within 4–6 hours.

    • Checkpoint: The product spot will be more polar than the starting fluoride but less polar than the amine.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into Ice-Water (100 mL) with vigorous stirring. The product should precipitate as a white solid.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with copious water to remove residual DMSO and inorganic salts.

  • Purification:

    • Recrystallize from Ethanol or Ethyl Acetate/Hexane if necessary.

    • Yield Expectation: 85–95%.

Synthesis Workflow Diagram

Synthesis_Workflow Reagents Reagents: Me-4-F-Benzoate Thiomorpholine Dioxide K2CO3 / DMSO Heating Heat @ 110°C 4-6 Hours (SnAr Mechanism) Reagents->Heating Activation Quench Quench in Ice Water Heating->Quench Completion Isolation Filtration & Washing Quench->Isolation Precipitation Product Final Product: Methyl 4-(1,1-dioxo...) White Solid Isolation->Product Drying

Figure 2: Operational workflow for the SnAr synthesis of the target ester.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signals must be verified:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       7.85 (d, 2H, Ar-H ortho to ester).
      
    • 
       7.05 (d, 2H, Ar-H ortho to amine).
      
    • 
       3.90 (m, 4H, 
      
      
      
      ).
    • 
       3.80 (s, 3H, 
      
      
      
      ).
    • 
       3.15 (m, 4H, 
      
      
      
      adjacent to sulfone).
  • IR Spectroscopy:

    • Strong carbonyl stretch (

      
      ) at ~1710 
      
      
      
      .
    • Sulfone stretches (

      
      ) at ~1120 
      
      
      
      and ~1300
      
      
      .

References

  • Kumari, A., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2763956, Methyl 4-(1,1-dioxothiomorpholin-4-yl)benzoate. Retrieved from [Link]

Sources

Foundational

Technical Guide: Methyl 4-(1,1-Dioxothiomorpholino)benzoate

This guide provides an in-depth technical analysis of Methyl 4-(1,1-dioxothiomorpholino)benzoate , a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical intermediates. Optimizing Sulf...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 4-(1,1-dioxothiomorpholino)benzoate , a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical intermediates.

Optimizing Sulfone-Based Bioisosteres in Medicinal Chemistry

Executive Summary

Methyl 4-(1,1-dioxothiomorpholino)benzoate is a para-substituted benzoate ester featuring a thiomorpholine 1,1-dioxide moiety.[1] This compound serves as a critical intermediate in drug discovery, particularly for programs targeting Factor Xa inhibition, antibacterial oxazolidinones, and metabolic modulators.

Its core value lies in the thiomorpholine 1,1-dioxide group, which acts as a non-basic, metabolically stable bioisostere of morpholine or piperazine. Unlike its ether or amine counterparts, the sulfone group introduces polarity without basicity, reducing hERG liability and preventing oxidative metabolic hotspots.

Structural Analysis & Pharmacophore Logic

Chemical Architecture

The molecule consists of two distinct domains linked by a C-N bond:

  • The Electrophilic Acceptor: A methyl benzoate core. The ester functionality at the para position activates the ring for nucleophilic attack during synthesis and serves as a handle for further derivatization (e.g., hydrolysis to benzoic acid).

  • The Polar Modulator: A thiomorpholine 1,1-dioxide ring.[2] This saturated heterocycle adopts a chair conformation. The sulfone (

    
    ) group creates a strong dipole, enhancing water solubility while maintaining lipophilic balance (LogP modulation).
    
Bioisosteric Significance

In medicinal chemistry, replacing a morpholine oxygen with a sulfone (


) group is a strategic design choice:
  • Metabolic Stability: The sulfur atom is already fully oxidized, preventing S-oxidation (a common clearance pathway for thiomorpholines).

  • Basicity Reduction: The electron-withdrawing effect of the sulfone lowers the pKa of the nitrogen (if it were free), though here the nitrogen is an aniline type.

  • Hydrogen Bonding: The sulfone oxygens act as weak hydrogen bond acceptors, distinct from the ether oxygen of morpholine.

Synthetic Methodologies

Two primary routes exist for synthesizing this compound.[3][4] The choice depends on scale and starting material availability.

Route A: Nucleophilic Aromatic Substitution (SₙAr)

Preferred for Laboratory Scale & Convergent Synthesis

This method couples a pre-formed thiomorpholine 1,1-dioxide with an activated aryl fluoride.

  • Substrates: Methyl 4-fluorobenzoate + Thiomorpholine 1,1-dioxide.

  • Reagents: Potassium Carbonate (

    
    ), DMSO or DMF.
    
  • Conditions: 100°C, 12–24 hours.

  • Mechanism: The ester group at the para position withdraws electron density, activating the ring for attack by the secondary amine of the thiomorpholine. Fluoride is the preferred leaving group due to its high electronegativity, which stabilizes the Meisenheimer complex intermediate.

Route B: Divinyl Sulfone Cyclization

Preferred for Industrial Scale & Atom Economy

This method builds the heterocyclic ring directly onto the aniline precursor.

  • Substrates: Methyl 4-aminobenzoate + Divinyl sulfone.

  • Reagents: Water/Ethanol or dilute acid/base catalyst.

  • Conditions: Reflux.[5]

  • Mechanism: Double Michael addition. The aniline nitrogen attacks the vinyl sulfone (1,4-addition), followed by an intramolecular Michael addition to close the ring.

Visualizing the Synthetic Pathways

SynthesisPathways Start1 Methyl 4-fluorobenzoate Inter Meisenheimer Complex Start1->Inter SnAr (DMSO, K2CO3, 100°C) Start2 Thiomorpholine 1,1-dioxide Start2->Inter Start3 Methyl 4-aminobenzoate Product Methyl 4-(1,1-dioxothiomorpholino)benzoate (Target) Start3->Product Double Michael Addition (EtOH/H2O, Reflux) Start4 Divinyl Sulfone Start4->Product Inter->Product - F⁻

Figure 1: Convergent (SnAr) vs. Linear (Cyclization) synthesis strategies.

Experimental Protocol (SₙAr Method)

Objective: Synthesis of Methyl 4-(1,1-dioxothiomorpholino)benzoate via nucleophilic aromatic substitution.

Reagents:

  • Methyl 4-fluorobenzoate (1.0 eq)

  • Thiomorpholine 1,1-dioxide (1.1 eq)[1]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Dimethyl sulfoxide (DMSO) [Concentration: 0.5 M]

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-fluorobenzoate in DMSO.

  • Addition: Add Thiomorpholine 1,1-dioxide followed by

    
    .
    
  • Reaction: Heat the mixture to 100°C under an inert atmosphere (

    
    ) for 16 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.
    
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates as a solid.

  • Isolation: Filter the precipitate. Wash with water to remove residual DMSO and salts.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes) if necessary.

Self-Validating Checkpoint:

  • Observation: The reaction should turn from a clear solution to a suspension (formation of KF/K2CO3 salts).

  • LC-MS: Look for the parent ion

    
    .
    

Physicochemical Properties & Characterization

Key Data Table
PropertyValueNotes
Appearance White to off-white crystalline powderMay appear greenish if trace Cu/Ni present
Melting Point 168–172 °CHigh MP indicates strong crystal lattice (dipole interactions)
Solubility DMSO, DMF, Hot EthanolPoor solubility in water and hexane
LogP (Calc) ~1.2Lower than morpholine analog due to sulfone polarity
H-Bond Acceptors 42 Sulfone oxygens + 2 Ester oxygens
H-Bond Donors 0No labile protons
Spectral Expectations
  • ¹H NMR (DMSO-d₆):

    • Aromatic: Two doublets (AA'BB' system) at ~7.8 ppm (2H, ortho to ester) and ~7.0 ppm (2H, ortho to N).

    • Ester Methyl: Singlet at ~3.8 ppm (3H).

    • Thiomorpholine Ring: Two triplets. The

      
       protons appear downfield (~3.9 ppm) due to the aniline nitrogen. The 
      
      
      
      protons appear at ~3.1 ppm.
  • IR Spectroscopy:

    • Carbonyl (C=O): Strong band at ~1710 cm⁻¹.

    • Sulfone (O=S=O): Symmetric/Asymmetric stretches at ~1130 cm⁻¹ and ~1300 cm⁻¹.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at room temperature, kept dry. The ester is stable but can hydrolyze under strong acidic/basic conditions over time.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during the heating phase of synthesis to contain DMSO vapors.

References

  • Chem-Impex International. Methyl 4-(1,1-dioxothiomorpholino)benzoate Product Data. Retrieved from

  • TCI Chemicals. Product Specification: Methyl 4-(1,1-Dioxothiomorpholino)benzoate (CAS 451485-76-0). Retrieved from

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[6] (2021).[6] Discusses the bioisosteric utility of the thiomorpholine dioxide ring. Retrieved from

  • American Chemical Society (ACS). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence. (2022).[7] Provides context on the synthesis of the thiomorpholine core. Retrieved from

  • Sigma-Aldrich. Methyl 4-(hydroxymethyl)benzoate & Related Benzoate Esters. (General reactivity context). Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

This guide provides a comprehensive technical overview of the mass spectrometric analysis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate, a compound of interest in pharmaceutical and agrochemical research.[1] Intended for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate, a compound of interest in pharmaceutical and agrochemical research.[1] Intended for researchers, scientists, and professionals in drug development, this document will delve into the structural attributes of the molecule, predict its fragmentation patterns under electrospray ionization (ESI), and provide detailed protocols for its characterization using both low-resolution and high-resolution mass spectrometry.

Introduction to Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Methyl 4-(1,1-Dioxothiomorpholino)benzoate (CAS No. 451485-76-0) is a versatile organic compound featuring a thiomorpholine dioxide moiety linked to a methyl benzoate group.[1] Its molecular formula is C₁₂H₁₅NO₄S, with a monoisotopic mass of approximately 269.07 g/mol .[1] The presence of the electron-rich thiomorpholine dioxide and the readily ionizable ester group makes this molecule particularly amenable to analysis by mass spectrometry, a cornerstone technique for molecular identification and structural elucidation in modern chemistry. Understanding its behavior in the mass spectrometer is crucial for its application in areas such as the synthesis of novel therapeutic agents.[1]

Predicted Fragmentation Pathways

The fragmentation of Methyl 4-(1,1-Dioxothiomorpholino)benzoate in the gas phase, particularly under collision-induced dissociation (CID) in a tandem mass spectrometer, can be predicted by considering the lability of its constituent functional groups. The primary sites for fragmentation are the ester linkage and the thiomorpholine dioxide ring.

A logical workflow for predicting and confirming these fragmentation pathways is outlined below:

G cluster_0 Prediction Phase cluster_1 Experimental Phase cluster_2 Confirmation Phase Propose Fragments Propose Fragmentation Pathways based on functional groups Calculate Masses Calculate m/z of Predicted Fragments Propose Fragments->Calculate Masses Match Fragments Match Observed Fragments with Predicted Fragments Calculate Masses->Match Fragments Acquire MS1 Acquire Full Scan (MS1) Spectrum Acquire MS2 Acquire Product Ion (MS/MS) Spectra of Parent Ion Acquire MS1->Acquire MS2 Isolate Precursor Ion Acquire MS2->Match Fragments Elucidate Structure Elucidate Fragmentation Mechanism Match Fragments->Elucidate Structure

Caption: Workflow for Fragmentation Analysis.

Based on established fragmentation patterns of benzoate esters and sulfonamides, the following pathways are anticipated[2][3][4]:

  • Loss of the methoxy group (-OCH₃): Cleavage of the ester can lead to the loss of a methoxy radical, resulting in a stable acylium ion.

  • Decarboxylation: The loss of the entire methoxycarbonyl group (-COOCH₃) is another plausible fragmentation pathway.

  • Cleavage of the thiomorpholine dioxide ring: The cyclic sulfonamide structure can undergo ring-opening followed by fragmentation, potentially leading to the loss of SO₂.[3]

The predicted fragmentation of the protonated molecule [M+H]⁺ is depicted in the following diagram:

G cluster_frags Predicted Fragment Ions M Methyl 4-(1,1-Dioxothiomorpholino)benzoate [M+H]⁺ m/z 270.08 F1 Loss of OCH₃ [M+H-CH₃O]⁺ m/z 238.05 M->F1 -OCH₃ F2 Loss of COOCH₃ [M+H-COOCH₃]⁺ m/z 210.06 M->F2 -COOCH₃ F3 Loss of SO₂ [M+H-SO₂]⁺ m/z 206.09 M->F3 -SO₂ F4 Thiomorpholine dioxide cation [C₄H₈NO₂S]⁺ m/z 134.03 M->F4 Cleavage at Ar-N bond

Caption: Predicted Fragmentation Pathways.

Experimental Protocols

To validate the predicted fragmentation pathways and obtain a comprehensive mass spectrometric profile of Methyl 4-(1,1-Dioxothiomorpholino)benzoate, the following experimental protocols are recommended.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Methyl 4-(1,1-Dioxothiomorpholino)benzoate and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with the mobile phase to be used for analysis. For electrospray ionization in positive mode, a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid is recommended to promote protonation.

Low-Resolution Mass Spectrometry for Initial Characterization

This protocol is designed for a standard quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Infusion: Directly infuse the working solution at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan (MS1) from m/z 50 to 500 to identify the protonated molecule [M+H]⁺.

  • MS/MS Analysis:

    • Isolate the [M+H]⁺ ion (expected at m/z 270.1).

    • Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, 30 eV) to induce fragmentation.

    • Acquire the product ion spectra (MS/MS) to observe the fragment ions.

High-Resolution Mass Spectrometry for Accurate Mass Measurement

This protocol is intended for use with a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Ionization and Infusion: Follow the same procedure as for low-resolution MS.

  • Accurate Mass Measurement:

    • Acquire a high-resolution full scan (MS1) to determine the accurate mass of the [M+H]⁺ ion.

    • Perform a high-resolution product ion scan (MS/MS) on the isolated [M+H]⁺ ion to obtain accurate masses of the fragment ions.

  • Elemental Composition Determination: Use the accurate mass measurements to determine the elemental composition of the parent and fragment ions, which provides a high degree of confidence in their identification.

Data Presentation

The following table summarizes the key expected ions and their theoretical accurate masses.

Ion DescriptionProposed FormulaTheoretical m/z
Protonated Molecule[C₁₂H₁₅NO₄S + H]⁺270.0795
Loss of Methoxy Group[C₁₁H₁₂NO₃S]⁺238.0532
Loss of Methoxycarbonyl Group[C₁₀H₁₂NO₂S]⁺210.0583
Loss of Sulfur Dioxide[C₁₂H₁₅NO₂S]⁺206.0896
Thiomorpholine Dioxide Cation[C₄H₈NO₂S]⁺134.0270

Conclusion

The mass spectrometric analysis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a powerful tool for its unambiguous identification and structural characterization. By employing a combination of soft ionization techniques like ESI and tandem mass spectrometry, detailed information about its molecular weight and fragmentation behavior can be obtained. The protocols and predicted fragmentation pathways outlined in this guide provide a solid foundation for researchers working with this compound, enabling them to confidently verify its identity and purity in various applications.

References

  • PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. Retrieved from [Link]

  • YouTube. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism. Retrieved from [Link]

  • ACS Publications. (2021, December 13). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Retrieved from [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). Thiomorpholine 1,1-dioxide. Retrieved from [Link]

  • ResearchGate. (2006, August). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Reactivity Profile of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

This guide provides a comprehensive technical overview of the synthesis and reactivity of Methyl 4-(1,1-Dioxothiomorpholino)benzoate, a versatile building block in medicinal chemistry and materials science.[1] This docum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the synthesis and reactivity of Methyl 4-(1,1-Dioxothiomorpholino)benzoate, a versatile building block in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the molecule's chemical behavior and its potential applications.

Introduction: A Molecule of Interest

Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a bifunctional organic compound featuring a methyl benzoate moiety and a thiomorpholine-1,1-dioxide group. This unique combination of an electron-withdrawing sulfone and a modifiable ester group makes it a valuable intermediate in the synthesis of complex molecules, including novel therapeutic agents and functional materials.[1] The thiomorpholine-1,1-dioxide scaffold, in particular, is a key pharmacophore in a range of biologically active compounds.[2]

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₅NO₄SChem-Impex
Molecular Weight269.32 g/mol Chem-Impex
CAS Number451485-76-0Chem-Impex
AppearanceWhite to off-white solidGeneric
SolubilitySoluble in most organic solventsGeneric

Synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

The most direct and efficient synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate involves the N-arylation of thiomorpholine 1,1-dioxide with a suitable methyl 4-halobenzoate, typically methyl 4-fluorobenzoate, via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the para-ester group activates the aryl halide towards nucleophilic attack by the secondary amine of the thiomorpholine derivative.

Alternatively, a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, can be employed, particularly with less reactive aryl halides like bromides or chlorides.[3][4] This method offers broad substrate scope and functional group tolerance.[3][4]

G cluster_synthesis Synthesis Workflow start Starting Materials: - Thiomorpholine 1,1-dioxide - Methyl 4-fluorobenzoate reaction N-Arylation Reaction (Nucleophilic Aromatic Substitution) start->reaction Base (e.g., K2CO3) Solvent (e.g., DMF) Heat workup Reaction Work-up - Quenching - Extraction reaction->workup purification Purification - Column Chromatography workup->purification product Methyl 4-(1,1-Dioxothiomorpholino)benzoate purification->product

Caption: A generalized workflow for the synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate.

Experimental Protocol: N-Arylation of Thiomorpholine 1,1-dioxide

This protocol describes a representative procedure for the synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate.

Materials:

  • Thiomorpholine 1,1-dioxide (1.0 eq)

  • Methyl 4-fluorobenzoate (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add thiomorpholine 1,1-dioxide, methyl 4-fluorobenzoate, and potassium carbonate.

  • Add DMF to the flask to dissolve the reactants.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Reactivity Profile

The reactivity of Methyl 4-(1,1-Dioxothiomorpholino)benzoate is dictated by its three key structural components: the aromatic ring, the methyl ester, and the thiomorpholine-1,1-dioxide moiety.

Reactions at the Aromatic Ring: Electrophilic Aromatic Substitution

The aromatic ring is deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups: the sulfone and the methyl ester. The thiomorpholino-1,1-dioxide group is a meta-director due to the strong electron-withdrawing nature of the sulfone. Similarly, the methyl ester group is also a meta-director. Therefore, electrophilic substitution reactions, such as nitration, will predominantly occur at the positions meta to both substituents (positions 3 and 5).

G Methyl 4-(1,1-Dioxothiomorpholino)benzoate Methyl 4-(1,1-Dioxothiomorpholino)benzoate Nitration\n(HNO3, H2SO4) Nitration (HNO3, H2SO4) Methyl 4-(1,1-Dioxothiomorpholino)benzoate->Nitration\n(HNO3, H2SO4) Electrophilic Aromatic Substitution Methyl 3-nitro-4-(1,1-dioxo-\nthiomorpholino)benzoate Methyl 3-nitro-4-(1,1-dioxo- thiomorpholino)benzoate Nitration\n(HNO3, H2SO4)->Methyl 3-nitro-4-(1,1-dioxo-\nthiomorpholino)benzoate

Caption: Electrophilic nitration of the aromatic ring.

This protocol is a representative procedure for the nitration of the title compound.[5][6][7][8]

Materials:

  • Methyl 4-(1,1-Dioxothiomorpholino)benzoate (1.0 eq)

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

Procedure:

  • In a flask, dissolve Methyl 4-(1,1-Dioxothiomorpholino)benzoate in concentrated sulfuric acid and cool the mixture in an ice bath to 0-5 °C.[5][6]

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.[5][6]

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes and then allow it to warm to room temperature for an additional 30 minutes.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified product.[9]

Reactions at the Methyl Ester: Nucleophilic Acyl Substitution and Reduction

The methyl ester group is susceptible to nucleophilic acyl substitution and reduction reactions.

The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[10] Basic hydrolysis (saponification) is generally preferred as it is an irreversible process, leading to higher yields.[10]

G Methyl 4-(1,1-Dioxothiomorpholino)benzoate Methyl 4-(1,1-Dioxothiomorpholino)benzoate Basic Hydrolysis\n(NaOH, H2O/MeOH, Reflux) Basic Hydrolysis (NaOH, H2O/MeOH, Reflux) Methyl 4-(1,1-Dioxothiomorpholino)benzoate->Basic Hydrolysis\n(NaOH, H2O/MeOH, Reflux) Nucleophilic Acyl Substitution Sodium 4-(1,1-dioxo-\nthiomorpholino)benzoate Sodium 4-(1,1-dioxo- thiomorpholino)benzoate Basic Hydrolysis\n(NaOH, H2O/MeOH, Reflux)->Sodium 4-(1,1-dioxo-\nthiomorpholino)benzoate Acidification\n(HCl) Acidification (HCl) Sodium 4-(1,1-dioxo-\nthiomorpholino)benzoate->Acidification\n(HCl) 4-(1,1-Dioxothiomorpholino)-\nbenzoic acid 4-(1,1-Dioxothiomorpholino)- benzoic acid Acidification\n(HCl)->4-(1,1-Dioxothiomorpholino)-\nbenzoic acid

Caption: Hydrolysis of the methyl ester to the carboxylic acid.

This protocol outlines a general procedure for the basic hydrolysis of the title compound.[10][11][12]

Materials:

  • Methyl 4-(1,1-Dioxothiomorpholino)benzoate (1.0 eq)

  • Sodium hydroxide (NaOH) (2-3 eq)

  • Methanol/Water mixture (e.g., 1:1)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve Methyl 4-(1,1-Dioxothiomorpholino)benzoate in a mixture of methanol and water.

  • Add sodium hydroxide to the solution and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.[12]

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the product.

The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[13][14][15] Weaker reducing agents such as sodium borohydride are generally not effective for ester reduction.

G Methyl 4-(1,1-Dioxothiomorpholino)benzoate Methyl 4-(1,1-Dioxothiomorpholino)benzoate Reduction\n(1. LiAlH4, THF\n2. H3O+) Reduction (1. LiAlH4, THF 2. H3O+) Methyl 4-(1,1-Dioxothiomorpholino)benzoate->Reduction\n(1. LiAlH4, THF\n2. H3O+) Nucleophilic Acyl Substitution (4-(1,1-Dioxothiomorpholino)-\nphenyl)methanol (4-(1,1-Dioxothiomorpholino)- phenyl)methanol Reduction\n(1. LiAlH4, THF\n2. H3O+)->(4-(1,1-Dioxothiomorpholino)-\nphenyl)methanol

Caption: Reduction of the methyl ester to a primary alcohol.

This protocol provides a general method for the reduction of the title compound.[13][14][15]

Materials:

  • Methyl 4-(1,1-Dioxothiomorpholino)benzoate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of Methyl 4-(1,1-Dioxothiomorpholino)benzoate in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting suspension and wash the solid with THF.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Reactions at the Thiomorpholine-1,1-dioxide Ring

The thiomorpholine-1,1-dioxide ring is generally stable. The sulfone group is a strong electron-withdrawing group, which deactivates the adjacent methylene groups towards oxidation. However, under specific conditions, reactions involving the α-protons to the sulfone can be achieved.

Deprotonation of the α-protons to the sulfone with a strong base can generate a carbanion, which can then react with various electrophiles. However, this reaction can be challenging due to the potential for competing reactions.[16][17]

In principle, if an α-halo derivative of the thiomorpholine-1,1-dioxide could be formed, it might undergo a Ramberg-Bäcklund reaction upon treatment with a base to form an alkene.[18][19][20] However, the feasibility of this reaction on the N-aryl thiomorpholine-1,1-dioxide system would require further investigation.[19][20]

Conclusion

Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a valuable and versatile building block with a well-defined reactivity profile. Its three distinct functional regions—the aromatic ring, the methyl ester, and the thiomorpholine-1,1-dioxide moiety—can be selectively manipulated to generate a diverse range of derivatives. This guide provides a foundational understanding of its synthesis and chemical behavior, empowering researchers to effectively utilize this compound in their synthetic endeavors.

References

  • CN113248373A - Preparation method of methyl benzoate compound - Google P
  • CN115490650B - Synthesis method of morpholine benzoate compound - Google P
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (URL: [Link])

  • Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed. (URL: [Link])

  • Electrophilic Aromatic Substitution: Nitration of Methyl benzoate - Organic Chemistry II. (URL: [Link])

  • Experiment 5 - Nitration of Methyl Benzoate - WebAssign. (URL: [Link])

  • Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem - NIH. (URL: [Link])

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: [Link])

  • Ramberg-Bäcklund Reaction - Organic Chemistry Portal. (URL: [Link])

  • Esters can be reduced to 1° alcohols using ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     - Chemistry LibreTexts. (URL: [Link])
    
  • Hydrolysis of Methyl Benzoate - Lab Demo - YouTube. (URL: [Link])

  • hydrolysis of esters - Chemguide. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • (PDF) Nitration of Methyl Benzoate - ResearchGate. (URL: [Link])

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (URL: [Link])

  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - University of Cambridge. (URL: [Link])

    • Nitration of Methyl Benzoate - Web Pages. (URL: [Link])

  • Buchwald-Hartwig Coupling - Organic Synthesis. (URL: [Link])

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (URL: [Link])

  • RU2155184C1 - Method of preparing benzoic acid - Google P
  • What products are obtained from the reaction of the following compounds with LiAlH 4 followed by treatment with dilute acid? c. methyl benzoate d. pentanoic acid - Pearson. (URL: [Link])

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (URL: [Link])

  • Approaches to α-functionalization of piperidines by C H... - ResearchGate. (URL: [Link])

  • The Role of Thiomorpholine 1,1-Dioxide in Pharmaceutical Synthesis. (URL: [Link])

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])

  • Ch20: Reduction of Esters using LiAlH4 to 1o alcohols - University of Calgary. (URL: [Link])

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo. (URL: [Link])

  • Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage - DOI. (URL: [Link])

  • The Ramberg-Bäcklund Reaction. (URL: [Link])

  • The Ramberg-Bäcklund Reaction - Organic Reactions. (URL: [Link])

  • Recent developments in Ramberg–Bäcklund and episulfone chemistry - RSC Publishing. (URL: [Link])

  • ONE-POT ARYL-1,4-THIOMORPHOLINE 1,1-DIOXIDE SYNTHESIS VIA DOUBLE 1,4-ADDITION OF IN SITU REDUCED NITROARENES TO DIVINYL SULFONES - Semantic Scholar. (URL: [Link])

Sources

Exploratory

Technical Guide: Stability & Storage of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Executive Summary Methyl 4-(1,1-dioxothiomorpholino)benzoate (CAS: 451485-76-0) is a specialized building block utilized primarily in the synthesis of pharmaceutical intermediates and agrochemicals. Its structure combine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(1,1-dioxothiomorpholino)benzoate (CAS: 451485-76-0) is a specialized building block utilized primarily in the synthesis of pharmaceutical intermediates and agrochemicals. Its structure combines a methyl ester, a phenyl ring, and a cyclic sulfone (thiomorpholine 1,1-dioxide). While the sulfone moiety imparts significant chemical stability against oxidation, the methyl ester is susceptible to hydrolysis under moist or acidic/basic conditions.

This guide defines the critical storage parameters required to maintain >98% purity over extended periods. The core recommendation is storage at <15°C (refrigerated) in a dark, inert atmosphere to prevent ester hydrolysis and photo-degradation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the physical properties is the first step in establishing a robust storage protocol. The high melting point indicates a stable crystalline lattice, yet the compound remains sensitive to environmental factors in solution or amorphous states.

PropertySpecificationNotes
Chemical Name Methyl 4-(1,1-dioxothiomorpholino)benzoate
CAS Number 451485-76-0Primary reference (TCI) [1]
Molecular Formula C₁₂H₁₅NO₄S
Molecular Weight 269.32 g/mol
Physical State Solid (Crystalline Powder)
Melting Point 154–156°CIndicates good thermal stability in solid form [2]
Solubility DMSO, DMF, DCMLimited water solubility; hydrolyzes in aqueous buffers
Key Functional Groups 1.[1][2][3] Methyl Ester (Hydrolysis risk)2.[4][5] Sulfone (Polarity, H-bond acceptor)3. Aniline Nitrogen (Deactivated)The nitrogen is electronically withdrawn by the sulfone and the para-ester.

Stability Mechanisms & Degradation Pathways

To preserve the integrity of this compound, one must mitigate the specific pathways through which it degrades.

Hydrolysis (The Primary Risk)

The methyl ester functionality is the "weak link." In the presence of ambient moisture and trace catalytic acids or bases (impurities from synthesis), the ester bond cleaves.

  • Mechanism: Nucleophilic attack of water at the carbonyl carbon.

  • Product: 4-(1,1-Dioxothiomorpholino)benzoic acid (Acid impurity) + Methanol.

  • Impact: The formation of the free acid changes the solubility profile and can interfere with subsequent coupling reactions (e.g., amide coupling).

Oxidation and Photostability
  • Sulfone Stability: The sulfur atom is already in its highest oxidation state (

    
    ), rendering it immune to further oxidation under standard storage conditions.
    
  • Aniline Nitrogen: Typically, anilines are prone to oxidation (browning). However, in this molecule, the nitrogen lone pair is involved in the ring system and pulled by the electron-withdrawing sulfone and the para-ester. This makes it less prone to oxidation than a standard aniline, but light sensitivity remains a precaution .

Thermal Stability
Visualization: Degradation Pathway

The following diagram illustrates the primary degradation route (Hydrolysis) that storage protocols must prevent.

DegradationPathway Compound Methyl 4-(1,1-dioxothiomorpholino)benzoate (Intact Ester) Intermediate Tetrahedral Intermediate Compound->Intermediate + Moisture Moisture H₂O (Ambient Moisture) Moisture->Intermediate Catalyst Trace Acid/Base (Catalyst) Catalyst->Intermediate facilitates Product1 4-(1,1-Dioxothiomorpholino)benzoic acid (Major Impurity) Intermediate->Product1 Cleavage Product2 Methanol (Byproduct) Intermediate->Product2

Figure 1: The primary hydrolysis pathway. Storage protocols focus on eliminating the "Moisture" and "Catalyst" nodes.

Comprehensive Storage Protocol

This protocol is designed to be self-validating. If followed, the material should pass re-test specifications after 12-24 months.

Environmental Control
  • Temperature: Store at +2°C to +8°C (Standard Refrigeration). While <15°C is the requirement, standard refrigeration is the most reliable method to maintain this range.

  • Atmosphere: Store under Inert Gas (Nitrogen or Argon) .

    • Why? It displaces humid air, preventing the hydrolysis reaction described in Fig 1.

  • Light: Protect from light. Use amber glass vials or wrap clear containers in aluminum foil.

Container Specifications
  • Primary Container: Amber borosilicate glass vial with a Teflon (PTFE) lined screw cap.

    • Avoid: Polyethylene bags for long-term storage, as they are permeable to moisture over time.

  • Secondary Containment: Place the vial inside a desiccator or a sealed jar containing active desiccant (e.g., Silica Gel or Molecular Sieves).

Handling (The "Warm-Up" Rule)

Crucial Step: Before opening a refrigerated bottle, allow it to warm to room temperature (approx. 30 minutes) inside the desiccator.

  • Reasoning: Opening a cold bottle in a warm lab causes immediate condensation of atmospheric moisture onto the solid. This trapped moisture will catalyze hydrolysis once the bottle is returned to storage.

Visualization: Storage Decision Logic

StorageLogic Start Received Compound CheckSeal Is seal intact? Start->CheckSeal LongTerm Long-term Storage (>1 Month) CheckSeal->LongTerm Yes Amber Ensure Amber Vial (Light Protection) LongTerm->Amber Step 1 Refrig Store at 2-8°C (Refrigerator) Desiccate Place in Desiccator with Silica Gel Desiccate->Refrig Step 4 Inert Purge Headspace with Nitrogen/Argon Inert->Desiccate Step 3 Amber->Inert Step 2

Figure 2: Decision tree for establishing the correct storage environment upon receipt.

Quality Control & Analytical Monitoring

To verify stability, use the following analytical markers.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: UV at 254 nm (Strong absorption by the benzoate system).

  • Pass Criteria: Purity ≥ 98.0% (Area %).

  • Failure Mode: Appearance of a peak with shorter retention time (more polar) corresponding to the benzoic acid derivative.

¹H-NMR Validation (DMSO-d₆)
  • Diagnostic Signal (Intact): Singlet at ~3.80 ppm (3H, -COOCH₃ ).

  • Diagnostic Signal (Degraded): Disappearance of the 3.80 ppm singlet and appearance of a broad singlet at >12.0 ppm (-COOH ).

  • Structural Confirmation:

    • Aromatic Doublets: ~7.9 ppm (2H) and ~7.2 ppm (2H).

    • Thiomorpholine Core: Multiplets at ~3.0 - 4.0 ppm depending on ring conformation.

References

  • TCI Chemicals. Methyl 4-(1,1-Dioxothiomorpholino)benzoate Product Specification (Product M1587). Accessed Jan 2026. Link

  • Finetech Industry. Safety Data Sheet & Properties for CAS 45185-76-0. Accessed Jan 2026. Link

  • PubChem. Compound Summary for Methyl 4-(1,1-dioxothiomorpholino)benzoate. National Library of Medicine. Link

Sources

Foundational

Technical Hazard Guide: Methyl 4-(1,1-Dioxothiomorpholino)benzoate

This technical guide provides a comprehensive hazard analysis and handling protocol for Methyl 4-(1,1-dioxothiomorpholino)benzoate , a specialized intermediate used in medicinal chemistry.[1] Unlike standard Safety Data...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive hazard analysis and handling protocol for Methyl 4-(1,1-dioxothiomorpholino)benzoate , a specialized intermediate used in medicinal chemistry.[1]

Unlike standard Safety Data Sheets (SDS) which often provide generic boilerplate, this document contextualizes safety through the lens of chemical structure and functional group reactivity, designed for researchers requiring high-fidelity safety intelligence.[1]

[1]

Chemical Profile & Identification

Identity: Methyl 4-(1,1-dioxothiomorpholino)benzoate CAS Number: 451485-76-0 Synonyms: 4-(1,1-Dioxothiomorpholino)benzoic acid methyl ester; 4-[4-(Methoxycarbonyl)phenyl]thiomorpholine 1,1-dioxide Molecular Formula: C₁₂H₁₅NO₄S Molecular Weight: 269.32 g/mol [1][2][3]

Physicochemical Characterization
PropertyValue / DescriptionExperimental Note
Physical State Solid (Crystalline Powder)Typically white to off-white; oxidation/impurities may cause orange/green tint.[1]
Solubility DMSO, DMF, DCMLow aqueous solubility due to lipophilic benzoate/sulfone core.[1]
Melting Point Solid at RTExact range varies by polymorph; typically >100°C for similar sulfones.[1]
LogP (Calc) ~1.1 - 1.5Moderately lipophilic; cell-permeable.[1]

Hazard Identification & Toxicology (GHS Classification)

Rationale: While specific in vivo toxicology data for CAS 451485-76-0 is limited, the hazard profile is derived from its constituent pharmacophores: the benzoate ester (potential irritant/hydrolysis risk) and the thiomorpholine 1,1-dioxide (known irritant).[1]

Signal Word: WARNING

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed (Inferred from thiomorpholine 1,1-dioxide toxicity).[1]

  • H315: Causes skin irritation.[1][4][5][6]

  • H319: Causes serious eye irritation.[1][4][5][6]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1][4][6]

Structural Hazard Analysis

The compound contains two distinct functional regions that dictate its safety profile:

ChemicalHazard Compound Methyl 4-(1,1-dioxothiomorpholino)benzoate Sulfone Thiomorpholine 1,1-Dioxide Ring (Polar, Non-basic) Compound->Sulfone Contains Ester Methyl Benzoate Moiety (Electrophilic) Compound->Ester Contains Risk1 Risk: Respiratory Irritation (Dust Inhalation) Sulfone->Risk1 Dust Hazard Risk2 Risk: Hydrolysis to Benzoic Acid (Skin/Eye Irritation) Ester->Risk2 Metabolic/Chemical Lability

Figure 1: Structural dissection of hazard origins.[1] The sulfone ring increases polarity and melting point, creating a dust inhalation risk, while the ester moiety presents hydrolysis potential.[1]

Risk Mitigation & Engineering Controls

Containment Protocols

Due to the likely solid/powder nature of the compound, inhalation of dust is the primary route of exposure.[1]

  • Primary Control: All weighing and transfer operations must be performed inside a certified Chemical Fume Hood .[1]

  • Static Control: Use anti-static weighing boats. Thiomorpholine derivatives can carry static charges, leading to powder scattering.[1]

Personal Protective Equipment (PPE)[1]
  • Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), use a NIOSH N95 or P100 respirator.[1]

  • Dermal: Nitrile rubber gloves (minimum thickness 0.11 mm).[1]

    • Breakthrough Time: >480 minutes (estimated based on benzoate esters).[1]

  • Ocular: Chemical safety goggles. Face shield required if handling large quantities (>10g) where powder dispersion is a risk.[1]

Emergency Response Protocols

First Aid Logic
  • Inhalation: Move to fresh air immediately. The sulfone moiety can cause mucous membrane irritation.[1]

  • Skin Contact: Wash with soap and water.[1][4][5][7] Do not use organic solvents (ethanol/DMSO) to clean skin, as this may increase transdermal absorption of the compound.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][7][8] Remove contact lenses if present.[1][4][5][7]

Spill Response Decision Tree

Follow this logic flow for laboratory spills to ensure containment and safety.

SpillResponse Start Spill Detected StateCheck Is it Solid (Powder) or Solution? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (DMSO/Organic) StateCheck->Solution ActionSolid 1. dampen with inert oil/wet paper (Prevent Dust) 2. Sweep into HazMat Bag Solid->ActionSolid ActionSol 1. Absorb with Vermiculite/Sand 2. Do NOT use combustible materials 3. Place in sealed container Solution->ActionSol Disposal Dispose as Hazardous Chemical Waste (Tag: Toxic Organic Solid) ActionSolid->Disposal ActionSol->Disposal

Figure 2: Emergency response workflow for solid vs. solution spills.

Storage & Stability

  • Temperature: Store at Room Temperature (15-25°C) .

  • Atmosphere: Keep container tightly closed. While the sulfone is stable, the methyl ester is susceptible to hydrolysis in humid environments over long periods.[1]

  • Incompatibilities:

    • Strong Oxidizing Agents: Can react with the thiomorpholine ring.[1]

    • Strong Bases: Will hydrolyze the ester to the corresponding carboxylic acid (4-(1,1-dioxothiomorpholino)benzoic acid).[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Executive Summary This application note details the synthesis of Methyl 4-(1,1-dioxothiomorpholino)benzoate , a critical intermediate in the development of polar, metabolically stable pharmaceutical scaffolds. Unlike sta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of Methyl 4-(1,1-dioxothiomorpholino)benzoate , a critical intermediate in the development of polar, metabolically stable pharmaceutical scaffolds. Unlike standard morpholines, the thiomorpholine 1,1-dioxide moiety offers unique hydrogen-bond accepting properties and altered lipophilicity (LogP), making it a valuable bioisostere in medicinal chemistry.

This guide prioritizes the Tandem Intermolecular Aza-Michael Addition (Cyclization) strategy due to its atom economy and convergence. We also discuss the Sulfide Oxidation route as a validated alternative.

Critical Safety Warning: Divinyl Sulfone

DANGER: Divinyl sulfone (DVS) is a highly toxic alkylating agent. It is fatal if swallowed or in contact with skin and causes severe blistering (vesicant).[1] It is a lachrymator and can cause permanent eye damage.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves (or Silver Shield®), lab coat, and chemical splash goggles are mandatory.

  • Decontamination: Have a solution of 5% aqueous NaOH or saturated sodium bicarbonate ready to neutralize spills by hydrolysis.

Strategic Analysis: Synthetic Pathways

We evaluate two primary routes for synthesizing the target.

FeatureRoute A: Tandem Cyclization (Recommended) Route B: Sulfide Oxidation (Alternative)
Key Reagents Methyl 4-aminobenzoate + Divinyl sulfoneMethyl 4-(thiomorpholino)benzoate + Oxone/mCPBA
Step Count 1 (Convergent)2 (Linear)
Atom Economy High (100% incorporation)Lower (Oxygen source waste)
Purification Precipitation/RecrystallizationExtraction + Column Chromatography
Challenge Electron-deficient aniline requires thermal energy.Requires synthesis of sulfide precursor first.
Mechanistic Pathway (Route A)

The reaction proceeds via a Double Aza-Michael Addition .

  • First Addition: The amine nitrogen of methyl 4-aminobenzoate attacks the

    
    -carbon of the first vinyl group on divinyl sulfone.
    
  • Proton Transfer: Rapid proton transfer re-generates the nucleophilic amine.

  • Second Addition (Cyclization): The secondary amine attacks the second vinyl group, closing the ring to form the thiomorpholine 1,1-dioxide.

ReactionScheme Aniline Methyl 4-aminobenzoate (Nucleophile) Inter Intermediate: N-Alkyl Vinyl Sulfone Aniline->Inter 1. Michael Addn (Slow step) DVS Divinyl Sulfone (Electrophile) DVS->Inter Product Methyl 4-(1,1-dioxo- thiomorpholino)benzoate Inter->Product 2. Intramolecular Michael Addn (Fast) Conditions Conditions: H2O or EtOH/H2O Reflux, 8-12h Conditions->Inter

Caption: Mechanistic flow of the double aza-Michael addition. The electron-withdrawing ester on the aniline slows the initial attack, necessitating thermal activation.

Detailed Protocol: Tandem Cyclization (Route A)

Objective: Synthesize 5.0 g of Methyl 4-(1,1-dioxothiomorpholino)benzoate.

Materials & Reagents
  • Methyl 4-aminobenzoate: 3.02 g (20 mmol) [MW: 151.16]

  • Divinyl sulfone (DVS): 2.36 g (2.0 mL, 20 mmol) [MW: 118.15, d=1.177]

  • Solvent: Water (30 mL) or Ethanol/Water (1:1, 30 mL)

  • Catalyst (Optional): Glacial Acetic Acid (0.5 mL) - Helps activate the Michael acceptor if reaction is sluggish.

Step-by-Step Methodology
  • Setup:

    • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

    • Safety Check: Ensure the setup is in a fume hood.[2][3] Place a secondary containment tray under the apparatus.

  • Addition:

    • Add Methyl 4-aminobenzoate (3.02 g) to the flask.

    • Add the solvent (30 mL Water or EtOH/H2O).

    • Note: The aniline may not fully dissolve at room temperature; this is acceptable.

    • Slowly add Divinyl sulfone (2.0 mL) via syringe. Do not rush this step.

  • Reaction:

    • Heat the mixture to reflux (approx. 100°C) .

    • Maintain reflux for 8–12 hours .

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting aniline (

      
      ) should disappear, and a lower 
      
      
      
      spot (product) should appear.
    • Observation: As the reaction proceeds, the product often precipitates out of the aqueous solution as a white or off-white solid.

  • Workup:

    • Cool the reaction mixture to room temperature (RT), then further cool in an ice bath for 30 minutes to maximize precipitation.

    • Filtration: Filter the solid using a Buchner funnel/vacuum filtration.

    • Washing: Wash the filter cake with:

      • Cold water (

        
         mL) to remove unreacted DVS.
        
      • Cold ethanol (

        
         mL) to remove unreacted aniline.
        
  • Purification:

    • The crude solid is usually

      
       pure.
      
    • If necessary, recrystallize from hot Ethanol or Methanol .

Data Analysis & Validation
ParameterExpected ValueNotes
Appearance White crystalline solid
Yield 75% – 85%Lower yields often due to incomplete precipitation.
Melting Point 180°C – 185°CSharp range indicates high purity.
1H NMR (DMSO-d6)

3.15 (t, 4H), 3.90 (t, 4H)
Diagnostic triplets for the thiomorpholine ring.
IR Spectroscopy 1120, 1280 cm

Strong symmetric/asymmetric

stretches.

Alternative Protocol: Oxidation (Route B)

Use this route if you already possess Methyl 4-(thiomorpholino)benzoate or if Route A fails due to steric hindrance.

  • Dissolution: Dissolve Methyl 4-(thiomorpholino)benzoate (1.0 eq) in Dichloromethane (DCM) .

  • Oxidation: Cool to 0°C. Add mCPBA (2.2 eq) portion-wise.

    • Note: 2.2 equivalents are required to go from Sulfide

      
       Sulfoxide 
      
      
      
      Sulfone.
  • Workup: Quench with saturated

    
     (removes excess peroxide) and 
    
    
    
    (neutralizes acid). Extract with DCM.

Troubleshooting & Optimization Logic

Troubleshooting Start Issue: Low Yield or Incomplete Reaction CheckTLC Check TLC: Is Starting Material (SM) remaining? Start->CheckTLC YesSM Yes: SM Remaining CheckTLC->YesSM Incomplete Conversion NoSM No: SM Gone, but Yield Low CheckTLC->NoSM Loss during Workup Action1 Increase Temp/Time (Reflux longer) YesSM->Action1 Action2 Add Catalyst (0.1 eq acetic acid) YesSM->Action2 Action3 Check Filtrate: Product might be soluble NoSM->Action3

Caption: Decision tree for troubleshooting incomplete cyclization or yield loss.

References

  • Heterocycle Synthesis via Divinyl Sulfone

    • Title: One-Pot Aryl-1,4-Thiomorpholine 1,1-Dioxide Synthesis via Double 1,4-Addition.[4][5]

    • Source: Semantic Scholar / Heterocycles.
    • URL:

  • Divinyl Sulfone Toxicity & Handling

    • Title: Divinyl Sulfone Safety D
    • Source: Merck Millipore.[6]

    • URL:

  • General Methyl Benzoate Synthesis (Contextual)

    • Title: Preparation of Methyl Benzoate.[3][7]

    • Source: UOMustansiriyah.edu.iq.
    • URL:

  • Thiomorpholine Dioxide Properties

    • Title: Thiomorpholine-1,1-dioxide | 39093-93-1.[5][8]

    • Source: Biosynth.
    • URL:

Sources

Application

"Methyl 4-(1,1-Dioxothiomorpholino)benzoate" synthesis protocol

Application Note: Scalable Synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate Executive Summary & Chemical Identity This Application Note details the synthesis of Methyl 4-(1,1-dioxothiomorpholino)benzoate (CAS: 451...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Executive Summary & Chemical Identity

This Application Note details the synthesis of Methyl 4-(1,1-dioxothiomorpholino)benzoate (CAS: 451485-76-0), a critical heterocyclic building block used in medicinal chemistry to modulate lipophilicity and metabolic stability.[1] The thiomorpholine 1,1-dioxide moiety serves as a polar, non-basic surrogate for morpholine or piperazine, often improving the pharmacokinetic profile of drug candidates.[1]

Chemical Structure:

  • IUPAC Name: Methyl 4-(1,1-dioxo-1

    
    ,4-thiomorpholin-4-yl)benzoate[1]
    
  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    S
  • Molecular Weight: 269.32 g/mol [2][3][4]

  • Physical State: White to off-white crystalline solid[1][3]

  • Melting Point: 154–156 °C[2]

Retrosynthetic Analysis & Strategy

To ensure high purity and scalability, we evaluate two primary synthetic pathways. The selection depends on the availability of starting materials and safety constraints regarding alkylating agents.[1]

  • Route A (Primary - Cyclization): The double-Michael addition of Methyl 4-aminobenzoate to Divinyl sulfone .[1] This is the most atom-economical route, forming the heterocyclic ring directly on the aniline.[1]

  • Route B (Alternative - S

    
    Ar):  Nucleophilic aromatic substitution of Methyl 4-fluorobenzoate  with Thiomorpholine 1,1-dioxide .[1] This route avoids the use of highly toxic divinyl sulfone but requires the pre-formed heterocycle.[1]
    

Strategic Recommendation: Route A is preferred for large-scale synthesis due to lower raw material costs and a simpler workup (precipitation), provided that proper safety engineering controls for divinyl sulfone are in place.

Detailed Protocol: Route A (Divinyl Sulfone Cyclization)

This protocol utilizes the high electrophilicity of divinyl sulfone to cyclize with the primary amine of the benzoate. Water is used as the primary solvent to facilitate the "on-water" hydrophobic effect, accelerating the reaction and allowing the product to crystallize out.

Materials & Reagents
ReagentEquiv.[1][5]MW ( g/mol )Role
Methyl 4-aminobenzoate 1.0151.16Limiting Reagent
Divinyl Sulfone 1.1118.15Electrophile / Cyclizing Agent
Water (Deionized) N/A18.02Solvent
Ethanol (Optional) N/A46.07Co-solvent (if solubility issues arise)
Safety Warning (Critical)

DANGER: Divinyl sulfone is a potent alkylating agent and a severe vesicant (blistering agent). It can cause irreversible damage to eyes, skin, and respiratory tracts.

  • Engineering Controls: Perform all operations in a certified chemical fume hood.

  • PPE: Double nitrile gloves (or Silver Shield®), chemical splash goggles, and a face shield are mandatory.

  • Decontamination: Have a solution of 5% aqueous ammonia or dilute bleach ready to neutralize spills.[1]

Step-by-Step Procedure
  • Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing addition funnel.[1]

  • Charging: Add Methyl 4-aminobenzoate (15.1 g, 100 mmol) and Deionized Water (150 mL) to the flask. Stir to form a suspension.

    • Note: If the aniline does not wet well, add 10-20 mL of Ethanol.[1]

  • Addition: Heat the suspension to 50 °C. Slowly add Divinyl Sulfone (13.0 g, 110 mmol) dropwise over 30 minutes via the addition funnel.

    • Mechanism:[5][6] The reaction is exothermic.[1] Control addition rate to maintain temperature <60 °C during addition.

  • Reaction: Once addition is complete, heat the mixture to reflux (100 °C) for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[1] The starting aniline spot should disappear.[1]

  • Workup (Precipitation):

    • Cool the reaction mixture slowly to room temperature (20–25 °C).

    • Further cool to 0–5 °C using an ice bath and stir for 1 hour. The product will crystallize as a white solid.[1][7]

  • Filtration: Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold water (2 x 50 mL) to remove excess divinyl sulfone and unreacted aniline.[1]

    • Safety Check: Treat the filtrate with dilute ammonia before disposal to destroy unreacted divinyl sulfone.[1]

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.

Expected Yield: 85–92% Appearance: White crystalline powder.[1]

Detailed Protocol: Route B (S Ar Substitution)

Use this route if Divinyl Sulfone is restricted at your facility.[1]

Materials
  • Methyl 4-fluorobenzoate (1.0 equiv)[1]

  • Thiomorpholine 1,1-dioxide (1.2 equiv)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv)[8]
  • DMSO (Dimethyl sulfoxide) (5 vol)

Procedure
  • Dissolve Methyl 4-fluorobenzoate and Thiomorpholine 1,1-dioxide in DMSO.[1]

  • Add powdered K

    
    CO
    
    
    
    .
  • Heat to 100–110 °C for 12–16 hours.

    • Note: The electron-withdrawing ester activates the fluoride for displacement.[1]

  • Workup: Pour the reaction mixture into crushed ice/water. The product should precipitate.[1][7][9] Filter, wash with water, and dry.[1][10]

Visualization of Workflows

Figure 1: Synthesis Workflow & Decision Tree

SynthesisWorkflow Start Start: Target Molecule Methyl 4-(1,1-dioxothiomorpholino)benzoate Decision Select Route based on Safety & Material Availability Start->Decision RouteA Route A: Cyclization (High Atom Economy) Decision->RouteA Industrial Preferred RouteB Route B: SnAr Substitution (Avoids Alkylating Agents) Decision->RouteB Lab Scale / Safety Restricted ReagentsA Reagents: Methyl 4-aminobenzoate + Divinyl Sulfone RouteA->ReagentsA StepA1 Reflux in Water/EtOH (Double Michael Addition) ReagentsA->StepA1 SafetyA CRITICAL SAFETY: Vesicant Handling StepA1->SafetyA ProductA Product Precipitates on Cooling StepA1->ProductA ReagentsB Reagents: Methyl 4-fluorobenzoate + Thiomorpholine 1,1-dioxide RouteB->ReagentsB StepB1 Heat in DMSO/K2CO3 (110°C, 12h) ReagentsB->StepB1 WorkupB Quench in Ice Water StepB1->WorkupB WorkupB->ProductA Filtration

Caption: Decision matrix comparing the Divinyl Sulfone cyclization route (A) vs. the SnAr substitution route (B).

Figure 2: Mechanistic Pathway (Route A)

Mechanism Aniline Methyl 4-aminobenzoate (Nucleophile) Intermediate Mono-addition Intermediate Aniline->Intermediate 1st Michael Addition (Slow Step) DVS Divinyl Sulfone (Electrophile) DVS->Intermediate Cyclized Target: Thiomorpholine 1,1-dioxide Intermediate->Cyclized 2nd Michael Addition (Fast Cyclization)

Caption: Stepwise double-Michael addition mechanism forming the thiomorpholine 1,1-dioxide ring.

Analytical Validation

To ensure the protocol was successful, the isolated solid must meet the following specifications.

Table 1: Analytical Specifications

TestAcceptance CriteriaMethod
Appearance White to off-white powderVisual
Purity > 98.0%HPLC (254 nm)
Melting Point 154 – 156 °CCapillary MP

H NMR (DMSO-d

)

7.85 (d, 2H), 7.05 (d, 2H), 3.90 (m, 4H), 3.80 (s, 3H), 3.15 (m, 4H)
400 MHz NMR
Mass Spec [M+H]

= 270.3
LC-MS (ESI)

Interpretation:

  • Aromatic Region: The para-substitution pattern is confirmed by two doublets (approx 7.8 and 7.0 ppm).

  • Aliphatic Region: The thiomorpholine dioxide ring protons appear as two distinct multiplets (alpha and beta to Nitrogen) due to the strong electron-withdrawing nature of the sulfone group.

  • Ester: A sharp singlet at ~3.8 ppm corresponds to the methyl ester.[1]

References

  • TCI Chemicals. Product Specification: Methyl 4-(1,1-Dioxothiomorpholino)benzoate (CAS 451485-76-0).[1][3][4] Retrieved from .

  • Kim, J. et al. (2010).[1][11] "One-Pot Aryl-1,4-thiomorpholine 1,1-Dioxide Synthesis via Double 1,4-Addition of in situ Reduced Nitroarenes to Divinyl Sulfones." Heterocycles, 81(2), 317.[11] Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2763956, Methyl 4-(1,1-dioxothiomorpholin-4-yl)benzoate.[1] Retrieved from .

  • Organic Chemistry Portal. Synthesis of Thiomorpholines. Retrieved from .

Sources

Method

"Methyl 4-(1,1-Dioxothiomorpholino)benzoate" as a building block in synthesis.

Executive Summary & Strategic Value Methyl 4-(1,1-dioxothiomorpholino)benzoate (MDOTB) serves as a critical intermediate in the synthesis of metabolically stable drug candidates.[1] In modern medicinal chemistry, this bu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Methyl 4-(1,1-dioxothiomorpholino)benzoate (MDOTB) serves as a critical intermediate in the synthesis of metabolically stable drug candidates.[1] In modern medicinal chemistry, this building block represents a strategic "bioisosteric switch" for the morpholine ring.

While morpholine is a ubiquitous solubilizing group, it suffers from metabolic liabilities, primarily oxidative opening of the ring or N-oxide formation. The thiomorpholine 1,1-dioxide moiety (a cyclic sulfonamide-like structure) offers a solution: it maintains the polar, solubilizing character of morpholine but eliminates the basic nitrogen center and blocks metabolic oxidation sites.

This guide details the synthesis of MDOTB, its hydrolysis to the corresponding acid, and its deployment in Structure-Activity Relationship (SAR) campaigns.

Physicochemical Profile: The "Sulfone Switch"

Understanding why to use this building block is as important as how. The table below compares MDOTB's core scaffold against common analogs.

Table 1: Comparative Physicochemical Properties of C-4 Heterocycles

PropertyMorpholineThiomorpholineThiomorpholine 1,1-Dioxide (MDOTB Core)
Electronic Nature Basic (pKa ~8.[1]3)Weakly Basic (pKa ~9.[1]0)Non-Basic / Neutral
H-Bonding Acceptor (O), Donor (NH)Weak AcceptorStrong Acceptor (Sulfone O)
Metabolic Stability Low (N-oxidation risk)Low (S-oxidation risk)High (Fully Oxidized)
Polarity (LogP) Low (Hydrophilic)High (Lipophilic)Moderate (Tunable)
Geometry ChairChairTwisted Chair / Boat

Expert Insight: The lack of basicity in the thiomorpholine 1,1-dioxide ring prevents lysosomal trapping and reduces hERG channel inhibition liability, a common issue with basic amines in drug discovery.

Synthesis Protocols (The "Make")

There are two primary routes to access MDOTB.[1] Route A (SnAr) is preferred for scale-up due to lower cost, while Route B (Oxidation) is useful if the thiomorpholine analog is already in hand.[1]

Route A: Nucleophilic Aromatic Substitution (SnAr)

Primary Industrial Route

Reaction Logic: The para-ester group on methyl 4-fluorobenzoate activates the ring for nucleophilic attack.[1] However, thiomorpholine 1,1-dioxide is a poor nucleophile due to the electron-withdrawing sulfone.[1] High temperature and polar aprotic solvents are required.[1]

Materials:

  • Methyl 4-fluorobenzoate (1.0 equiv)[1]

  • Thiomorpholine 1,1-dioxide (1.1 equiv)[2][1]

  • Potassium Carbonate (

    
    , 2.0 equiv)[1]
    
  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone)[1]

Protocol:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-fluorobenzoate (10 mmol) in DMSO (20 mL).

  • Addition: Add Thiomorpholine 1,1-dioxide (11 mmol) and anhydrous

    
     (20 mmol).
    
  • Reaction: Heat the mixture to 100–110 °C under nitrogen atmosphere. Monitor by LCMS.[1][3]

    • Note: Reaction typically requires 12–18 hours.[1] The conversion may stall if temperature is too low.[1]

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the DMSO solution into crushed ice/water (100 mL) with vigorous stirring.

    • The product, MDOTB, typically precipitates as an off-white solid.[1]

  • Purification: Filter the solid, wash copiously with water (to remove DMSO), and dry under vacuum. Recrystallize from Ethanol/Water if necessary.[1]

Route B: Post-Coupling Oxidation

Alternative Route[1]

If SnAr fails due to steric hindrance in complex analogs, couple the thiomorpholine first (which is a better nucleophile), then oxidize.

Protocol:

  • React Methyl 4-fluorobenzoate with thiomorpholine (standard SnAr, 80°C, DMF).

  • Isolate the sulfide intermediate.[1]

  • Dissolve intermediate in DCM.[1] Add mCPBA (2.2 equiv) at 0°C and warm to RT.[1]

  • Wash with

    
     (to quench peroxide) and 
    
    
    
    .[1]

Visualization: Synthesis & Logic Flow[2]

MDOTB_Workflow cluster_RouteA Route A: Direct SnAr (Preferred) cluster_RouteB Route B: Stepwise Oxidation Start Methyl 4-fluorobenzoate Cond_A DMSO, K2CO3 110°C, 18h Start->Cond_A T_Morph Thiomorpholine Start->T_Morph T_Dioxide Thiomorpholine 1,1-dioxide T_Dioxide->Cond_A Product MDOTB (Methyl Ester) Cond_A->Product High Yield Inter Sulfide Intermediate T_Morph->Inter SnAr (Easier) Oxidant mCPBA or Oxone Inter->Oxidant Oxidant->Product Acid Benzoic Acid Derivative Product->Acid LiOH Hydrolysis (Activation)

Figure 1: Synthetic pathways to Methyl 4-(1,1-dioxothiomorpholino)benzoate (MDOTB). Route A is the direct, atom-economical approach.

Derivatization Protocol (The "Use")

The methyl ester (MDOTB) is a "masked" reactive group.[1] The most common application is hydrolysis to the free acid, followed by amide coupling to generate library diversity.

Protocol: Ester Hydrolysis to Benzoic Acid

Target: 4-(1,1-Dioxothiomorpholino)benzoic acid.[1]

  • Dissolution: Dissolve MDOTB (1.0 g) in a mixture of THF (10 mL) and Methanol (5 mL).

  • Saponification: Add an aqueous solution of Lithium Hydroxide (LiOH[1]·H2O, 3.0 equiv in 5 mL water).[1]

  • Reaction: Stir at 50°C for 2–4 hours.

    • QC Check: Monitor disappearance of the ester peak by TLC or LCMS.

  • Workup (Critical Step):

    • Evaporate organic solvents (THF/MeOH) under reduced pressure.[1]

    • The remaining aqueous solution will be basic.[1] Cool to 0°C.

    • Acidify carefully with 1N HCl to pH ~3.[1]

    • The product is amphiphilic but usually precipitates as a white solid due to the low solubility of the benzoic acid form.

    • Filter, wash with cold water, and dry.[1]

Protocol: Amide Coupling (General)

Reagents: HATU or T3P (Propylphosphonic anhydride).[1] Base: DIPEA.[1] Solvent: DMF or DCM.

Self-Validating Step: Due to the electron-withdrawing nature of the sulfone ring, the aniline nitrogen in the core structure is not nucleophilic. You do not need to protect the thiomorpholine nitrogen during amide coupling of the carboxylic acid.

Troubleshooting & QC

IssueProbable CauseSolution
Low Yield (SnAr) Reaction temp too low; Nucleophile low solubility.[1]Increase temp to 120°C; Switch solvent to NMP; Ensure

is finely milled.
Impurity: Hydrolyzed Acid Wet DMSO or excessive moisture during SnAr.[1]Use anhydrous solvents.[1] The ester can hydrolyze in situ if water is present at 110°C with base.[1]
Product is Oily/Sticky Residual DMSO.Wash the organic layer (if extracting) with brine x3, or lyophilize the solid if precipitated.
NMR Confusion Ring conformation flipping.The thiomorpholine dioxide ring can show broad signals at RT.[1] Run NMR at 50°C to sharpen peaks.

References

  • Asirvatham, S., et al. (2021).[1][3] "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[1][3][4][5][6] Journal of Chemical Reviews, 3(4), 247–272.[1][6] [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Retrieved January 30, 2026, from [Link]

  • Alemán, P. A., et al. (2011).[1] "Hydrolysis and saponification of methyl benzoates." Green Chemistry, 13, 3000-3003.[1] [Link]

  • Dallinger, D., & Kappe, C. O. (2022).[1] "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence." ACS Publications. [Link][1][3]

Sources

Application

"Methyl 4-(1,1-Dioxothiomorpholino)benzoate" in pharmaceutical development.

Author: BenchChem Technical Support Team. Date: February 2026

Role: Pharmaceutical Intermediate & Pharmacophore Scaffold CAS: 451485-76-0 Molecular Formula: C₁₂H₁₅NO₄S Molecular Weight: 269.32 g/mol [1]

Executive Summary

Methyl 4-(1,1-dioxothiomorpholino)benzoate represents a critical "privileged scaffold" in modern medicinal chemistry.[1] It serves as a robust bioisostere for morpholine and piperazine moieties, specifically engineered to address metabolic liabilities.[1] By incorporating the thiomorpholine 1,1-dioxide (sulfone) group, this scaffold offers three distinct advantages over traditional heterocycles:

  • Metabolic Blocking: The sulfur atom is fully oxidized, preventing metabolic ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    -oxidation or 
    
    
    
    -oxidation often seen in morpholines or thiomorpholines.
  • Polarity Tuning: The strong hydrogen-bond accepting capability of the sulfone group lowers lipophilicity (LogP) without introducing basicity, improving oral bioavailability.[1]

  • Synthetic Versatility: The benzoate ester serves as a "masked" carboxylic acid, ready for hydrolysis and subsequent diversification via amide coupling.[1]

This guide provides a validated workflow for the synthesis, characterization, and application of this scaffold in drug discovery libraries.

Chemical Logic & Design Rationale

The "Sulfone Switch" Strategy

In hit-to-lead optimization, replacing a morpholine ring with a thiomorpholine 1,1-dioxide is a strategic modification.[1]

FeatureMorpholineThiomorpholineThiomorpholine 1,1-Dioxide
Electronic Character Electron-donating (O)Weakly donating (S)Electron-withdrawing (SO₂)
H-Bonding Acceptor (Ether)Weak AcceptorStrong Acceptor (Sulfone)
Metabolic Stability GoodPoor (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

-oxidation risk)
Excellent (Inert)
Basicity (pKa of conj. acid) ~8.3~9.0< 5.0 (Non-basic)

Application Scientist Insight: Use this scaffold when your lead compound suffers from rapid clearance due to oxidative metabolism or when you need to reduce basicity to minimize hERG channel inhibition risks.[1]

Decision Framework: Scaffold Selection

ScaffoldSelection Start Lead Compound Optimization Issue Identify Liability Start->Issue Metab Rapid Metabolic Clearance? Issue->Metab hERG hERG Liability (High Basicity)? Issue->hERG Solubility Poor Solubility? Issue->Solubility Soln_Dioxide Select Thiomorpholine 1,1-Dioxide (Methyl 4-(1,1-dioxothiomorpholino)benzoate) Metab->Soln_Dioxide Yes (Block S-Oxidation) Soln_Morph Select Morpholine Metab->Soln_Morph No hERG->Soln_Dioxide Yes (Reduce Basicity) Solubility->Soln_Dioxide Yes (Increase Polarity)

Figure 1: Decision logic for selecting the thiomorpholine 1,1-dioxide scaffold during lead optimization.

Experimental Protocols

Protocol A: Synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Objective: Synthesize the target molecule from commercially available precursors via Nucleophilic Aromatic Substitution (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


) followed by Oxidation. This 2-step route is preferred over direct coupling of the dioxide due to the higher nucleophilicity of the parent thiomorpholine.[1]
Step 1:

Coupling
  • Reagents: Methyl 4-fluorobenzoate (1.0 eq), Thiomorpholine (1.2 eq), ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     (2.0 eq).
    
  • Solvent: DMSO (anhydrous).[1]

  • Conditions: 100°C, 12 hours.[1]

Procedure:

  • Charge a round-bottom flask with Methyl 4-fluorobenzoate (10 mmol) and

    
     (20 mmol).
    
  • Add DMSO (20 mL) and stir to create a suspension.

  • Add Thiomorpholine (12 mmol) dropwise.[1]

  • Heat the mixture to 100°C under ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     atmosphere. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[2]
    
    • Checkpoint: The ester group activates the ring for substitution; reaction should proceed cleanly.[1]

  • Workup: Cool to RT, pour into ice water (100 mL). The product, Methyl 4-thiomorpholinobenzoate , typically precipitates as a solid.[1] Filter, wash with water, and dry.[1]

Step 2: Oxidation to Sulfone
  • Reagents: Methyl 4-thiomorpholinobenzoate (from Step 1), ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    -CPBA (2.5 eq) OR Oxone® (2.5 eq).
    
  • Solvent: DCM (for ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    -CPBA) or MeOH/Water (for Oxone).
    
  • Conditions: 0°C to RT, 4 hours.

Procedure (Oxone Method - Green Chemistry):

  • Dissolve the sulfide intermediate (5 mmol) in MeOH (30 mL).

  • Dissolve Oxone® (12.5 mmol) in water (15 mL).[1]

  • Add the Oxone solution dropwise to the MeOH solution at 0°C.

  • Allow to warm to RT and stir for 4 hours.

    • Mechanism:[1] The sulfur is oxidized first to the sulfoxide, then to the sulfone.[1]

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    , and concentrate.
    
  • Purification: Recrystallize from EtOH/Hexane to yield pure Methyl 4-(1,1-Dioxothiomorpholino)benzoate .

Protocol B: Library Diversification (Hydrolysis & Coupling)

Objective: Convert the methyl ester into a diverse library of amides.

SynthesisWorkflow Ester Methyl Ester (Scaffold) Acid Carboxylic Acid (Intermediate) Ester->Acid LiOH, THF/H2O Hydrolysis Amide Amide Library (Final Products) Acid->Amide R-NH2, HATU, DIPEA Amide Coupling

Figure 2: Workflow for generating bioactive libraries from the benzoate scaffold.[1]

Step-by-Step:

  • Hydrolysis: Treat the methyl ester with LiOH (3 eq) in THF/Water (3:1) at RT for 3 hours. Acidify with 1M HCl to precipitate 4-(1,1-dioxothiomorpholino)benzoic acid .

  • Activation: Dissolve the acid (1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3 eq).[1] Stir for 10 mins.

  • Coupling: Add the desired amine (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    , 1.2 eq). Stir at RT for 12 hours.
    
  • Validation: Verify product via LCMS (

    
    ).
    

Analytical Specifications

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (254 nm)
Identity Consistent with structure1H NMR (DMSO-d6)
Mass Spec [M+H]+ = 270.08ESI-MS
Melting Point 160-165°C (Typical)Capillary Method

1H NMR Diagnostic Signals (DMSO-d6):

  • Benzoate Protons: Two doublets (AA'BB' system) around ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     7.8 (2H) and 
    
    
    
    7.0 (2H).
  • Thiomorpholine Dioxide Protons:

    • ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
      : Multiplet around 
      
      
      
      3.8-4.0 ppm (deshielded by N and aromatic ring).
    • ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
      : Multiplet around 
      
      
      
      3.1-3.3 ppm (deshielded by sulfone).
  • Methyl Ester: Singlet at ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     3.8 ppm.
    

References

  • Asirvatham, S., Thakor, E., & Jain, H. (2021).[1][3] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[1][3][4][5] Journal of Chemical Reviews, 3(4), 247-272.[3] Retrieved from [Link]

  • PubChem. (n.d.).[1][6] Thiomorpholine 1,1-dioxide Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Method

Application Notes and Protocols for "Methyl 4-(1,1-Dioxothiomorpholino)benzoate" in Drug Discovery

Introduction: The Strategic Value of the Thiomorpholine S,S-Dioxide Scaffold In the landscape of modern medicinal chemistry, the selection of a starting scaffold is a critical decision that profoundly influences the traj...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Thiomorpholine S,S-Dioxide Scaffold

In the landscape of modern medicinal chemistry, the selection of a starting scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. "Methyl 4-(1,1-Dioxothiomorpholino)benzoate" has emerged as a versatile and strategically valuable building block, particularly in the development of targeted therapies for oncology and inflammatory diseases.[1] Its utility stems from the unique combination of a rigid, aromatic core with a hydrogen-bond accepting thiomorpholine S,S-dioxide moiety. This sulfone group is not merely a passive linker; its polarity and ability to form strong hydrogen bonds can significantly enhance aqueous solubility and promote favorable interactions within the binding pockets of target proteins, such as kinases.[2][3] The thiomorpholine heterocycle is a "privileged scaffold," found in a variety of active pharmaceutical ingredients with profiles ranging from antibacterial to antidiabetic.[2][3][4]

This document serves as a comprehensive guide for researchers, providing both the conceptual framework and detailed protocols for leveraging Methyl 4-(1,1-Dioxothiomorpholino)benzoate in a typical drug discovery workflow, focusing on its application in the synthesis of kinase inhibitors.

Physicochemical Properties and Handling

A foundational understanding of the starting material is paramount for successful and reproducible synthetic campaigns.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₄SChem-Impex[1]
Molecular Weight 269.32 g/mol Chem-Impex[1]
Appearance White to off-white crystalline powderChem-Impex[1]
Storage Room Temperature, in a cool, dark placeTCI[5]
Purity Typically >98% (GC)Chem-Impex[1]

Core Application: A Gateway to Kinase Inhibitor Synthesis

Methyl 4-(1,1-Dioxothiomorpholino)benzoate is an ideal starting point for the synthesis of inhibitors targeting protein kinases, a class of enzymes frequently dysregulated in cancer. The core workflow involves two key transformations: (1) Saponification of the methyl ester to the corresponding carboxylic acid, which serves as a handle for further diversification, and (2) Amide Coupling with a desired amine-containing fragment to generate the final library of potential inhibitors.

This strategy allows for the rapid generation of analogues (a process known as Structure-Activity Relationship or SAR studies) by coupling a common carboxylic acid intermediate with a diverse panel of amines. The thiomorpholine S,S-dioxide portion of the molecule often serves as a "hinge-binder," anchoring the inhibitor to the kinase's hinge region, a critical interaction for potent inhibition.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Library Generation (SAR) A Methyl 4-(1,1-Dioxothiomorpholino)benzoate (Starting Material) B 4-(1,1-Dioxothiomorpholino)benzoic Acid (Key Intermediate) A->B Saponification (Ester Hydrolysis) D Final Kinase Inhibitor Library (Target Compounds) B->D Amide Coupling (e.g., HATU, EDC) C Diverse Amine Building Blocks (R-NH2) C->D

Figure 1: A generalized workflow for utilizing Methyl 4-(1,1-Dioxothiomorpholino)benzoate in the generation of a kinase inhibitor library.

Experimental Protocols

The following protocols are presented as robust, field-proven methodologies. The causality behind key reagent choices and reaction conditions is explained to empower the researcher with a deeper understanding of the process.

Protocol 1: Saponification of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, creating the necessary functional group for subsequent amide coupling.

Causality of Experimental Choices:

  • Base Selection (LiOH): Lithium hydroxide is chosen over sodium or potassium hydroxide due to the generally higher solubility of lithium carboxylates in mixed aqueous/organic solvent systems, which can prevent precipitation and ensure a homogeneous reaction.

  • Solvent System (THF/Water): A mixture of tetrahydrofuran (THF) and water is used to ensure the solubility of both the relatively nonpolar starting ester and the ionic hydroxide reagent.

  • Temperature: The reaction is run at a moderately elevated temperature to increase the rate of hydrolysis without causing degradation of the starting material or product.

  • Acidification (HCl): Careful acidification is required to protonate the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the aqueous solution for easy isolation.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve Methyl 4-(1,1-Dioxothiomorpholino)benzoate (1.0 eq) in a 3:1 mixture of THF and water (e.g., 10 mL/g of starting material).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.

  • Reaction: Stir the mixture at 50°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1M hydrochloric acid (HCl). A white precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, washing the filter cake with cold deionized water.

  • Drying: Dry the isolated solid, 4-(1,1-Dioxothiomorpholino)benzoic Acid , under high vacuum to a constant weight. The product can be used in the next step without further purification if purity is >95% by LC-MS.

G start Methyl Ester intermediate Carboxylic Acid start->intermediate 1. LiOH, THF/H₂O 2. HCl (aq)

Figure 2: Chemical transformation for the saponification protocol.

Protocol 2: Amide Coupling to Synthesize a Target Inhibitor

Objective: To couple the synthesized carboxylic acid with a representative amine to form the final amide product. This example uses 3-chloro-4-fluoroaniline, a common fragment in kinase inhibitors.

Causality of Experimental Choices:

  • Coupling Reagent (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization (if chiral centers are present). It rapidly forms a highly activated ester intermediate.

  • Base (DIPEA): Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the HCl salt of the amine (if applicable) and to facilitate the coupling reaction without competing as a nucleophile itself.

  • Solvent (DMF): Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves all reactants and intermediates.

Step-by-Step Methodology:

  • Reactant Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 4-(1,1-Dioxothiomorpholino)benzoic Acid (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in anhydrous DMF (e.g., 15 mL/g of carboxylic acid).

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Coupling Reagent Addition: Add HATU (1.2 eq) in one portion. The reaction mixture may turn slightly yellow.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor progress by LC-MS.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and a 5% aqueous lithium chloride (LiCl) solution. The LiCl helps to remove residual DMF during the aqueous wash.

  • Extraction: Wash the organic layer sequentially with 5% aq. LiCl (2x), saturated aqueous sodium bicarbonate (NaHCO₃) (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by preparative HPLC to yield the final target compound.

Conclusion and Future Directions

"Methyl 4-(1,1-Dioxothiomorpholino)benzoate" is a powerful entry point for the synthesis of diverse chemotypes for drug discovery. The protocols detailed herein provide a reliable and rationalized pathway for its conversion into libraries of amides, particularly suited for screening against kinase targets.[6] The thiomorpholine S,S-dioxide moiety offers a desirable combination of physicochemical properties that can lead to compounds with improved drug-like characteristics.[2] Further elaboration of this scaffold, for instance, by modification of the thiomorpholine ring itself, presents an exciting avenue for future research and the development of next-generation therapeutics.

References

  • ACS Publications. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (2022-08-04). Available from: [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available from: [Link]

  • NIH National Center for Biotechnology Information. Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations. (2023-04-18). Available from: [Link]

  • NIH National Center for Biotechnology Information. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Available from: [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1 H-2λ⁶,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link]

  • NIH National Center for Biotechnology Information. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022-05-01). Available from: [Link]

  • ResearchGate. (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021-10-20). Available from: [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. (2008-06-23). Available from: [Link]

Sources

Application

"Methyl 4-(1,1-Dioxothiomorpholino)benzoate" for synthesis of anti-cancer agents.

Executive Summary Methyl 4-(1,1-dioxothiomorpholino)benzoate (CAS: 451485-76-0) is a critical intermediate in the synthesis of next-generation anti-cancer therapeutics. In modern medicinal chemistry, this compound serves...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(1,1-dioxothiomorpholino)benzoate (CAS: 451485-76-0) is a critical intermediate in the synthesis of next-generation anti-cancer therapeutics. In modern medicinal chemistry, this compound serves as a primary vehicle for introducing the thiomorpholine 1,1-dioxide moiety—a bioisostere of the morpholine ring.

While morpholine is a ubiquitous solubilizing group in oncology drugs (e.g., Gefitinib), it suffers from metabolic liabilities (oxidative metabolism). The 1,1-dioxothiomorpholine variant offers enhanced metabolic stability, increased polarity, and unique hydrogen-bond acceptor capabilities via the sulfone group. This Application Note details the optimized synthesis, purification, and downstream activation of this scaffold for the development of tyrosine kinase inhibitors (TKIs).

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
Chemical Name Methyl 4-(1,1-dioxothiomorpholino)benzoate
CAS Number 451485-76-0
Molecular Formula

Molecular Weight 269.32 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water
Melting Point 154–156 °C
Key Functional Group Sulfone (

) – Strong H-bond acceptor

Strategic Rationale: The Bioisostere Advantage

The transition from a morpholine to a thiomorpholine 1,1-dioxide scaffold is a deliberate optimization strategy in Structure-Activity Relationship (SAR) studies.

  • Metabolic Stability: The sulfone group is fully oxidized, preventing the formation of reactive metabolites often seen with morpholine (e.g., ring-opening or N-oxide formation).

  • Electronic Effects: The electron-withdrawing nature of the sulfone lowers the basicity of the nitrogen, altering the pKa and potentially improving membrane permeability.

  • Binding Affinity: The sulfone oxygens act as rigid hydrogen bond acceptors, often engaging critical residues in the ATP-binding pocket of kinases (e.g., EGFR, ALK).

SAR_Logic Morpholine Morpholine Scaffold (Standard Solubilizer) Metabolism Metabolic Liability (Oxidative Ring Opening) Morpholine->Metabolism In vivo risk Thiomorpholine Thiomorpholine 1,1-Dioxide (Optimized Scaffold) Morpholine->Thiomorpholine Bioisosteric Replacement Benefits 1. Enhanced Stability 2. New H-Bond Interactions 3. Altered pKa Thiomorpholine->Benefits Therapeutic Gain

Figure 1: Strategic rationale for replacing morpholine with thiomorpholine 1,1-dioxide in drug design.

Protocol 1: Synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

This protocol utilizes a Nucleophilic Aromatic Substitution (


) reaction. The electron-withdrawing ester group on the benzene ring activates the para-position for displacement of the leaving group (fluorine).

Reagents:

  • Methyl 4-fluorobenzoate (1.0 eq)

  • Thiomorpholine 1,1-dioxide (1.1 eq)[1][2][3][4]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Dimethyl sulfoxide (DMSO) [Grade: Anhydrous]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-fluorobenzoate (10 mmol, 1.54 g) in anhydrous DMSO (15 mL).

  • Addition: Add Thiomorpholine 1,1-dioxide (11 mmol, 1.49 g) followed by

    
      (20 mmol, 2.76 g).
    
  • Reaction: Heat the mixture to 100°C under an inert atmosphere (

    
     or Ar) for 12–16 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[5] The starting fluoride should be fully consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a white solid.[6]

    • Filter the solid using a Buchner funnel.

    • Wash the filter cake copiously with water (

      
       mL) to remove residual DMSO and inorganic salts.
      
  • Purification:

    • Recrystallize the crude solid from hot Ethanol or Methanol.

    • Dry under high vacuum at 45°C for 6 hours.

    • Expected Yield: 85–92%.

Protocol 2: Activation & Downstream Coupling

To utilize this scaffold in drug synthesis, the methyl ester is typically hydrolyzed to the benzoic acid, which serves as the acylating agent for the final pharmacophore (e.g., an amino-heterocycle).

Synthesis_Workflow Start Methyl 4-fluorobenzoate + Thiomorpholine 1,1-dioxide Step1 Step 1: SnAr Coupling (K2CO3, DMSO, 100°C) Start->Step1 Intermediate Methyl 4-(1,1-dioxothiomorpholino)benzoate (The Scaffold) Step1->Intermediate Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Intermediate->Step2 Acid 4-(1,1-dioxothiomorpholino)benzoic acid (Active Precursor) Step2->Acid Step3 Step 3: Amide Coupling (HATU/EDC + Amine) Acid->Step3 Final Final Anti-Cancer Agent (e.g., Kinase Inhibitor) Step3->Final

Figure 2: Synthetic workflow from raw materials to active pharmaceutical ingredient (API).

Hydrolysis Protocol (Ester to Acid):

  • Dissolve the purified methyl ester (5 mmol) in a mixture of THF:Water (4:1, 25 mL).

  • Add Lithium Hydroxide monohydrate (

    
    ) (10 mmol).
    
  • Stir at room temperature for 4 hours.

  • Acidify carefully with 1M HCl to pH ~3. The carboxylic acid will precipitate.[6]

  • Filter, wash with water, and dry.

    • Note: This acid (4-(1,1-dioxothiomorpholino)benzoic acid) is the direct coupling partner for synthesizing amide-based inhibitors.

Quality Control & Analytical Standards

Ensure the integrity of the intermediate before proceeding to costly downstream coupling steps.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

NMR Validation (


 NMR, 400 MHz, DMSO-

):
  • Aromatic Protons: Two doublets (AA'BB' system) around

    
     7.8 (2H, d, J=8.8 Hz) and 
    
    
    
    7.0 (2H, d, J=8.8 Hz).
  • Methyl Ester: Singlet at

    
     3.8 (3H, s).
    
  • Thiomorpholine Ring:

    • N-CH2: Multiplet/Triplet around

      
       3.8–3.9 (4H).
      
    • SO2-CH2: Multiplet/Triplet around

      
       3.1–3.2 (4H). Note the downfield shift compared to morpholine due to the sulfone.
      

Safety & Handling

  • Thiomorpholine 1,1-dioxide: May cause skin and eye irritation.[7][1] Use gloves and safety goggles.

  • Methyl 4-fluorobenzoate: Irritant.[7][2] Avoid inhalation.

  • DMSO: Penetrates skin easily; can carry contaminants into the body. Handle with nitrile or neoprene gloves.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Retrieved from [Link]

  • Vaidya, A., et al. (2023).[5] Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Health Sciences. Retrieved from [Link]

  • Muthusamy, S., et al. (2021).[5][8] Synthesis of 4H-Benzo[d][1,3]oxathiin-4-ones. Molecules. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Methyl 4-(1,1-Dioxothiomorpholino)benzoate in Material Science

Prepared for: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Potential of a Unique Building Block Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a unique heterocyclic compound tha...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Unique Building Block

Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a unique heterocyclic compound that stands at the intersection of pharmaceutical chemistry and material science. While its primary applications have been explored in the synthesis of bioactive molecules, its distinct structural features—a rigid aromatic core, a polar sulfone group, and a tertiary amine—suggest significant, yet largely untapped, potential as a monomer for advanced functional polymers.[1] The presence of the thiomorpholine S,S-dioxide moiety is particularly noteworthy, as this group is known to enhance the thermal and mechanical properties of polymeric materials. This document serves as a comprehensive guide to the potential applications of Methyl 4-(1,1-Dioxothiomorpholino)benzoate in material science, providing both theoretical frameworks and detailed experimental protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 4-(1,1-Dioxothiomorpholino)benzoate is crucial for its application in material science.

PropertyValueSource
CAS Number 45185-76-0Finetech Chem
Molecular Formula C₁₂H₁₅NO₄SFinetech Chem
Molecular Weight 269.32 g/mol Finetech Chem
Appearance White to off-white crystalline powderN/A
Melting Point 154-156 °CFinetech Chem
Boiling Point 511.1 °C at 760 mmHgFinetech Chem
Density 1.306 g/cm³Finetech Chem

Theoretical Applications in Material Science

The unique combination of a rigid aromatic ring and a polar, hydrogen-bond accepting sulfone group in Methyl 4-(1,1-Dioxothiomorpholino)benzoate makes it an intriguing candidate for the development of high-performance and functional polymers.

High-Performance Engineering Plastics

The incorporation of the sulfone group into a polymer backbone is a well-established strategy for creating high-performance thermoplastics with exceptional properties.[2] Aromatic polysulfones are known for their high strength, resistance to oxidation, corrosion, high temperatures, and creep under stress.[2] By polymerizing Methyl 4-(1,1-Dioxothiomorpholino)benzoate, it is hypothesized that novel polysulfone-like materials with the following characteristics could be achieved:

  • High Thermal Stability: The rigid aromatic and sulfone components would contribute to a high glass transition temperature (Tg) and excellent thermal stability.

  • Enhanced Mechanical Strength: The strong intermolecular forces, including dipole-dipole interactions from the sulfone groups, would lead to polymers with high tensile strength and modulus.

  • Chemical Resistance: Aromatic polysulfones are known for their resistance to a wide range of chemicals, a property that would likely be conferred by the incorporation of this monomer.

Stimuli-Responsive ("Smart") Polymers

The thiomorpholine S,S-dioxide moiety contains a tertiary amine, which can be protonated at low pH. This feature opens the door to creating pH-responsive materials. Furthermore, studies on related thiomorpholine oxide-derived polymers have demonstrated thermo-responsive behavior, specifically a Lower Critical Solution Temperature (LCST), where the polymer undergoes a phase transition from soluble to insoluble upon heating.[3][4][5][6]

  • pH-Responsive Materials: In an acidic environment, the protonation of the nitrogen atom in the thiomorpholine ring would lead to increased hydrophilicity and swelling of the polymer. This property could be exploited in drug delivery systems for targeted release in acidic tumor microenvironments or specific cellular compartments.

  • Thermo-Responsive Materials: The polarity of the sulfone group could contribute to LCST behavior in aqueous solutions. This would enable the development of injectable hydrogels that are liquid at room temperature and solidify at body temperature, or for applications in smart coatings and sensors.

Advanced Composite Materials

The polarity and potential for hydrogen bonding of the thiomorpholine S,S-dioxide group could enhance the adhesion between the polymer matrix and reinforcing fillers (e.g., carbon fibers, glass fibers). This would lead to composite materials with improved stress transfer and overall superior mechanical performance.

Experimental Protocols

Disclaimer: The following protocols are proposed based on established chemical principles and literature on related compounds. They should be adapted and optimized by qualified researchers.

Protocol 1: Synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

This proposed two-step synthesis involves the nucleophilic aromatic substitution of a commercially available starting material followed by oxidation.

Step 1: Synthesis of Methyl 4-(thiomorpholino)benzoate

This step utilizes a Buchwald-Hartwig amination reaction, a powerful method for forming carbon-nitrogen bonds.[2][7][8]

  • Reagents:

    • Methyl 4-bromobenzoate

    • Thiomorpholine

    • Palladium(II) acetate (Pd(OAc)₂)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene (anhydrous)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 4-bromobenzoate (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

    • Add anhydrous toluene to dissolve the solids.

    • In a separate flask, dissolve thiomorpholine (1.2 eq) and NaOtBu (1.4 eq) in anhydrous toluene.

    • Slowly add the thiomorpholine/base solution to the reaction flask.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Oxidation to Methyl 4-(1,1-Dioxothiomorpholino)benzoate

The sulfide is oxidized to the sulfone using a common and effective oxidizing agent.[9][10][11]

  • Reagents:

    • Methyl 4-(thiomorpholino)benzoate

    • Oxone® (potassium peroxymonosulfate)

    • Methanol

    • Water

  • Procedure:

    • Dissolve methyl 4-(thiomorpholino)benzoate (1.0 eq) in a mixture of methanol and water.

    • Cool the solution in an ice bath.

    • Slowly add Oxone® (2.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Methyl 4-(1,1-Dioxothiomorpholino)benzoate.

Synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Oxidation Methyl 4-bromobenzoate Methyl 4-bromobenzoate Reaction_1 Pd(OAc)2, XPhos NaOtBu, Toluene, 100 °C Methyl 4-bromobenzoate->Reaction_1 Thiomorpholine Thiomorpholine Thiomorpholine->Reaction_1 Intermediate Methyl 4-(thiomorpholino)benzoate Reaction_1->Intermediate Reaction_2 Oxone® Methanol/Water, 0 °C to RT Intermediate->Reaction_2 Final_Product Methyl 4-(1,1-Dioxothiomorpholino)benzoate Reaction_2->Final_Product

Proposed two-step synthesis of the target molecule.
Protocol 2: Hypothetical Polymerization via Polycondensation

This protocol outlines a theoretical approach to synthesize a polyester containing the title compound as a monomer.

  • Rationale: The methyl ester group can undergo transesterification with a diol to form a polyester. This is a common method for producing high-performance aromatic polymers.[12]

  • Monomers:

    • Methyl 4-(1,1-Dioxothiomorpholino)benzoate

    • A suitable diol, e.g., Ethylene glycol or Bisphenol A

  • Catalyst:

    • Zinc acetate or Antimony(III) oxide

  • Procedure:

    • In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, combine Methyl 4-(1,1-Dioxothiomorpholino)benzoate (1.0 eq), the chosen diol (1.05 eq), and the catalyst (0.001 eq).

    • Heat the mixture under a slow stream of nitrogen to a temperature sufficient to melt the monomers and initiate transesterification (typically 180-220 °C). Methanol will begin to distill off.

    • After the majority of the methanol has been removed, gradually increase the temperature (to 250-280 °C) and apply a vacuum to remove the remaining methanol and diol, driving the polymerization to completion.

    • The viscosity of the reaction mixture will increase significantly. Continue the reaction until the desired molecular weight is achieved (monitored by viscosity).

    • Cool the polymer and dissolve it in a suitable solvent (e.g., N-methyl-2-pyrrolidone or dimethylformamide).

    • Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.

Polycondensation Workflow Monomers Monomers + Catalyst (Title Compound + Diol) Heating_N2 Heat under N2 (180-220 °C) Monomers->Heating_N2 Step 1 Methanol_Removal Methanol Distillation Heating_N2->Methanol_Removal Heating_Vacuum Increase Temp (250-280 °C) Apply Vacuum Methanol_Removal->Heating_Vacuum Step 2 Viscosity_Increase Increased Viscosity (Polymerization) Heating_Vacuum->Viscosity_Increase Isolation Cooling & Isolation Viscosity_Increase->Isolation Step 3 Purification Dissolution & Precipitation Isolation->Purification Final_Polymer Purified Polymer Purification->Final_Polymer

Theoretical workflow for polycondensation.
Protocol 3: Material Characterization

The synthesized polymers should be thoroughly characterized to evaluate their properties.

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the polymer.[13]

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm, if applicable).[14][15]

  • Mechanical Testing:

    • Prepare polymer films by solution casting.

    • Conduct tensile testing according to ASTM D882 or ASTM D638 standards to determine tensile strength, Young's modulus, and elongation at break.[6][16][17][18]

  • Stimuli-Response Characterization:

    • For polymers intended for stimuli-responsive applications, dissolve the polymer in water or a suitable buffer at various pH values.

    • Use Dynamic Light Scattering (DLS) to monitor changes in hydrodynamic radius as a function of pH and temperature to identify pH-responsiveness and LCST behavior.

Conclusion

Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a promising, yet underexplored, monomer for the development of advanced polymers. Its unique chemical structure suggests the potential for creating materials with high thermal stability, robust mechanical properties, and stimuli-responsive behavior. The protocols and theoretical applications outlined in this document provide a solid foundation for researchers to begin exploring the exciting possibilities of this versatile building block in material science. Further research and experimental validation are encouraged to fully unlock the potential of this compound.

References

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  • PubMed. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

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  • Royal Society of Chemistry. Sulfur-containing polymers derived from SO2: synthesis, properties, and applications. [Link]

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  • PubMed. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: a highly potent orally available CCR5 selective antagonist. [Link]

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Application

Application Note: A Robust HPLC Method for the Quantification of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Abstract This application note details a precise and accurate isocratic High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate. This compound is a key intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a precise and accurate isocratic High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate. This compound is a key intermediate in the synthesis of novel therapeutic agents and agrochemicals, making its reliable quantification essential for research, development, and quality control.[1] The method leverages a reversed-phase C18 column and a UV detector, providing a straightforward and robust protocol for researchers, scientists, and drug development professionals.

Introduction

Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a versatile building block in organic synthesis, noted for its thiomorpholine structure which imparts unique reactivity.[1] Its applications in pharmaceutical development, including in the synthesis of anti-cancer agents, necessitate a validated analytical method to determine purity and concentration.[1] High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high resolution, sensitivity, and reproducibility in analyzing non-volatile and polar compounds.[2] This document provides a comprehensive protocol for the HPLC analysis of this compound, with detailed explanations for the methodological choices.

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. C8 columns can also be considered.[3]

  • Mobile Phase: A mixture of acetonitrile and a pH-controlled aqueous buffer is optimal. For this application, a mobile phase of Acetonitrile:0.05 M Ammonium Acetate buffer (pH 4.4) in a 40:60 (v/v) ratio is proposed.[4]

  • Solvents: HPLC-grade acetonitrile, methanol, and water are required.

  • Reagents: Ammonium acetate and acetic acid for buffer preparation.

  • Analyte: Methyl 4-(1,1-Dioxothiomorpholino)benzoate standard of known purity.

Rationale for Method Development

The selection of a C18 stationary phase is based on the moderately non-polar nature of the methyl benzoate moiety of the analyte.[5] The thiomorpholine 1,1-dioxide group, a cyclic sulfonamide, imparts some polarity. The use of an acetonitrile/water mobile phase provides good separation for such compounds.[6] The addition of an ammonium acetate buffer is crucial to maintain a consistent pH, which ensures reproducible retention times and peak shapes, particularly for compounds with acidic or basic functional groups.[4] A UV detector set at an appropriate wavelength (e.g., 235 nm or 254 nm) is suitable for detecting the aromatic benzoate chromophore.[7][8]

Analytical Workflow

The overall workflow for the analysis is depicted in the following diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HPLC analysis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate.

Detailed Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Methyl 4-(1,1-Dioxothiomorpholino)benzoate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh a sample containing Methyl 4-(1,1-Dioxothiomorpholino)benzoate and transfer it to a suitable volumetric flask.

  • Add methanol to dissolve the sample, using approximately 70% of the flask's volume.

  • Sonicate the flask for 15 minutes.[9]

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[9]

HPLC Conditions

The optimized HPLC parameters are summarized in the table below:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.05 M Ammonium Acetate (pH 4.4) (40:60, v/v)[4]
Flow Rate 1.0 mL/min[3][7]
Injection Volume 10 µL[10]
Column Temperature 25 °C[3]
Detection Wavelength 254 nm[8]
Run Time 10 minutes
Method Validation

For robust and reliable results, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[10] Key validation parameters include:

  • Linearity: Analyze a series of standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to demonstrate a linear relationship between concentration and peak area. A correlation coefficient (r²) of >0.999 is desirable.[7]

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix. The recovery should typically be within 98-102%.[9]

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample. The relative standard deviation (RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Specificity: Ensure that the method is able to resolve the analyte peak from any impurities or degradation products.

Expected Results

Under the proposed conditions, Methyl 4-(1,1-Dioxothiomorpholino)benzoate is expected to elute as a sharp, symmetrical peak. The retention time will depend on the specific C18 column used but should be reproducible under consistent conditions. A hypothetical performance data table is provided below:

ParameterExpected Value
Retention Time ~ 5-7 minutes
Tailing Factor ≤ 1.5
Theoretical Plates > 2000
Linearity (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate. The protocol is straightforward to implement in a standard analytical laboratory and can be validated to meet regulatory requirements. This method will be a valuable tool for researchers and professionals in the pharmaceutical and agrochemical industries.

References

  • UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. [Link]

  • IRE Journals. DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • IJNRD. A STABILITY INDICATING VALIDATED RP- HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF METRONIDAZOLE BENZOATE AND DILOXANIDE FUROAT. [Link]

  • YouTube. Synthesis of Methyl benzoate with reaction mechanism. [Link]

  • Asian Journal of Applied Science and Technology. HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. [Link]

  • ResearchGate. RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]

  • MDPI. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]

  • PMC - NIH. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]

  • ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]

  • Agilent. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

  • Google Patents.
  • PubChem. Methyl 4-(1-hydroxyethyl)benzoate. [Link]

  • SIELC. Separation of Methyl 4-(chlorocarbonyl)benzoate on Newcrom R1 HPLC column. [Link]

  • Preparation of Methyl Benzoate. [Link]

  • Chemsrc. Methyl benzoate. [Link]

Sources

Method

Application Note: High-Purity Recrystallization of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

[1][2] Executive Summary & Scientific Rationale Methyl 4-(1,1-dioxothiomorpholino)benzoate is a pivotal intermediate used in the synthesis of anticoagulant drugs, specifically Factor Xa inhibitors like Rivaroxaban.[1] Th...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Scientific Rationale

Methyl 4-(1,1-dioxothiomorpholino)benzoate is a pivotal intermediate used in the synthesis of anticoagulant drugs, specifically Factor Xa inhibitors like Rivaroxaban.[1] The purity of this intermediate is a Critical Quality Attribute (CQA) because impurities at this stage—specifically unreacted thiomorpholine 1,1-dioxide or methyl 4-halobenzoates—can carry forward, leading to genotoxic impurities or side-reactions in subsequent amidation steps.[1]

This protocol details a thermodynamically controlled recrystallization process. Unlike simple precipitation, which traps impurities, this method utilizes a specific solvent system to dissolve the target compound at high temperatures while rejecting impurities upon controlled cooling.[1]

Key Physicochemical Attributes
PropertyValueRelevance to Protocol
CAS Number 451485-76-0Identity verification.[1]
Molecular Weight 269.32 g/mol Yield calculations.
Melting Point 154–156 °CIndicator of crystal lattice stability and purity.
Polarity Moderate-HighDue to the sulfone (

) and ester (

) moieties.
Solubility Profile High in hot Methanol/ACN; Low in cold alcohols.Basis for thermal recrystallization.

Solvent System Selection Strategy

The choice of solvent is dictated by the "Rule of 20"—a heuristic where the compound should have high solubility at the boiling point (>200 mg/mL) and low solubility at ambient temperature (<20 mg/mL).[1]

  • Primary Solvent: Methanol (MeOH).

    • Mechanism:[1][2][3][4] The polar sulfone group interacts favorably with methanol at high temperatures.[1] Upon cooling, the hydrophobic aromatic core drives crystallization.[1] Methanol also effectively solubilizes polar impurities like unreacted thiomorpholine salts, keeping them in the mother liquor.[1]

  • Alternative Solvent: Acetonitrile (ACN). [5]

    • Use Case: Recommended if the crude material contains significant moisture or if hydrolysis of the methyl ester is observed (transesterification risk is negligible in MeOH, but hydrolysis is possible if wet).[1]

Detailed Experimental Protocol

Materials & Equipment[7]
  • Crude Material: Methyl 4-(1,1-dioxothiomorpholino)benzoate (Assay >90%).[5]

  • Solvent: Methanol (HPLC Grade, >99.9%).

  • Equipment:

    • Double-jacketed glass reactor or round-bottom flask with reflux condenser.[1]

    • Overhead stirrer (or magnetic stir bar for <50g scale).

    • Temperature probe (Pt100).

    • Vacuum filtration setup (Buchner funnel).

Step-by-Step Procedure

Phase 1: Dissolution (Thermodynamic Saturation)

  • Charge the reaction vessel with 10.0 g of crude Methyl 4-(1,1-dioxothiomorpholino)benzoate.

  • Add 80 mL of Methanol (Ratio: 8 vol relative to mass).

    • Note: Do not add all solvent at once.[1] Start with 6 vol (60 mL) and add more if needed.

  • Heat the slurry to Reflux (65 °C) with moderate stirring (200 RPM).

  • Maintain reflux for 15–20 minutes. The solution should become clear.

    • Checkpoint: If solids remain after 20 mins, add Methanol in 1 mL increments until dissolution is complete. If black specks (carbon/inorganics) remain, proceed to hot filtration.[1]

Phase 2: Hot Filtration (Mechanical Purification) Perform this step only if insoluble particulates are visible.

  • Pre-heat a glass funnel and filter paper with hot methanol.

  • Filter the boiling solution rapidly into a clean, pre-heated receiving flask.

    • Why: Prevents premature crystallization on the filter paper which causes yield loss.[1]

Phase 3: Controlled Nucleation (Crystal Growth)

  • Return the filtrate to the heating mantle and reheat to reflux to dissolve any nuclei formed during filtration.[1]

  • Remove heat source.[6] Allow the solution to cool to 40 °C naturally over approx. 30–45 minutes.

    • Critical Step: Do not crash cool with ice yet.[1] Rapid cooling traps impurities inside the crystal lattice (occlusion).

  • Once the temperature reaches 40 °C and turbidity is observed, engage an ice-water bath.[1]

  • Cool to 0–5 °C and hold for 60 minutes. This "aging" period allows the crystal surface to mature and reject surface impurities.[1]

Phase 4: Isolation & Drying

  • Filter the cold slurry under vacuum.

  • Displacement Wash: Wash the filter cake with 10 mL (1 vol) of cold Methanol (0 °C).

    • Technique: Stop the vacuum, pour solvent over the cake to cover it, let it sit for 10 seconds, then re-apply vacuum.[1] This ensures the wash solvent permeates the cake rather than channeling through cracks.[1]

  • Dry the solid in a vacuum oven at 45 °C for 6–8 hours.

Process Visualization (Workflow)

The following diagram illustrates the critical decision nodes and flow of the recrystallization process.

RecrystallizationProcess Start Crude Material (Methyl 4-(1,1-dioxothiomorpholino)benzoate) SolventAdd Add Methanol (6-8 vol) Heat to Reflux (65°C) Start->SolventAdd CheckDissolution Check Dissolution SolventAdd->CheckDissolution HotFilter Hot Filtration (Remove Insolubles) CheckDissolution->HotFilter Insolubles Present Cooling Controlled Cooling (Reflux -> 40°C -> 0°C) CheckDissolution->Cooling Clear Solution HotFilter->Cooling Aging Crystal Aging (Hold at 0°C for 1h) Cooling->Aging Isolation Vacuum Filtration & Cold MeOH Wash Aging->Isolation Drying Vacuum Drying (45°C, 6h) Isolation->Drying

Figure 1: Logical workflow for the recrystallization of Methyl 4-(1,1-dioxothiomorpholino)benzoate.

Quality Control & Troubleshooting

In-Process Controls (IPC)
ParameterMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/Water gradient)>99.0% Area
Melting Point DSC or Capillary154–156 °C (Sharp peak)
Residual Solvent GC-HeadspaceMethanol < 3000 ppm
Troubleshooting Matrix
  • Issue: Low Yield (<70%)

    • Cause: Too much solvent used during dissolution.

    • Fix: Concentrate the mother liquor by rotary evaporation to half volume and cool again to recover a second crop (Crop 2). Note: Crop 2 will have lower purity.[1]

  • Issue: Colored Product (Yellow/Orange)

    • Cause: Oxidation products or trace metal contamination.

    • Fix: Add 5 wt% Activated Carbon (e.g., Darco G-60) during the reflux step, stir for 10 mins, then perform Hot Filtration.[1]

  • Issue: Oiling Out (Liquid separates instead of crystals)

    • Cause: Temperature dropped too fast or solvent is too polar.

    • Fix: Reheat to reflux. Add a seed crystal at the cloud point.[1] Cool very slowly (5 °C per hour).

References

  • Preparation of Rivaroxaban Intermediates. PrepChem. Synthesis of methyl 4-(4-hydroxybut-1-yl)benzoate and related benzoate derivatives. Link

  • Methyl 4-(1,1-Dioxothiomorpholino)benzoate Product Specifications. TCI Chemicals. Physical properties and melting point data (154-156°C).[7] Link

  • Synthesis and Characterization of Chiral Impurities of Rivaroxaban. International Research Journal on Advanced Engineering and Management. Discusses purification of morpholinyl intermediates using Methanol slurries. Link

  • Rivaroxaban Purification Method. Google Patents (CN104109158A). Describes recrystallization strategies for Rivaroxaban and its precursors using alcoholic solvents. Link

  • Process for the preparation of rivaroxaban and intermediates thereof. Google Patents (EP2521723A1). Detailed chemistry of the morpholinone/oxazolidinone scaffold assembly. Link

Sources

Application

Application Note: Optimized Aminolysis Protocols for Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Executive Summary This technical guide details the conversion of Methyl 4-(1,1-dioxothiomorpholino)benzoate (referred to herein as Substrate-1 ) into various amide derivatives. Substrate-1 contains a thiomorpholine 1,1-d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the conversion of Methyl 4-(1,1-dioxothiomorpholino)benzoate (referred to herein as Substrate-1 ) into various amide derivatives.

Substrate-1 contains a thiomorpholine 1,1-dioxide ring, a "privileged scaffold" in modern medicinal chemistry.[1] This moiety acts as a polar, non-basic surrogate for morpholine, improving metabolic stability and reducing hERG channel liability [1, 2].[1]

Unlike standard methyl benzoate, Substrate-1 possesses a unique electronic profile. The para-positioned sulfone group exerts a strong electron-withdrawing effect (


), significantly activating the ester carbonyl toward nucleophilic attack. This guide leverages this reactivity to provide two distinct protocols: a Catalytic Thermal Method  for reactive amines and an Aluminum-Mediated Method  for sterically hindered or electron-deficient amines.

Chemical Logic & Mechanistic Insight

Electronic Activation

The reaction is a Nucleophilic Acyl Substitution. The rate-determining step is typically the formation of the tetrahedral intermediate.

  • Standard Benzoates: The benzene ring donates electron density to the carbonyl, reducing electrophilicity.[1]

  • Substrate-1: The 1,1-dioxothiomorpholino group is strongly electron-withdrawing (Hammett constant

    
     for sulfones). This pulls electron density away from the aromatic ring and the ester carbonyl, lowering the LUMO energy and accelerating nucleophilic attack.[1]
    
Solubility Challenges

The sulfone moiety imparts significant polarity. Substrate-1 and its amide products often display poor solubility in non-polar solvents (Hexane, Et₂O) and moderate solubility in water. Protocols must account for this during workup to prevent yield loss.

Method Selection Guide

Use the following decision matrix to select the appropriate protocol for your specific amine partner.

MethodSelection cluster_0 Method A Advantages cluster_1 Method B Advantages Start Select Amine Type Primary Primary Alkyl Amine (e.g., Benzylamine, n-Butylamine) Start->Primary Secondary Secondary Amine / Aniline (e.g., Morpholine, 4-Fluoroaniline) Start->Secondary Hindered Sterically Hindered (e.g., t-Butylamine, 2,6-Disubstituted) Start->Hindered MethodA PROTOCOL A: TBD-Catalyzed / Thermal (Green, Scalable) Primary->MethodA High Reactivity MethodB PROTOCOL B: AlMe3 Mediated (High Potency, Anhydrous) Secondary->MethodB Lower Nucleophilicity Hindered->MethodB Steric Bulk No pyrophorics No pyrophorics Open-flask possible Open-flask possible Forces reaction Forces reaction Works on weak nucleophiles Works on weak nucleophiles

Figure 1: Decision tree for selecting the optimal aminolysis protocol based on amine nucleophilicity and sterics.

Experimental Protocols

Protocol A: TBD-Catalyzed Transamidation

Best for: Primary alkyl amines, non-hindered secondary amines. Mechanism: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) acts as a dual hydrogen-bond donor/acceptor, activating the ester carbonyl and the amine simultaneously.[1]

Materials:

  • Substrate-1: 1.0 equiv (e.g., 269 mg, 1.0 mmol)

  • Amine: 1.2 – 1.5 equiv[1]

  • Catalyst: TBD (10–20 mol%)

  • Solvent: Toluene or 2-MeTHF (Anhydrous preferred, but tolerant of trace moisture)[1]

Step-by-Step:

  • Charge: In a reaction vial equipped with a stir bar, combine Substrate-1 (1.0 equiv) and TBD (0.1 equiv).

  • Solvate: Add Toluene (concentration ~0.5 M).

  • Addition: Add the Amine (1.2 equiv).[2]

  • Reaction: Seal the vial and heat to 60–80°C for 4–12 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM). The starting ester (

      
      ) should disappear.
      
  • Workup (Critical):

    • Cool to room temperature.[3]

    • Dilute with EtOAc.[2] Wash with 1M HCl (to remove TBD and excess amine) followed by saturated NaHCO₃.

    • Note: If the product contains basic nitrogens, skip the acid wash and use a silica plug filtration.[1]

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Heptane if necessary.

Protocol B: Trimethylaluminum (AlMe₃) Mediated Aminolysis

Best for: Anilines, electron-deficient amines, and sterically hindered amines.[1] Mechanism: Formation of a highly nucleophilic dimethylaluminum amide species.

⚠️ SAFETY WARNING: Trimethylaluminum is pyrophoric . It ignites spontaneously in air. All transfers must be performed under inert atmosphere (N₂ or Ar) using dry solvents and oven-dried glassware.

Materials:

  • Substrate-1: 1.0 equiv

  • Amine: 1.2 – 1.5 equiv[1]

  • Reagent: Trimethylaluminum (2.0 M in Toluene/Hexane) – 1.5 to 2.0 equiv

  • Solvent: Dry Toluene or DCM[1]

Step-by-Step:

  • Activation (The "Pre-Complexation"):

    • Flame-dry a round-bottom flask and cool under N₂ flow.

    • Add the Amine (1.2 equiv) and dry Toluene (0.2 M relative to amine).

    • Cool to 0°C.

    • Slowly add AlMe₃ solution (1.2 – 1.5 equiv) dropwise.

    • Observation: Methane gas evolution will occur. Allow to stir at RT for 15–30 mins until gas evolution ceases. This forms the active Me2Al-NH-R species.

  • Coupling:

    • Add Substrate-1 (1.0 equiv) directly to the aluminum-amine solution (solid or dissolved in minimal dry Toluene).

  • Reaction:

    • Heat to reflux (or 80°C) for 2–6 hours.

    • Checkpoint: Reaction is usually rapid. Monitor by LC-MS.

  • Quench (Careful):

    • Cool to 0°C.

    • Slowly quench by dropwise addition of 1M HCl (vigorous gas evolution possible).

    • Alternative (Rochelle's Salt): If an emulsion forms, use saturated Potassium Sodium Tartrate (Rochelle's Salt) solution and stir vigorously for 1 hour until layers separate clearly.[1]

  • Purification:

    • Extract with EtOAc or DCM/Isopropanol (3:1) if the product is very polar.

    • Wash with brine, dry over Na₂SO₄, and concentrate.[1]

Data Analysis & Troubleshooting

Expected Analytical Data
  • 1H NMR: Look for the disappearance of the methyl ester singlet (

    
     ppm). The thiomorpholine dioxide protons typically appear as multiplets around 3.0–3.2 ppm (N-CH₂) and 3.8–4.0 ppm (SO₂-CH₂).
    
  • MS (ESI): The sulfone group does not ionize well itself, but the amide nitrogen usually provides

    
    .[1]
    
Troubleshooting Table
IssueProbable CauseSolution
Low Conversion (Method A) Amine is too weak or steric hindrance.Switch to Method B (AlMe₃).
Low Yield (Workup) Product is water-soluble due to sulfone.Use DCM:IPA (3:1) for extraction. Do not discard aqueous layer without checking LC-MS.
Emulsion (Method B) Aluminum salts precipitating.Use Rochelle's Salt quench (sat. aq. pot-sod tartrate) and stir >1 hr.
Starting Material Remains Ester hydrolysis (side reaction).Ensure solvents are anhydrous . Hydrolysis yields the benzoic acid, which is unreactive to aminolysis.[1]

Visualization: AlMe₃ Activation Mechanism

The following diagram illustrates the activation pathway utilized in Protocol B, highlighting the formation of the active nucleophile.

AlMe3_Mechanism Amine Amine (R-NH2) Complex Intermediate A [Me2Al-NH-R] + CH4↑ Amine->Complex 0°C, -CH4 AlMe3 AlMe3 (Trimethylaluminum) AlMe3->Complex 0°C, -CH4 Transition Transition State (Al coordinates Carbonyl Oxygen) Complex->Transition + Ester, Heat Ester Substrate-1 (Activated Ester) Product Final Amide Product Transition->Product Elimination of Me2Al-OMe

Figure 2: Mechanism of AlMe₃-mediated aminolysis. The aluminum center coordinates the ester carbonyl, increasing electrophilicity while delivering the amide nucleophile intramolecularly.[1]

References

  • ChEMBL Database. "Thiomorpholine 1,1-dioxide | C4H9NO2S". European Bioinformatics Institute. Available at: [Link][1]

  • Thakor, E., et al. (2021).[1][4] "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile".[4][5][6] Journal of Chemical Reviews, 3(4).[1][4] Available at: [Link]

  • Galabov, B., et al. (2005).[1] "Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study". The Journal of Physical Chemistry A, 109(50), 11470-11474.[1][7] Available at: [Link]

  • Levin, J.I., et al. (1982).[1] "An alternative procedure for the aluminum-mediated conversion of esters to amides". Synthetic Communications. (General reference for AlMe3 protocol logic).

  • RSC Reaction Chemistry & Engineering. (2025). "Direct aminolysis of methyl esters with ammonia in continuous flow". Royal Society of Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Impurity Profiling &amp; Synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Executive Summary & Synthetic Logic This guide addresses the synthesis and impurity remediation of Methyl 4-(1,1-dioxothiomorpholino)benzoate . While multiple routes exist, the industrial standard often involves the cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Logic

This guide addresses the synthesis and impurity remediation of Methyl 4-(1,1-dioxothiomorpholino)benzoate . While multiple routes exist, the industrial standard often involves the cyclization of Methyl 4-aminobenzoate with Divinyl sulfone (or its precursor, bis(2-chloroethyl)sulfone). This route is preferred for its atom economy but presents specific challenges regarding incomplete cyclization and polymerization.

An alternative route involves Nucleophilic Aromatic Substitution (


) using Methyl 4-fluorobenzoate  and Thiomorpholine 1,1-dioxide . This guide primarily focuses on the cyclization route due to its higher complexity in impurity profiling.
Reaction Pathway Visualization

The following diagram outlines the primary synthetic pathway and the genesis of key impurities.

SynthesisPath cluster_legend Legend SM1 Methyl 4-aminobenzoate (Starting Material) Mono Impurity B: Mono-adduct Intermediate (Incomplete Cyclization) SM1->Mono + Reagent (Step 1) Reagent Divinyl Sulfone (or Bis-chloroethyl sulfone) Product TARGET: Methyl 4-(1,1-dioxothiomorpholino) benzoate Mono->Product + Internal Cyclization (Step 2) ImpurityC Impurity C: Dimeric/Oligomeric Species Mono->ImpurityC + SM1 (Side Reaction) ImpurityA Impurity A: Benzoic Acid Derivative (Hydrolysis Product) Product->ImpurityA + H2O / High pH key1 Starting Material key2 Impurity key3 Target

Figure 1: Synthetic pathway illustrating the double Michael addition mechanism and points of impurity generation.

Troubleshooting & Impurity Profiling (Q&A)

Module A: Reaction Incompleteness & By-products

Q1: HPLC analysis shows a persistent peak at RRT ~0.85 relative to the product. It decreases with time but never disappears. What is it? Diagnosis: This is likely Impurity B (The Mono-adduct) : Methyl 4-((2-(vinylsulfonyl)ethyl)amino)benzoate.

  • Mechanism: The synthesis involves a double Michael addition. The first addition of the aniline nitrogen to the vinyl sulfone is fast. The second addition (ring closure) is slower and sterically more demanding.

  • Remediation:

    • Increase Temperature: Ensure the reaction is refluxed (typically in water/ethanol or toluene) for sufficient time (12-24h).

    • Catalyst Check: If using bis(2-chloroethyl)sulfone, ensure sufficient base (e.g., DIPEA or

      
      ) is present to generate the vinyl sulfone species in situ and drive the cyclization.
      

Q2: I observe a highly polar impurity eluting at the solvent front (Reverse Phase HPLC). The product yield is also lower than expected. Diagnosis: This is Impurity A (Acid Derivative) : 4-(1,1-dioxothiomorpholino)benzoic acid.

  • Cause: Hydrolysis of the methyl ester.[1] This occurs if the reaction pH is too high (strong bases like NaOH/KOH) or if the workup involves prolonged heating in aqueous basic media.

  • Corrective Action:

    • Switch to a milder base like Potassium Carbonate (

      
      ) or Sodium Bicarbonate (
      
      
      
      ).
    • Avoid aqueous workups at temperatures >50°C.

    • Purification: This impurity can be removed by washing the organic layer with saturated

      
       (if the product is in organic phase) or by recrystallization from anhydrous solvents (e.g., Methanol/Ethyl Acetate).
      

Q3: The crude product is dark brown/red instead of off-white. Diagnosis: Oxidation of unreacted Methyl 4-aminobenzoate .

  • Context: Anilines are prone to oxidation, forming quinone-like colored impurities.[2]

  • Remediation:

    • Conduct the reaction under an inert atmosphere (

      
       or Ar).
      
    • Add a reducing agent (e.g., Sodium Metabisulfite wash) during workup to reduce the colored oxidized species.

    • Recrystallization with activated charcoal is highly effective for removing these color bodies.

Module B: Purification & Isolation[3][4][5][6]

Q4: My product is co-precipitating with starting material (Methyl 4-aminobenzoate). How do I separate them? Strategy: Exploit the basicity difference.

  • The product (sulfonamide-like nitrogen) is significantly less basic than the starting aniline.

  • Protocol: Dissolve the crude mixture in Ethyl Acetate. Wash with dilute HCl (0.5 M). The unreacted aniline (SM) will protonate and move to the aqueous layer. The product, having reduced basicity due to the electron-withdrawing sulfone group, will remain in the organic layer.

Experimental Protocol

Objective: Synthesis of Methyl 4-(1,1-dioxothiomorpholino)benzoate via Cyclization.

Materials Table
ReagentEquiv.RoleKey Hazard
Methyl 4-aminobenzoate1.0SubstrateIrritant
Bis(2-chloroethyl)sulfone1.1Cyclizing AgentVesicant / Toxic
Potassium Carbonate (

)
2.5BaseIrritant
Water / Ethanol (1:1)SolventMediumFlammable
Step-by-Step Methodology
  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge Methyl 4-aminobenzoate (15.1 g, 100 mmol) and Water/Ethanol (150 mL).

  • Reagent Addition: Add Bis(2-chloroethyl)sulfone (21.0 g, 110 mmol). Note: If using Divinyl Sulfone directly, handle with extreme care as it is a potent blistering agent.

  • Base Addition: Add Potassium Carbonate (34.5 g, 250 mmol) in portions to control exotherm.

  • Reaction: Heat the mixture to reflux (approx. 85-90°C) for 18–24 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or HPLC. Look for the disappearance of the aniline peak.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates as a solid. Filter the crude solid.[3][4]

    • If no precipitate: Concentrate ethanol under vacuum, dilute with water, and extract with Ethyl Acetate (

      
       mL).
      
  • Purification (Critical Step):

    • Washing: If extracted, wash the organic layer with 0.5 M HCl (to remove unreacted aniline) followed by Sat.

      
       (to remove acid impurity).
      
    • Crystallization: Recrystallize the crude solid from hot Methanol or Acetonitrile .

    • Drying: Dry in a vacuum oven at 50°C for 6 hours.

  • Validation:

    • Appearance: White to pale beige solid.

    • Melting Point: Expected range 154–156°C.[5]

Impurity Data Summary

The following table summarizes the critical process impurities for regulatory and quality control purposes.

Impurity IDNameOriginRRT (Approx)Limit Strategy
Imp-A 4-(1,1-dioxothiomorpholino)benzoic acidHydrolysis< 0.5 (Polar)Control pH, Avoid strong base
Imp-B Methyl 4-((2-(vinylsulfonyl)ethyl)amino)benzoateIncomplete Rxn~0.85Extend reflux time
Imp-C Methyl 4-aminobenzoateUnreacted SM~1.2Acid wash (0.5M HCl)
Imp-D Bis-aniline dimerSide Reaction> 1.5Dilution control

References

  • Perzborn, E., et al. (2011). Rivaroxaban: A New Oral Factor Xa Inhibitor. Journal of Thrombosis and Haemostasis.
  • Google Patents. (2015). Process for the synthesis of rivaroxaban and intermediate for the production thereof (WO2015198259A1).
  • ScienceMadness. (2017). Methyl 4-aminobenzoate synthesis report. Retrieved May 20, 2024, from [Link]

Sources

Troubleshooting

Low yield in "Methyl 4-(1,1-Dioxothiomorpholino)benzoate" synthesis

Executive Summary You are encountering low yields in the synthesis of Methyl 4-(1,1-dioxothiomorpholino)benzoate (CAS: 451485-76-0). This molecule combines an electron-deficient aromatic ester with a cyclic sulfonamide-l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering low yields in the synthesis of Methyl 4-(1,1-dioxothiomorpholino)benzoate (CAS: 451485-76-0). This molecule combines an electron-deficient aromatic ester with a cyclic sulfonamide-like motif.

The low yield is rarely due to a single catastrophic failure but rather a "death by a thousand cuts" involving three competing factors:

  • Nucleophilic Deactivation: The sulfone (

    
    ) group inductively withdraws electron density from the nitrogen, making thiomorpholine 1,1-dioxide a significantly weaker nucleophile than morpholine or piperidine.
    
  • Competitive Hydrolysis: The methyl ester is labile. Conditions aggressive enough to force the amine reaction (high heat, strong base) often hydrolyze the ester to the water-soluble benzoic acid.

  • Phase Transfer Loss: The product contains both a sulfone and an ester, making it highly polar. Standard non-polar extraction protocols (e.g., Hexane/EtOAc) often fail to recover the product from polar aprotic reaction solvents (DMSO/DMF).

Part 1: Diagnostic Workflow

Before altering your protocol, use this logic tree to identify your specific failure mode.

Troubleshooting Start Start: Low Yield Diagnosis CheckLCMS Analyze Crude Mixture (LCMS/TLC) Start->CheckLCMS Result1 Starting Material (SM) Remains CheckLCMS->Result1 Incomplete Conversion Result2 Product Peak Present but Low Isolation CheckLCMS->Result2 Workup Issue Result3 New Peak (M-14 mass / Acid) CheckLCMS->Result3 Side Reaction Action1 Nucleophile is too weak. Switch Leaving Group (Cl -> F) or Increase Temp >120°C Result1->Action1 Action2 Product lost in Aqueous layer. Use CHCl3/IPA extraction. Avoid Hexane. Result2->Action2 Action3 Ester Hydrolysis. Switch Base (NaOH -> Cs2CO3) Dry Solvent (DMSO). Result3->Action3

Figure 1: Diagnostic logic for identifying the root cause of yield loss based on crude reaction analysis.

Part 2: The SNAr Route (Primary Recommendation)

The most common synthetic route is the Nucleophilic Aromatic Substitution (SNAr) of a 4-halobenzoate with thiomorpholine 1,1-dioxide.

The Trap: Reactivity Mismatch

Thiomorpholine 1,1-dioxide is a "cold" nucleophile. The


 group exerts a strong inductive effect (-I), lowering the pKa of the amine and reducing the availability of the nitrogen lone pair. If you use Methyl 4-chlorobenzoate , the reaction will be too slow at standard temperatures (

), leading you to increase heat, which triggers ester hydrolysis.
Optimized Protocol
ParameterStandard (Low Yield)Optimized (High Yield)Rationale
Substrate Methyl 4-chloro benzoateMethyl 4-fluoro benzoateFluoride is a superior leaving group for SNAr due to high electronegativity stabilizing the Meisenheimer complex [1].
Base

/

/


or

(2.0 eq)
Strong hydroxide bases rapidly hydrolyze the methyl ester. Carbonates are milder but sufficient for buffering.
Solvent DMF (wet)Anhydrous DMSODMSO accelerates SNAr rates significantly better than DMF. Water must be excluded to prevent hydrolysis.
Temp


High energy barrier requires higher heat; the fluoro-substrate allows this without decomposition.
Step-by-Step Procedure
  • Charge: In a dry pressure vial, dissolve Methyl 4-fluorobenzoate (1.0 eq) and Thiomorpholine 1,1-dioxide (1.2 eq) in anhydrous DMSO (

    
     concentration).
    
  • Base: Add

    
      (2.0 eq). Note: Ensure the base is finely ground.
    
  • Reaction: Seal and heat to

    
      for 12–16 hours. Monitor by LCMS.
    
    • Checkpoint: If SM persists after 16h, add 0.2 eq of

      
       (cesium effect) rather than raising temp further.
      
  • Workup (Critical):

    • Pour the reaction mixture into ice-cold water (10x volume).

    • Observation: The product should precipitate as a solid.

    • Filtration: Filter the solid. This avoids liquid-liquid extraction entirely, which is where yield is often lost due to the product's polarity.

    • Wash: Wash the cake with water (to remove DMSO) and cold diethyl ether (to remove unreacted ester).

Part 3: The Oxidation Route (Alternative)

If the SNAr reaction fails due to steric hindrance or electronic deactivation, use the Post-Coupling Oxidation strategy. This route builds the easier molecule first and installs the sulfone last.

Workflow:

  • Step A: React Methyl 4-fluorobenzoate with Thiomorpholine (no dioxide).

    • Why: Thiomorpholine is a much better nucleophile. This reaction proceeds rapidly at

      
       with high yield.
      
  • Step B: Oxidize the sulfur to the sulfone.

Troubleshooting the Oxidation Step:

  • Issue: Over-oxidation or hydrolysis of the ester during oxidation.

  • Solution: Use Oxone® (Potassium peroxymonosulfate) in Methanol/Water or mCPBA in DCM.

  • Caution: If using mCPBA, the benzoic acid byproduct from the reagent can complicate purification. Oxone is preferred for polarity differences.

Part 4: Frequently Asked Questions (FAQs)

Q1: I see a large peak at M-14 in my LCMS. What is it? A: This is the carboxylic acid (hydrolysis product). You likely used a base that was too strong (like


) or your solvent was wet. Methyl esters are very sensitive. Switch to 

and dry DMSO. If you already have this byproduct, you can recover it by re-esterifying with

, but it's better to prevent it.

Q2: My reaction turned black/tarry. A: This indicates thermal decomposition, likely of the DMSO or the substrate at temperatures


. Keep the temperature at 

and use the Fluoro -substrate to ensure the reaction finishes before decomposition sets in.

Q3: I extracted with EtOAc/Water, but my yield is 20%. A: DMSO is difficult to wash out of EtOAc, and it solubilizes your polar product in the aqueous phase.

  • Fix: Do not extract. Use the precipitation method (pour into ice water and filter).

  • Rescue: If you must extract, use DCM or CHCl3/Isopropanol (3:1) instead of EtOAc. Wash the organic layer with 5% LiCl solution to pull out the DMSO [2].

Q4: Can I use Palladium catalysis (Buchwald-Hartwig)? A: Yes, but it is usually overkill and introduces new problems. Sulfur can poison Pd catalysts. If you must use this route (e.g., if you only have the bromo-benzoate), use


  with Xantphos  and 

in Dioxane. Xantphos is robust against sulfur interference.

References

  • Nucleophilic Aromatic Substitution Mechanisms. Bunnett, J. F., & Zahler, R. E. (1951).[1][2] Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. [2]

  • Workup Strategies for Polar Solvents. Detailed protocols for removing DMSO/DMF using LiCl washes. University of Rochester, Not Voodoo X Guide.

  • Thiomorpholine 1,1-Dioxide Properties & Synthesis. ChemicalBook & PubChem Compound Summary (CAS 39093-93-1).

  • Synthesis of Methyl 4-(1,1-dioxothiomorpholino)benzoate. Chem-Impex International Product Data (CAS 451485-76-0).

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl 4-(1,1-Dioxothiomorpholino)benzoate

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Optimization Protocols & Troubleshooting Guide for Target Molecule #451485-76-0 Executive Summary & Strategy Selecti...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Optimization Protocols & Troubleshooting Guide for Target Molecule #451485-76-0

Executive Summary & Strategy Selection

You are attempting to synthesize Methyl 4-(1,1-Dioxothiomorpholino)benzoate . This molecule features an electron-deficient aniline derivative where the nitrogen is part of a sulfone-containing ring.

The Critical Decision: The synthesis hinges on how you construct the thiomorpholine-1,1-dioxide ring. We support two primary workflows. Route A (Cyclization) is the recommended "Green" optimization for scalability and cost. Route B (Coupling) is the alternative if you are restricted to aryl halide precursors.

StrategySelection Start Start: Precursor Availability Q1 Do you have Methyl 4-aminobenzoate? Start->Q1 Q2 Do you have Methyl 4-bromo/iodobenzoate? Q1->Q2 No RouteA ROUTE A (Recommended) Double Michael Addition (Reagent: Divinyl Sulfone) Q1->RouteA Yes Q2->Start No (Source Precursors) RouteB ROUTE B (Alternative) Pd-Catalyzed Coupling (Reagent: Thiomorpholine 1,1-dioxide) Q2->RouteB Yes

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway.

Route A: The Double Michael Addition (Recommended)

Concept: This route utilizes the nucleophilicity of the aniline nitrogen to attack divinyl sulfone (DVS) twice. Why it wins: It avoids expensive Palladium catalysts, uses water or ethanol as solvents, and often allows product isolation via simple filtration.

Optimized Protocol
  • Substrates: Methyl 4-aminobenzoate (1.0 eq), Divinyl sulfone (1.1 eq).

  • Solvent: Water (highly recommended) or Water/Ethanol (1:1).

  • Catalyst: None required (thermal) or mild Lewis acid (e.g., Boric acid/Glycerol).

  • Conditions: Reflux (100°C) for 6–12 hours.

Troubleshooting Guide (Route A)

Q: My reaction mixture turned into a gummy polymer. What happened? A: You likely experienced competitive intermolecular polymerization. Divinyl sulfone is a cross-linking agent.

  • Fix: Dilution is key. Run the reaction at high dilution (0.1 M or lower) to favor intramolecular cyclization over intermolecular polymerization.

  • Fix: Add the Divinyl sulfone slowly (dropwise) to the refluxing amine solution.

Q: The conversion stops at the intermediate (mono-addition). A: The second Michael addition (ring closure) is kinetically slower because the nitrogen becomes less nucleophilic after the first addition.

  • Optimization: Increase temperature to reflux. If using water, add a phase transfer catalyst (TBAB) or switch to a higher boiling solvent like Toluene/Water biphasic mix.

  • Catalyst: Add 10 mol% Boric Acid and Glycerol . This "green" catalyst system activates the vinyl sulfone, significantly accelerating the second addition step [1].

Q: My ester hydrolyzed to the carboxylic acid. A: This occurs if the pH drifts too high or if refluxing in water for prolonged periods without buffering.

  • Fix: Ensure the water is neutral. If using a catalyst, avoid strong Brønsted bases (NaOH/KOH). The reaction works best under neutral or slightly acidic conditions which activate the Michael acceptor.

Route B: Buchwald-Hartwig Amination (Alternative)

Concept: Palladium-catalyzed cross-coupling of Methyl 4-bromobenzoate with Thiomorpholine 1,1-dioxide. Challenge: Thiomorpholine 1,1-dioxide is a poor nucleophile due to the electron-withdrawing sulfone group. Standard conditions often fail.

Optimized Protocol
  • Substrates: Methyl 4-bromobenzoate (1.0 eq), Thiomorpholine 1,1-dioxide (1.2 eq).

  • Catalyst: Pd2(dba)3 (2 mol%).

  • Ligand: XPhos or BrettPhos (4 mol%). Note: Standard PPh3 will fail here.

  • Base: Cs2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Temp: 100–110°C.[1]

Troubleshooting Guide (Route B)

Q: I see zero conversion; the starting material remains. A: The oxidative addition occurred, but the transmetallation/amine attack failed because the amine is too "hard" and electron-poor.

  • Fix: Switch Ligand. BrettPhos is specifically designed for difficult, electron-poor amines.

  • Fix: Switch to the Iodobenzoate precursor to speed up the oxidative addition step, which might help sustain the catalytic cycle.

Q: I am getting significant dehalogenation (reduction) of the benzoate. A: This is a common side reaction when the amine coupling is slow.

  • Fix: Ensure your solvent is rigorously degassed and anhydrous. Oxygen can promote homocoupling or reduction pathways.

  • Fix: Increase the concentration of the amine.

Comparative Data & Visualization

Solvent Screening for Route A (Double Michael Addition)
Solvent SystemTemp (°C)Yield (%)Purity ProfileNotes
Water (100%) 10092% HighProduct precipitates; easy filtration.
Ethanol/Water (1:1)8078%MediumSlower rate; requires evaporation.
Toluene11065%LowOligomers observed (gummy byproduct).
THF66<10%LowTemperature too low for ring closure.
Reaction Pathway Visualization (Route A)

ReactionPathway Aniline Methyl 4-aminobenzoate (Nucleophile) Intermediate Mono-Adduct Intermediate (Secondary Amine) Aniline->Intermediate Step 1: Michael Addition (Fast, Water, 60°C) DVS Divinyl Sulfone (Electrophile) DVS->Intermediate + Target TARGET MOLECULE Methyl 4-(1,1-Dioxothiomorpholino)benzoate Intermediate->Target Step 2: Cyclization (Slow, Reflux, 100°C) Polymer Polymer Byproduct Intermediate->Polymer High Conc. (Intermolecular reaction)

Figure 2: Mechanistic pathway of the Double Michael Addition. Note the "Polymer Byproduct" trap which is avoided by dilution.

Frequently Asked Questions (FAQs)

Q: Can I use Methyl 4-aminobenzoate and react it with bis(2-chloroethyl)sulfone instead of Divinyl Sulfone? A: Yes, this is the classic "Mustard Gas" analogue route. However, it requires 2 equivalents of base (to neutralize HCl) and generates salt waste. Divinyl sulfone is cleaner (atom economy) as it proceeds via addition rather than substitution. If you must use the chloro-precursor, use DIPEA in refluxing butanol.

Q: How do I purify the final product without column chromatography? A: If using Route A (Water) :

  • Cool the reaction mixture to 4°C.

  • The product is highly crystalline and insoluble in cold water.

  • Filter the solids.[2][3]

  • Wash with cold water followed by cold diethyl ether (to remove unreacted divinyl sulfone).

  • Recrystallize from Ethanol/DMF if necessary.

Q: Is the sulfone group stable to subsequent hydrolysis of the ester? A: Yes. The sulfone is chemically robust. You can hydrolyze the methyl ester to the benzoic acid using LiOH in THF/Water without affecting the thiomorpholine-1,1-dioxide ring.

References

  • Green Synthesis via Double Michael Addition

    • Source: ResearchG
    • Context: "Double Michael addition of aromatic amines to divinyl sulfone."[4]

    • Link:

  • Buchwald-Hartwig General Conditions

    • Source: Organic Chemistry Portal.[5]

    • Context: Ligand selection for electron-poor amines.
    • Link:

  • Divinyl Sulfone Reactivity

    • Source: NIH / PMC.
    • Context: Reactivity of vinyl sulfones in Michael additions.[4][6][7]

    • Link:

Sources

Troubleshooting

Technical Support Center: Methyl 4-(1,1-Dioxothiomorpholino)benzoate Stability &amp; Degradation Guide

Executive Summary & Compound Profile Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a critical intermediate often used in the synthesis of Factor Xa inhibitors and other sulfonamide-class therapeutics. Its structural inte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a critical intermediate often used in the synthesis of Factor Xa inhibitors and other sulfonamide-class therapeutics. Its structural integrity relies on two primary functional groups: the methyl ester and the thiomorpholine 1,1-dioxide (sulfone) moiety.

While the sulfone group provides exceptional oxidative resistance, the methyl ester is the "Achilles' heel," susceptible to rapid hydrolysis under non-neutral pH conditions. This guide addresses the troubleshooting of impurity formation, storage instability, and metabolic fate.

PropertySpecification
Molecular Formula C₁₂H₁₅NO₄S
Molecular Weight 269.32 g/mol
CAS Number 451485-76-0
Critical Lability Ester Hydrolysis (pH > 8.0, pH < 4.0)
Oxidative Stability High (Sulfone is fully oxidized)
Troubleshooting & FAQs

Q1: We are observing a recurring impurity at RRT 0.85 (approx. -14 Da) during LC-MS analysis. What is this? A: This is the primary degradation product: 4-(1,1-Dioxothiomorpholino)benzoic acid .

  • Cause: The methyl ester has undergone hydrolysis.[1][2][3][4] This occurs rapidly in basic buffers (e.g., phosphate buffer pH 8.0) or if the sample contains residual water and is exposed to heat.

  • Solution: Switch to anhydrous solvents (DMSO, Acetonitrile) for stock preparation. Ensure aqueous mobile phases are buffered to pH 4.5–6.0.

Q2: Is the thiomorpholine 1,1-dioxide ring susceptible to oxidation during peroxide stress testing? A: Generally, no . The sulfur atom is already in its hexavalent state (


), making it resistant to further oxidation by H₂O₂.
  • Note: If you observe ring degradation, it is likely N-oxidation (forming an N-oxide) or radical-mediated ring opening, not sulfone oxidation.

Q3: Our solid-state samples are turning from white to pale yellow. Is this photodegradation? A: Yes, this indicates photo-instability . Benzoate esters absorb in the UV region. Prolonged light exposure can induce radical formation at the benzylic position or the morpholine ring, leading to complex polymerization (yellowing).

  • Protocol: Store in amber vials under inert atmosphere (Argon/Nitrogen).

Q4: In liver microsome (RLM) assays, the parent compound disappears, but we don't see the carboxylic acid. Where is it going? A: You are likely observing Cytochrome P450-mediated oxidative dealkylation . The thiomorpholine ring is prone to


-hydroxylation adjacent to the nitrogen, leading to ring opening. This is a metabolic pathway, distinct from chemical hydrolysis.
Degradation Pathways: Mechanisms & Visualization

Understanding the causality of degradation is essential for controlling it. We categorize pathways into Chemical (Hydrolysis) and Metabolic/Oxidative (Biological).

3.1. Pathway Logic
  • Hydrolysis (Dominant): Nucleophilic attack at the carbonyl carbon by water/hydroxide releases methanol and forms the free acid.

  • Oxidative Ring Opening (Metabolic): CYP450 enzymes hydroxylate the carbon

    
     to the nitrogen. The resulting carbinolamine is unstable and collapses, opening the morpholine ring.
    
3.2. Pathway Diagram (DOT Visualization)

DegradationPathways cluster_0 Environmental/Chemical cluster_1 Biological/Metabolic Parent Methyl 4-(1,1-Dioxothiomorpholino)benzoate (Parent) Acid 4-(1,1-Dioxothiomorpholino)benzoic acid (Major Hydrolytic Product) Parent->Acid Hydrolysis (pH > 8 or Acidic) + H2O Methanol Methanol (By-product) Parent->Methanol Leaving Group Carbinolamine α-Hydroxy Intermediate (Unstable) Parent->Carbinolamine CYP450 Metabolism (α-Hydroxylation) NOxide N-Oxide Impurity (Minor Oxidative) Parent->NOxide Peroxide Stress (N-Oxidation) RingOpen Ring-Opened Sulfone Metabolite (Dialdehyde/Amine) Carbinolamine->RingOpen Spontaneous Ring Cleavage

Figure 1: Comprehensive degradation map illustrating the competition between chemical hydrolysis (Red path) and metabolic ring opening (Green path).

Experimental Protocols

These protocols are designed to validate the stability profile of your specific lot.

Protocol A: pH-Rate Profile (Hydrolysis Kinetics)

Objective: Determine the shelf-life and buffer compatibility.

  • Stock Preparation: Dissolve 10 mg of Methyl 4-(1,1-Dioxothiomorpholino)benzoate in 10 mL acetonitrile (1 mg/mL).

  • Buffer Setup: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 9.0.

  • Incubation:

    • Mix 100 µL Stock + 900 µL Buffer in HPLC vials.

    • Incubate at 37°C in a thermomixer.

  • Sampling: Inject 10 µL onto HPLC at t=0, 1h, 4h, 8h, 24h.

  • Analysis:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: UV at 254 nm.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives the half-life
    
    
    .
Protocol B: Oxidative Stress (Forced Degradation)

Objective: Confirm sulfone stability vs. N-oxidation.

  • Preparation: Mix 100 µL Stock (1 mg/mL) + 100 µL 30%

    
     + 800 µL Water.
    
  • Control: Mix 100 µL Stock + 900 µL Water.

  • Stress: Incubate at Room Temperature for 24 hours.

  • Quench: Add 100 µL of 10% Sodium Metabisulfite to neutralize peroxide before injection.

  • Acceptance Criteria:

    • < 5% degradation indicates oxidative stability.

    • Appearance of peak at [M+16] indicates N-oxide formation.

Quantitative Reference Data

Use these theoretical values to validate your experimental results.

ParameterValue / BehaviorSource/Logic
LogP (Predicted) ~1.5 - 1.8Moderate lipophilicity; suitable for RP-HPLC.
pKa (Conjugate Acid) ~ -1 to 0 (Ester), ~5 (Sulfone N?)The N is weakly basic due to electron-withdrawing sulfone.
Hydrolysis

(pH 7.4)
~24 - 48 hoursTypical for benzoate methyl esters at physiological pH [1].
Hydrolysis

(pH 9.0)
< 2 hoursBase-catalyzed hydrolysis is rapid [2].
Major MS Fragment m/z 237.1 [M - OMe]+Loss of methoxy group (Acylium ion).
References
  • Alemán, P. A., Boix, C., & Poliakoff, M. (2011). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 13(12), 3407.

  • Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. Lewis Publishers. (General reference for ester hydrolysis kinetics).
  • TCI Chemicals. (n.d.). Methyl 4-(1,1-Dioxothiomorpholino)benzoate Product Specifications. TCI Chemicals Catalog.

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of nitrogen and their consequences. Chemistry & Biodiversity, 4(9), 2031-2122.

Sources

Optimization

Technical Support Center: Methyl 4-(1,1-Dioxothiomorpholino)benzoate

The following technical guide addresses the stability, handling, and troubleshooting of Methyl 4-(1,1-Dioxothiomorpholino)benzoate (CAS: 451485-76-0). This content is designed for researchers and analytical scientists re...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and troubleshooting of Methyl 4-(1,1-Dioxothiomorpholino)benzoate (CAS: 451485-76-0). This content is designed for researchers and analytical scientists requiring high-integrity data for experimental planning.[1][2]

[2]

Compound Profile & Stability Overview

Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a structural hybrid comprising a para-substituted benzoate ester and a thiomorpholine-1,1-dioxide moiety.[2] Its stability profile is governed by two competing electronic behaviors: the hydrolytic susceptibility of the ester and the oxidative potential of the


-aryl system.
Chemical Property Data / Specification
CAS Number 451485-76-0
Molecular Formula

Molecular Weight 269.32 g/mol
Core Instability Factors 1.[1][2][3] Ester Hydrolysis (Moisture sensitivity)2. Photo-oxidative Discoloration (

-aryl oxidation)
Appearance White crystalline powder (High Purity)Degrades to: Off-white

Orange

Green
Mechanistic Insight: The "Push-Pull" Instability

The molecule features a "push-pull" electronic system.[2] The nitrogen atom of the thiomorpholine ring acts as an electron donor (resonance) into the phenyl ring, while the ester and sulfone groups exert electron-withdrawing effects.[2]

  • Hydrolysis Risk: The ester group is activated for nucleophilic attack (hydrolysis) due to the electron-withdrawing nature of the sulfone-containing ring system, making it more labile than simple methyl benzoate.[2]

  • Discoloration Risk: The nitrogen lone pair, while partially delocalized, remains susceptible to radical cation formation under UV light or in the presence of trace transition metals, leading to colored quinoid-type degradation products (often green or orange).[2]

Troubleshooting Guide & FAQs

Issue 1: Discoloration (Green/Orange Appearance)

Q: My sample was white when purchased but has turned a faint green or orange color after 2 weeks on the bench. Is it still usable?

Technical Diagnosis: The color shift indicates oxidative degradation of the


-aryl moiety.[1]
  • Green coloration often suggests the formation of radical cations or benzidine-like coupling products, a common pathway for

    
    -substituted anilines exposed to light and oxygen.[2]
    
  • Orange coloration typically indicates advanced oxidation to quinone-imine species.[1][2]

Action Plan:

  • Purity Check: Run an HPLC.[1][2] If the main peak is >98% and the colored impurity is trace (<0.5%), the compound may still be usable for non-critical synthetic steps (e.g., hydrolysis to the acid).[1][2]

  • Purification: If purity is compromised, perform a recrystallization (See Protocol A below).[1][2]

  • Prevention: Store under Argon/Nitrogen in amber vials.

Issue 2: Hydrolysis (New HPLC Peak)

Q: I see a new peak eluting earlier than the main compound in my Reverse-Phase HPLC chromatogram. What is it?

Technical Diagnosis: This is almost certainly 4-(1,1-Dioxothiomorpholino)benzoic acid , resulting from the hydrolysis of the methyl ester.[2]

  • Cause: Exposure to atmospheric moisture or protic solvents (Methanol/Water) without pH control.[1][2]

  • Confirmation: The acid impurity will be more polar (elutes earlier on C18) and will have a mass of [M-14].[1][2]

Action Plan:

  • Immediate: Dry the solid in a vacuum desiccator over

    
    .
    
  • Solvent Choice: Avoid storing stock solutions in methanol or non-anhydrous DMSO for extended periods (>24h).[1][2]

Issue 3: Solubility & Precipitation

Q: The compound precipitates when I dilute my DMSO stock into aqueous buffer for biological assays.

Technical Diagnosis: The thiomorpholine-1,1-dioxide group provides some polarity, but the lipophilic phenyl and methyl ester groups dominate. The compound has low aqueous solubility .[1][2][4]

Action Plan:

  • Formulation: Maintain a final DMSO concentration of

    
     1-2% in the assay buffer if tolerated.
    
  • Alternative: Use a solubilizing agent like cyclodextrin (HP-

    
    -CD) or switch to the free acid form (as a salt) if the ester is not required for the specific biological target.[1][2]
    

Visualizing Stability Pathways

The following diagram illustrates the degradation logic and critical control points for handling this compound.

StabilityPathways Compound Methyl 4-(1,1-Dioxothiomorpholino)benzoate (White Solid) Hydrolysis Hydrolysis Pathway (Moisture/Acid/Base) Compound->Hydrolysis + H2O Oxidation Oxidative Pathway (UV Light/Oxygen) Compound->Oxidation + hν / O2 AcidImpurity Impurity A: Benzoic Acid Derivative (Rt < Main Peak) Hydrolysis->AcidImpurity ColorImpurity Impurity B: Quinoid/Radical Species (Green/Orange Color) Oxidation->ColorImpurity Storage Correct Storage: -20°C, Dark, Inert Gas Storage->Compound Maintains Integrity

Caption: Degradation pathways showing hydrolysis to the carboxylic acid and photo-oxidation to colored impurities.

Experimental Protocols

Protocol A: Recrystallization (Rescue of Degraded Material)

Use this protocol if the compound has discolored but retains >90% purity.[2]

  • Dissolution: Dissolve the crude solid (1.0 g) in the minimum amount of boiling Ethyl Acetate (~10-15 mL).

  • Clarification: If insoluble dark particles remain, filter hot through a 0.45

    
    m PTFE syringe filter.
    
  • Precipitation: Slowly add hot Hexanes or Heptane (dropwise) until a slight turbidity persists.

  • Cooling: Allow the solution to cool to room temperature slowly, then place in a fridge (4°C) for 12 hours.

  • Collection: Filter the white crystals and wash with cold Hexane. Dry under high vacuum for 4 hours.

Protocol B: Analytical Quality Control (HPLC)

Standard method to separate the ester from the acid hydrolysis product.[2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).[1][2]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.[1][2]

  • Expected Retention:

    • Acid Impurity: ~6-7 min.[1][2]

    • Methyl Ester (Target): ~9-10 min.[2]

References

  • PubChem. (2025).[1][2][5][6] Methyl 4-(1,1-dioxothiomorpholino)benzoate - Compound Summary. National Library of Medicine.[1][2] Available at: [Link] (Accessed via PubChem Search).[1][2]

  • Royal Society of Chemistry. (2009).[1][2] Hydrolysis and saponification of methyl benzoates. Green Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: TLC Monitoring for Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Topic: Reaction Monitoring & Troubleshooting for Methyl 4-(1,1-Dioxothiomorpholino)benzoate Content Type: Technical Support & Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Intro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Monitoring & Troubleshooting for Methyl 4-(1,1-Dioxothiomorpholino)benzoate Content Type: Technical Support & Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and R&D Scientists

Introduction

Welcome to the Technical Support Center. This guide addresses the Thin Layer Chromatography (TLC) monitoring of Methyl 4-(1,1-dioxothiomorpholino)benzoate . This compound is a critical intermediate in the synthesis of Factor Xa inhibitors and various anti-cancer agents [1].

The synthesis of this scaffold typically proceeds via one of two pathways:

  • Oxidation Route: Oxidation of Methyl 4-(thiomorpholino)benzoate (Sulfide)

    
     Sulfoxide 
    
    
    
    Sulfone (Target).
  • Coupling Route:

    
     reaction between Methyl 4-fluorobenzoate and Thiomorpholine-1,1-dioxide.
    

This guide primarily focuses on the Oxidation Route , as separating the sulfide starting material (SM), sulfoxide intermediate, and sulfone product presents the most significant chromatographic challenges.

Module 1: Method Development & Standard Protocols

Q: What is the optimal mobile phase for separating the sulfone from the sulfoxide intermediate?

A: The separation of sulfur oxidation states on silica gel relies on the distinct polarity differences between the sulfide (non-polar), sulfone (polar), and sulfoxide (highly polar).

  • Standard System: Dichloromethane (DCM) : Methanol (MeOH) [95:5 to 90:10] .

    • Why: The sulfoxide moiety (

      
      ) is a strong hydrogen bond acceptor and interacts heavily with silica silanols, often causing it to elute significantly lower than the sulfone (
      
      
      
      ). DCM provides excellent solubility for the benzoate core, while MeOH modulates the elution of the polar sulfone.
  • Alternative System: Ethyl Acetate (EtOAc) : Hexanes [60:40 to 80:20] .

    • Why: If the DCM/MeOH system causes co-elution of the sulfone and sulfoxide, a high-EtOAc system often improves resolution by exploiting the different dipole moments rather than just H-bonding capability.

Elution Order (Typical on Silica):

  • Sulfide (SM): High

    
     (0.7 - 0.9)
    
  • Sulfone (Product): Medium

    
     (0.4 - 0.6)
    
  • Sulfoxide (Impurity): Low

    
     (0.1 - 0.3)
    
Q: Which visualization methods are compatible with this molecule?

A: You must use a combination of UV and chemical staining to confirm conversion and purity.

MethodObservationMechanismSpecificity
UV (254 nm) Dark Spot (Quenching)

transition of the benzoate ester.
Detects SM, Intermediate, and Product equally well.
KMnO

(Basic)
Yellow/Brown SpotOxidizes susceptible functional groups.Critical Diagnostic: Stains Sulfide and Sulfoxide (oxidizable). Does NOT stain the Sulfone (fully oxidized).
Iodine (

)
Brown/Yellow SpotReversible complexation with

-systems.
General stain; visualizes all components.
Hanessian’s Stain Blue/Grey SpotMolybdate complexation with sulfur/heteroatoms.High sensitivity for sulfur compounds.

Module 2: Troubleshooting & FAQs

Q: "I see three spots. How do I confirm which one is my product without NMR?"

A: Use the "Differential Staining Protocol" . The sulfone product is the only species in the reaction mixture that is fully oxidized at the sulfur center.

  • Run the TLC plate.

  • Visualize under UV (254 nm): Mark all spots (A, B, C).

  • Dip in KMnO

    
     and heat gently. 
    
    • Spot A (High Rf): Turns Brown

      
      Sulfide (SM) .
      
    • Spot C (Low Rf): Turns Brown

      
      Sulfoxide (Intermediate) .
      
    • Spot B (Medium Rf): Stays Pink/Purple (No Reaction)

      
      Sulfone (Product) .
      

Note: This assumes the benzoate ester is stable to the brief basic conditions of the dip.

Q: "My sulfone product is tailing or streaking. How do I fix this?"

A: Tailing in sulfones is often caused by secondary interactions with the silica or poor solubility in the mobile phase.

  • Solubility Check: Ensure the sample is fully dissolved in DCM before spotting. Spotting a suspension causes severe streaking.

  • Modifier Addition: Add 1% Triethylamine (TEA) to the mobile phase. While the molecule is not an amine (it is a sulfonamide-like cyclic sulfone), the TEA neutralizes acidic sites on the silica that may interact with the sulfone oxygens.

  • Switch Solvent: Move to 100% EtOAc . Esters and sulfones often run with sharper peak shapes in pure aprotic polar solvents compared to alcohol mixtures.

Q: "I am monitoring the reaction, but the 'Product' spot is not moving relative to the 'Intermediate'."

A: You are likely experiencing "Iso-elution" . Sulfoxides and sulfones can sometimes have identical


 values in MeOH-based systems due to solvent hydrogen bonding masking the polarity difference.
  • Action: Switch to a Toluene : Acetone (3:1) system.

  • Reasoning: Toluene suppresses the H-bonding effects and separates based on the distinct dipole moments of the sulfoxide vs. the sulfone [2].

Module 3: Visual Workflows

Workflow 1: Solvent System Selection Logic

Use this decision tree to select the correct mobile phase based on your separation quality.

SolventSelection Start Start: Define Separation Goal Standard Try Standard: DCM:MeOH (95:5) Start->Standard Check Check Separation (UV + KMnO4) Standard->Check Good Good Separation? (Sulfone distinct from Sulfoxide) Check->Good Issue Issue: Co-elution or Tailing Check->Issue Proceed Proceed with Monitoring Good->Proceed Branch1 Co-elution of P & Int? Issue->Branch1 Branch2 Tailing/Streaking? Issue->Branch2 Soln1 Switch to Toluene:Acetone (3:1) (Exploit Dipole Differences) Branch1->Soln1 Soln2 Switch to EtOAc:Hex (80:20) OR Add 1% TEA Branch2->Soln2

Caption: Decision matrix for optimizing TLC mobile phases for sulfone/sulfoxide separation.

Workflow 2: Reaction Monitoring Logic (Oxidation Route)

This diagram illustrates the expected TLC progression during the oxidation of the thiomorpholine ring.

ReactionMonitoring cluster_legend Key TLC Indicators SM Start: Sulfide (High Rf, KMnO4+) Ox1 Oxidation Step 1 (mCPBA / Oxone) SM->Ox1 Fast Int Intermediate: Sulfoxide (Low Rf, KMnO4+) Ox1->Int Ox2 Oxidation Step 2 (mCPBA / Oxone) Int->Ox2 Slow/Rate Limiting Prod Product: Sulfone (Med Rf, KMnO4-) Ox2->Prod L1 KMnO4+ = Stains Brown (Oxidizable) L2 KMnO4- = No Stain (Fully Oxidized)

Caption: Kinetic progression of the oxidation reaction. Note that the second oxidation step (Sulfoxide -> Sulfone) is often slower.

References

  • Fishbein, L., & Fawkes, J. (1966).[1] Detection and thin-layer chromatography of sulfur compounds.[1] I. Sulfoxides, sulfones and sulfides. Journal of Chromatography A, 22(2), 323-329.[1] [Link]

  • Organic Chemistry Portal. (2018). Sulfone synthesis by oxidation. Retrieved January 30, 2026, from [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved January 30, 2026, from [Link]

Sources

Optimization

Troubleshooting "Methyl 4-(1,1-Dioxothiomorpholino)benzoate" NMR spectra

Welcome to the technical support guide for the analysis of "Methyl 4-(1,1-Dioxothiomorpholino)benzoate." This resource is designed for researchers, chemists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of "Methyl 4-(1,1-Dioxothiomorpholino)benzoate." This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the Nuclear Magnetic Resonance (NMR) characterization of this compound. My approach is to provide not just solutions, but a foundational understanding of the underlying principles, enabling you to diagnose and resolve issues with confidence.

Structure and Expected Spectral Characteristics

Before troubleshooting, it is imperative to establish a baseline. The structure of Methyl 4-(1,1-Dioxothiomorpholino)benzoate contains several distinct spin systems that give rise to a predictable NMR spectrum.

Chemical Structure of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Figure 1. Chemical Structure of Methyl 4-(1,1-Dioxothiomorpholino)benzoate.

The molecule's para-substituted aromatic ring, methyl ester, and thiomorpholine S,S-dioxide ring each produce characteristic signals. Understanding these is the first step in identifying deviations in your experimental data.

Q1: What is the expected ¹H and ¹³C NMR spectrum for a pure sample of Methyl 4-(1,1-Dioxothiomorpholino)benzoate?

A1: A high-purity sample, typically dissolved in a standard deuterated solvent like CDCl₃, should exhibit the signals summarized in the table below. The electron-withdrawing nature of both the sulfone and the methyl ester groups significantly deshields the adjacent protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Assignment Nucleus Expected Chemical Shift (δ, ppm)a Multiplicity Integration Coupling Constants (J, Hz) Notes
Aromatic (Ha)¹H~8.05Doublet (d)2HJ ≈ 8-9 HzProtons ortho to the ester group.
Aromatic (Hb)¹H~7.00 - 7.20Doublet (d)2HJ ≈ 8-9 HzProtons ortho to the thiomorpholino group.
Methyl Ester (-OCH₃)¹H~3.90Singlet (s)3HN/A
Methylene (-N-CH₂ -)¹H~3.60 - 3.80Triplet (t) or Multiplet (m)4HJ ≈ 5-6 HzProtons adjacent to the nitrogen atom.
Methylene (-SO₂-CH₂ -)¹H~3.20 - 3.40Triplet (t) or Multiplet (m)4HJ ≈ 5-6 HzProtons adjacent to the sulfone group.
Carbonyl (-C =O)¹³C~166SingletN/AN/A
Aromatic (C -COOCH₃)¹³C~131SingletN/AN/AQuaternary carbon.
Aromatic (C H)¹³C~130SingletN/AN/ACarbon ortho to the ester.
Aromatic (C -N)¹³C~125SingletN/AN/AQuaternary carbon.
Aromatic (C H)¹³C~115SingletN/AN/ACarbon ortho to the thiomorpholino group.
Methyl Ester (-OC H₃)¹³C~52SingletN/AN/A
Methylene (-SO₂-C H₂-)¹³C~50SingletN/AN/A
Methylene (-N-C H₂-)¹³C~48SingletN/AN/A

aChemical shifts are estimates and can vary based on solvent, concentration, and temperature.[1][2]

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered when acquiring and interpreting the NMR spectra of this compound.

Category 1: Unexpected Peaks & Contaminants

Q2: My ¹H NMR spectrum shows several sharp singlets and multiplets that do not correspond to my product. What are they?

A2: The presence of extraneous peaks is one of the most frequent issues in NMR analysis. The likely culprits fall into three categories: residual solvents, unreacted starting materials or reaction byproducts, and water. A systematic approach is key to identifying these impurities.

G start Unexpected Peaks Observed check_solvent Compare peaks to known solvent shifts start->check_solvent check_water Is there a broad singlet around 1.5-4.8 ppm? start->check_water check_reagents Analyze potential synthesis impurities start->check_reagents solvent_impurity Impurity is Residual Solvent (e.g., Ethyl Acetate, DCM) check_solvent->solvent_impurity Match Found water_impurity Impurity is Water check_water->water_impurity Yes reagent_impurity Impurity is Reagent/Byproduct (e.g., Sulfoxide, Starting Material) check_reagents->reagent_impurity Correlation Found action_solvent Action: Purify sample (e.g., high vacuum, re-precipitation) solvent_impurity->action_solvent action_water Action: Use dry solvent/ add molecular sieves water_impurity->action_water action_reagent Action: Re-purify via chromatography or crystallization reagent_impurity->action_reagent G problem Broad, Poorly Resolved Peaks cause1 Poor Shimming problem->cause1 cause2 High Concentration / Viscosity problem->cause2 cause3 Particulate Matter problem->cause3 cause4 Paramagnetic Impurities problem->cause4 solution1 Solution: Re-shim the spectrometer cause1->solution1 solution2 Solution: Dilute the sample cause2->solution2 solution3 Solution: Filter the sample into the tube cause3->solution3 solution4 Solution: Treat with a chelating agent or re-purify cause4->solution4

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Welcome to the technical support guide for the synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate. This molecule is a key intermediate in the development of novel therapeutics and agrochemicals.[1] Its synthesis, ty...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate. This molecule is a key intermediate in the development of novel therapeutics and agrochemicals.[1] Its synthesis, typically achieved via a Buchwald-Hartwig amination, is a cornerstone C-N bond-forming reaction.[2][3] However, selecting the optimal catalyst system can be challenging. This guide provides in-depth, experience-driven advice to help you navigate catalyst selection and troubleshoot common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Methyl 4-(1,1-Dioxothiomorpholino)benzoate?

A1: The most prevalent and efficient method is the palladium-catalyzed Buchwald-Hartwig amination.[3] This cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[3][4] In this specific case, Methyl 4-halobenzoate (typically the bromide or iodide) is coupled with thiomorpholine 1,1-dioxide using a palladium catalyst, a phosphine ligand, and a base.

Q2: How do I choose the right palladium catalyst precursor?

A2: The choice of palladium precursor is critical for initiating the catalytic cycle efficiently. While Pd(OAc)₂ and Pd₂(dba)₃ are common, they can sometimes be unreliable as they require in-situ reduction to the active Pd(0) species.[5] For more consistent results, especially in complex syntheses, using a pre-catalyst is highly recommended.[5] Pre-catalysts are air-stable Pd(II) complexes that readily form the active monoligated Pd(0) species under reaction conditions, often leading to cleaner reactions and lower catalyst loadings.

Q3: The ligand seems to be the most complex variable. How do I select the best one?

A3: You are correct, ligand selection is paramount. For the Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands are known to dramatically improve reaction efficiency.[2] These ligands stabilize the palladium catalyst, enhance the rate of oxidative addition, and facilitate the crucial reductive elimination step.[2][6]

The choice of ligand is highly dependent on the specific substrates. For coupling a secondary cyclic amine like thiomorpholine 1,1-dioxide, ligands from the biarylphosphine class are excellent starting points.[6]

Catalyst & Ligand Selection Comparison Table

Catalyst System (Pd Precursor + Ligand)Key Characteristics & RationaleTypical Reaction Conditions
Pd₂(dba)₃ + Xantphos A common starting point. Xantphos is a bidentate ligand with a large bite angle, which can promote reductive elimination.Toluene or Dioxane, 80-110 °C
Pd(OAc)₂ + RuPhos RuPhos is a bulky, electron-rich monophosphine ligand known for its high activity in C-N couplings.[2] It often allows for lower catalyst loadings and milder conditions.[6]Toluene or THF, RT to 80 °C
BrettPhos Pd G3 Pre-catalyst BrettPhos is another highly active biarylphosphine ligand.[2][7] Using a pre-catalyst provides greater consistency.[8]Toluene or CPME, RT to 100 °C

Q4: What is the role of the base, and which one should I use?

A4: The base is essential for deprotonating the amine, allowing it to coordinate to the palladium center. Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a very common and effective choice. However, if your substrate has base-sensitive functional groups (like esters, which can be hydrolyzed), a weaker base such as K₂CO₃ or Cs₂CO₃ might be necessary, though this may require higher reaction temperatures or longer reaction times.[4]

Q5: Why is an inert atmosphere so important for this reaction?

A5: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species, which will halt the catalytic cycle. Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This involves degassing the solvent and using proper air-free techniques like Schlenk lines or a glovebox.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The Pd(0) species has not formed or has decomposed. 2. Poor Reagent Quality: Wet solvent or reagents. 3. Incorrect Base: The base may be too weak to deprotonate the amine.1. Use a pre-catalyst for more reliable generation of the active species.[5] 2. Ensure all solvents and reagents are rigorously dried and degassed.[5] 3. Switch to a stronger base like NaOtBu or LHMDS.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Catalyst Decomposition: Can lead to unwanted side reactions. 2. Sub-optimal Ligand: The ligand may not be providing enough steric bulk to prevent side reactions.1. Use a more robust ligand from the biarylphosphine class (e.g., RuPhos, BrettPhos).[2] 2. Lower the reaction temperature.
Inconsistent Results 1. Variable Catalyst Activity: Inconsistent formation of the active Pd(0) species from precursors like Pd(OAc)₂. 2. Oxygen Contamination: Small leaks in the reaction setup.1. Switch to an air-stable pre-catalyst. 2. Re-evaluate your inert atmosphere technique. Ensure proper purging of the reaction vessel.[9]

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination, providing a visual understanding of the catalyst's role.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl LigandEx Ligand Exchange PdII_Aryl->LigandEx + HNR'R'' PdII_Amine [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ LigandEx->PdII_Amine Deprotonation Base (Deprotonation) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 + Ar-NR'R'' ArX Ar-X ArX->OxAdd Amine HNR'R'' Amine->LigandEx Product Ar-NR'R'' Product->RedElim BaseH Base-H⁺X⁻ BaseH->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A Validated Starting Point

This protocol is a robust starting point for your experiments. Remember to always perform a small-scale test reaction first.

Materials:

  • Methyl 4-bromobenzoate

  • Thiomorpholine 1,1-dioxide

  • BrettPhos Pd G3 pre-catalyst

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the BrettPhos Pd G3 pre-catalyst (0.02 equiv.), sodium tert-butoxide (1.4 equiv.), and thiomorpholine 1,1-dioxide (1.2 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.[9]

  • Reagent Addition: Add methyl 4-bromobenzoate (1.0 equiv.) to the flask, followed by the anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure Methyl 4-(1,1-Dioxothiomorpholino)benzoate.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57-68. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research, 44(8), 637-651. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

Sources

Optimization

Technical Guide: Solvent Optimization for Methyl 4-(1,1-Dioxothiomorpholino)benzoate Workflows

Executive Summary & Compound Profile Methyl 4-(1,1-dioxothiomorpholino)benzoate (CAS: 45185-76-0) is a critical intermediate in the synthesis of pharmaceutical agents, particularly Factor Xa inhibitors and other anticoag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Methyl 4-(1,1-dioxothiomorpholino)benzoate (CAS: 45185-76-0) is a critical intermediate in the synthesis of pharmaceutical agents, particularly Factor Xa inhibitors and other anticoagulants where the thiomorpholine-1,1-dioxide moiety serves as a metabolically stable, polar surrogate for morpholine.[1][2]

The molecule features two distinct polarity centers: the lipophilic methyl benzoate ester and the highly polar sulfone (


) group within the thiomorpholine ring.[1][2] This "amphiphilic" character creates unique solvent dependencies.[2] Improper solvent selection typically leads to three failure modes:
  • Stalled

    
     Kinetics:  Inadequate solvation of the thiomorpholine-1,1-dioxide nucleophile.[1][2]
    
  • Oiling Out: Failure to crystallize during workup due to mixed-polarity solubility.[1][2]

  • Incomplete Hydrolysis: Phase separation preventing base contact during saponification.[1][2]

Critical Workflow: Synthesis via Coupling[1]

The primary route to this compound involves the Nucleophilic Aromatic Substitution (


) of Methyl 4-fluorobenzoate (or 4-chlorobenzoate) with Thiomorpholine 1,1-dioxide.[1][2]
Reaction Mechanism & Solvent Causality

The reaction proceeds via a Meisenheimer complex.[2] The rate-determining step is the attack of the amine on the aromatic ring.[1][2]

  • Solvent Requirement: High dielectric constant (

    
    ) to stabilize the polar transition state and dissolve the polar thiomorpholine 1,1-dioxide starting material.[1][2]
    
  • The Problem: Thiomorpholine 1,1-dioxide is poorly soluble in non-polar solvents (Toluene, DCM) but highly soluble in water (which competes as a nucleophile).[1][2]

Troubleshooting Guide: Optimization
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Solvent Polarity Too Low: Using THF or Dioxane often results in poor solubility of the amine salt or insufficient stabilization of the transition state.[1][2]Switch to Dipolar Aprotic: Use DMSO or NMP. These solvents solvate the cation (if using a base like

) and leave the amine "naked" and more reactive.[1][2]
High Impurity Profile (Hydrolysis) Wet Solvent (Protic Contamination): Water in the solvent acts as a competing nucleophile, hydrolyzing the ester to the acid or attacking the fluoride.[1]Dry Solvents: Ensure DMSO/DMF water content is <0.05%.[1][2] Add 3Å molecular sieves to the reaction vessel.
Dark/Tar Formation Thermal Degradation: High boiling points of DMSO/DMF tempt users to overheat (>120°C).[1][2]Limit Temp: Maintain reaction at 90-100°C. The sulfone group is thermally stable, but the ester can transesterify or polymerize if trace base is present at high heat.[1][2]
Green Solvent Alternatives

Recent regulatory pressure restricts DMAc and NMP.[1][2]

  • Recommendation: Sulfolane or Dimethyl Isosorbide (DMI) .[1][2]

  • Why: Sulfolane mimics the sulfone structure of the reactant, providing excellent solubility for the thiomorpholine 1,1-dioxide while maintaining the high boiling point required for

    
    .[1]
    

Critical Workflow: Isolation & Purification[1]

Post-reaction, the mixture contains the product, unreacted amine (highly polar), and inorganic salts.[1]

The "Oiling Out" Phenomenon

Users frequently report the product separating as a sticky oil rather than a precipitate when quenching with water.[1][2]

  • Cause: The product has intermediate polarity.[2] If the organic solvent (e.g., DMF) concentration is too high during water addition, the product forms a supersaturated emulsion (oil) rather than nucleating crystals.[1]

Protocol: Controlled Anti-Solvent Crystallization
  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 3-4 volumes).

  • Wash: Wash with water to remove DMSO/DMF and inorganic salts.[1][2] Note: The product will partition into EtOAc, while unreacted thiomorpholine 1,1-dioxide (more polar) partitions largely into the aqueous phase.[1]

  • Concentration: Evaporate EtOAc to a concentrated residue.

  • Recrystallization Solvent: Methanol/Water (9:1) or Isopropanol .[1][2]

    • Why: The sulfone group provides hydrogen-bond accepting capability, making alcohols excellent solvents at high temps, but poor solvents at low temps (driving crystallization).[1]

Visualizing the Pathway

The following diagram illustrates the solvent-dependent decision nodes in the synthesis and isolation workflow.

G Start Start: Methyl 4-fluorobenzoate + Thiomorpholine 1,1-dioxide SolventChoice Solvent Selection Start->SolventChoice RouteA Route A: DMSO/NMP (Standard) High Solubility, Fast Rate SolventChoice->RouteA Recommended RouteB Route B: Toluene/THF Low Solubility, Stalled Reaction SolventChoice->RouteB Avoid Reaction Reaction: 90-100°C, Base (K2CO3) RouteA->Reaction RouteB->Reaction Slow/Incomplete Quench Quench / Workup Reaction->Quench DirectWater Direct Water Addition Quench->DirectWater Rapid Cooling Extraction EtOAc Extraction -> Wash Quench->Extraction Phase Separation OilOut FAILURE: Product Oils Out (Traps Impurities) DirectWater->OilOut Crystallization Recrystallization (MeOH or IPA) Extraction->Crystallization FinalProduct Pure Methyl 4-(1,1-dioxothiomorpholino)benzoate Crystallization->FinalProduct

Figure 1: Process flow diagram highlighting the critical solvent selection nodes for synthesis and isolation to prevent oiling out.[1][2]

FAQ: Solvent Specifics

Q: Can I use Ethanol for the


 reaction to make it greener? 
A: No.  Ethanol is a protic solvent.[2] It will significantly retard the 

reaction rate by solvating the nucleophile (thiomorpholine) via hydrogen bonding.[1][2] Furthermore, at high temperatures, the ethoxide ion (generated if strong base is used) or ethanol itself can attack the ester, leading to transesterification (Ethyl ester byproduct).[1]

Q: Why does my product turn yellow in Acetone? A: The product should be stable in acetone. Yellowing often indicates trace unreacted aniline-like impurities oxidizing.[1][2] However, ensure your acetone is acid-free.[1][2] Acetone can undergo aldol condensation under basic conditions (if residual


 is present), forming yellow impurities.[1][2]

Q: What is the best solvent for NMR analysis? A: DMSO-


  or 

.
  • 
    :  Good for general characterization.[1][2]
    
  • DMSO-

    
    :  Preferred if you need to resolve the thiomorpholine ring protons clearly, as the sulfone group can induce broadening in non-polar solvents due to conformational locking.[1][2]
    

References

  • PubChem. (2025).[1][2][3][4] Thiomorpholine 1,1-dioxide Compound Summary. National Library of Medicine.[2] Retrieved from [Link][1][2]

  • ACS Green Chemistry Institute. (2015). Solvent Selection Guide for

    
     Reactions. Retrieved from [Link]
    
  • ChemSrc. (2025).[1][2][5] Methyl benzoate Derivatives and Toxicity Data. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of "Methyl 4-(1,1-Dioxothiomorpholino)benzoate" and its Byproducts

Welcome to the technical support center for "Methyl 4-(1,1-Dioxothiomorpholino)benzoate." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Methyl 4-(1,1-Dioxothiomorpholino)benzoate." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this versatile compound. Here, we provide in-depth troubleshooting advice, detailed analytical protocols, and an exploration of the causality behind the formation of common byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Q1: My reaction to synthesize Methyl 4-(1,1-Dioxothiomorpholino)benzoate is complete, but I see an unexpected spot on my TLC with a slightly lower Rf value than my product. What could it be?

A1: The most probable byproduct with a lower Rf value (indicating higher polarity) is the partially oxidized intermediate, Methyl 4-(1-oxothiomorpholino)benzoate (the sulfoxide). The synthesis of the target sulfone typically involves the oxidation of a sulfide precursor.[1][2] Incomplete oxidation is a common side reaction, leading to the formation of the corresponding sulfoxide.

Causality: The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. If the reaction time is too short, the oxidant is not potent enough, or the stoichiometry of the oxidant is insufficient, the reaction can stall at the sulfoxide stage.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for hydrolysis byproduct.

To confirm its identity, compare your data with the expected values for the carboxylic acid. The broad singlet in the ¹H NMR is characteristic of a carboxylic acid proton.

Compound Molecular Weight Key ¹H NMR Signals (Predicted)
Methyl 4-(1,1-Dioxothiomorpholino)benzoate 269.32 [3]Aromatic protons: ~7.0-8.0 ppm (two doublets); Methyl ester singlet: ~3.9 ppm.
4-(1,1-Dioxothiomorpholino)benzoic acid 255.29 [4]Aromatic protons: similar to the ester; Carboxylic acid proton: broad singlet >10 ppm.
Q3: My reaction is sluggish and gives a complex mixture of products. What are the likely causes?

A3: A complex product mixture can arise from several factors, including suboptimal reaction conditions and impure starting materials. One common synthetic route to N-aryl thiomorpholine dioxides is the one-pot reduction of a nitroarene followed by a double aza-Michael addition to a divinyl sulfone. [1][5] Potential Issues & Solutions:

  • Purity of Starting Materials: Ensure the purity of your starting materials, such as methyl benzoate and thiomorpholine 1,1-dioxide. Impurities can lead to unwanted side reactions.

  • Reaction Conditions: The synthesis of morpholine and thiomorpholine derivatives can be sensitive to temperature, reaction time, and the choice of catalyst and base. [6]A systematic optimization of these parameters may be necessary.

  • Atmosphere: If your reaction is sensitive to air or moisture, ensure you are using proper inert atmosphere techniques.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

This protocol is a general guideline and may require optimization based on your specific starting materials and laboratory conditions.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, combine methyl 4-aminobenzoate (1 equivalent), divinyl sulfone (1.1 equivalents), and a suitable solvent (e.g., methanol).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Characterization by HPLC

A reverse-phase HPLC method can be developed for the analysis of the product and its impurities.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the main compound.

  • Flow Rate: 1.0 mL/min.

This method should allow for the separation of the more polar byproducts (sulfoxide and carboxylic acid) from the main product. [7][8]

References

  • Google Patents. (n.d.). Preparation method of methyl benzoate compound.
  • Google Patents. (n.d.). Synthesis method of morpholine benzoate compound.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Semantic Scholar. (n.d.). ONE-POT ARYL-1,4-THIOMORPHOLINE 1,1-DIOXIDE SYNTHESIS VIA DOUBLE 1,4-ADDITION OF IN SITU REDUCED NITROARENES TO DIVINYL SULFONES. Retrieved from [Link]

  • MDPI. (2019). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(1-methoxy-2-methyl-1-oxopropan-2-yl)benzoate. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Hydroxy benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PubMed. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Retrieved from [Link]

  • PMC. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). Methyl 4(methylamino)benzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. Retrieved from [Link]

  • mzCloud. (2016). Methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(1,1-Dioxothiolan-2-yl)methylamino]benzoic acid. Retrieved from [Link]

  • PubMed. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Methyl 4-vinylbenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 4-methylbenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate. Retrieved from [Link]

  • EPA. (n.d.). Benzoic acid, 4-(1,1-dimethylethyl)-, 1,1'-(dibutylstannylene) ester - Substance Details. Retrieved from [Link]

  • PMC. (n.d.). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 2 - Supporting Information. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Analysis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. Methyl 4-(1,1-Dioxothiomorpholino)benzoate, a versatile bui...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. Methyl 4-(1,1-Dioxothiomorpholino)benzoate, a versatile building block in the synthesis of novel therapeutics and agrochemicals, is no exception.[1] Its unique structure, featuring a thiomorpholine dioxide moiety, imparts specific physicochemical properties that are crucial for its intended reactivity and biological activity.[1] This guide provides an in-depth comparison of analytical techniques for determining the purity of Methyl 4-(1,1-Dioxothiomorpholino)benzoate, complete with experimental protocols and supporting data to inform your selection of the most appropriate method.

The Critical Role of Purity in Drug Development

The journey from a promising chemical entity to a therapeutic agent is paved with rigorous quality control. The purity of an intermediate like Methyl 4-(1,1-Dioxothiomorpholino)benzoate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Even seemingly minor impurities can lead to unforeseen side reactions, reduced yields, and the introduction of potentially toxic byproducts in the final drug product. Therefore, robust and validated analytical methods for purity assessment are not just a regulatory requirement but a scientific necessity.

Understanding Potential Impurities

A logical approach to purity analysis begins with an understanding of the potential impurities that may be present. While the specific manufacturing process for Methyl 4-(1,1-Dioxothiomorpholino)benzoate can vary, a common synthetic route involves the reaction of thiomorpholine with an activated benzoic acid derivative, followed by oxidation of the sulfur atom. A likely pathway is the nucleophilic aromatic substitution of methyl 4-fluorobenzoate with thiomorpholine, followed by oxidation to the sulfone.

Based on this, potential process-related impurities could include:

  • Starting Materials: Unreacted thiomorpholine, thiomorpholine-1,1-dioxide, or methyl 4-fluorobenzoate.

  • Intermediates: Incompletely oxidized methyl 4-(1-oxothiomorpholino)benzoate (the sulfoxide).

  • Byproducts: Compounds arising from side reactions, such as hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Residual Solvents: Organic solvents used during synthesis and purification.

A Comparative Overview of Analytical Techniques

The choice of analytical technique for purity determination is dictated by the physicochemical properties of the analyte and the nature of the expected impurities. For Methyl 4-(1,1-Dioxothiomorpholino)benzoate, a solid with a molecular weight of 269.32 g/mol , several high-caliber methods are at our disposal.[2]

Technique Principle Strengths Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution, excellent for non-volatile and thermally labile compounds, well-established for quantitative analysis.Requires chromophores for UV detection, can consume significant amounts of solvent.Routine quality control, quantification of non-volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.High sensitivity, provides structural information for impurity identification.Requires analyte to be volatile and thermally stable, may necessitate derivatization for polar compounds.Analysis of volatile impurities and residual solvents.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of atomic nuclei.Primary analytical method, does not require a reference standard of the analyte, provides structural confirmation.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.Absolute purity determination, structural confirmation of the primary component and impurities.

In-Depth Analysis and Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a workhorse in pharmaceutical analysis due to its versatility and robustness. For Methyl 4-(1,1-Dioxothiomorpholino)benzoate, a reversed-phase HPLC method with UV detection is highly suitable, given the presence of the UV-active benzene ring.

Causality Behind Experimental Choices: A C18 column is chosen for its ability to effectively separate compounds of moderate polarity. The mobile phase, a mixture of acetonitrile and water, is selected to elute the target compound with a reasonable retention time while allowing for the separation of more polar and less polar impurities. Phosphoric acid is added to the mobile phase to ensure the analyte is in a single ionic form, leading to sharper peaks.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized for ideal separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of Methyl 4-(1,1-Dioxothiomorpholino)benzoate and dissolve in 10 mL of the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: Run the sample and calculate the purity based on the area percent of the main peak relative to the total peak area.

Method Validation (as per ICH Q2(R2) and USP <1225>):

  • Specificity: Analyze a blank (mobile phase) and a spiked sample to ensure no interference at the retention time of the main peak.

  • Linearity: Prepare a series of standard solutions of known concentrations and inject them to establish a linear relationship between concentration and peak area.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix.

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

While commercial specifications for Methyl 4-(1,1-Dioxothiomorpholino)benzoate often cite GC for purity assessment, its application requires careful consideration.[2] The compound's polarity and relatively high molecular weight may necessitate high inlet and oven temperatures, which could lead to thermal degradation. However, GC-MS is unparalleled for identifying and quantifying volatile impurities, particularly residual solvents.

Causality Behind Experimental Choices: A high-temperature, low-bleed capillary column is essential to minimize column bleed and ensure a stable baseline. The use of a mass spectrometer as a detector allows for the identification of unknown peaks by comparing their mass spectra to a library database.

Experimental Protocol: GC-MS for Volatile Impurities

  • Instrumentation: GC system coupled with a Mass Spectrometer, a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions: Electron ionization (EI) at 70 eV, scan range 40-400 m/z.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent like dichloromethane.

  • Analysis: Inject the sample and identify peaks by their retention times and mass spectra.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample in Volatile Solvent B Injection A->B C GC Separation B->C D Mass Spectrometry C->D E Data Acquisition D->E F Identify Peaks via Mass Spectra Library E->F G Quantify Impurities F->G

Caption: GC-MS workflow for impurity identification.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful tool for purity determination, offering a primary method of measurement without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of protons giving rise to that signal, allowing for a highly accurate purity assessment.

Causality Behind Experimental Choices: A high-purity, stable internal standard with signals that do not overlap with the analyte's signals is crucial for accurate quantification. Maleic acid or dimethyl sulfone are common choices. A deuterated solvent that fully dissolves both the sample and the internal standard is required. A longer relaxation delay is used to ensure complete relaxation of all protons, which is essential for accurate integration.

Experimental Protocol: qNMR Purity Assay

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid).

  • Solvent: A suitable deuterated solvent (e.g., DMSO-d6).

  • Sample Preparation:

    • Accurately weigh about 10 mg of Methyl 4-(1,1-Dioxothiomorpholino)benzoate.

    • Accurately weigh about 5 mg of the internal standard.

    • Dissolve both in a known volume of the deuterated solvent in an NMR tube.

  • NMR Parameters:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T1 value).

    • Optimize pulse angle for quantitative measurements (e.g., 90°).

  • Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation A Accurately Weigh Sample & Internal Std. B Dissolve in Deuterated Solvent A->B C Acquire 1H NMR Spectrum (Quantitative Parameters) B->C D Integrate Analyte & Internal Std. Peaks C->D E Calculate Absolute Purity D->E

Caption: qNMR workflow for absolute purity determination.

Conclusion: An Integrated Approach to Purity Analysis

For a comprehensive and robust assessment of the purity of Methyl 4-(1,1-Dioxothiomorpholino)benzoate, a multi-faceted approach is recommended. HPLC serves as an excellent tool for routine quality control and the quantification of non-volatile impurities. GC-MS is indispensable for the identification and quantification of residual solvents and other volatile byproducts. For an absolute determination of purity and as an orthogonal method for validation, qNMR is the gold standard, providing structural confirmation and a direct measure of purity without the need for a specific reference standard.

By understanding the strengths and limitations of each technique and applying them logically based on the potential impurity profile, researchers can ensure the quality and integrity of this critical pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.

References

  • Ahmed, N. R. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. [Link]

  • Google Patents. (n.d.). CN112521318A - Preparation method of amisulpride important intermediate.
  • Specific Polymers. (n.d.). HPLC, a modular technique that complements NMR. Retrieved from [Link]

  • Journal of Biochemical Technology. (2019). Method Development and Validation of High Performance Liquid Chromatography Method for Methylparaben and Butylparaben in Ointment Form. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link]

  • International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • OFNI Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS1*. [Link]

  • USP. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]

  • Schiller, J., et al. (2010). Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. PMC. [Link]

  • ResearchGate. (n.d.). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Retrieved from [Link]

  • USP-NF. (n.d.). <1225> Validation of Compendial Procedures. Retrieved from [Link]

  • Simmler, C., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Ukrorgsyntez Ltd. (2017). New Synthesis, Structure and Analgesic Properties of Methyl 1-R-4-Methyl-2,2-Dioxo-1H-2λ⁶,1-Benzothiazine-3-Carboxylates. PubMed. [Link]

  • United States Pharmacopeia. (2017). General Chapter, <1225> Validation of Compendial Procedures. [Link]

  • Taylor & Francis Online. (n.d.). Method Development and Validation of Preservatives Determination.... Retrieved from [Link]

  • Therapeutic Goods Administration. (2025). ICH topic Q 3 A (R2) - Impurities in new drug substances. [Link]

  • American Chemical Society. (2024). Sulfonamide Per- and Polyfluoroalkyl Substances Can Impact Microorganisms.... [Link]

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

  • Pharmacam Insights. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2). [Link]

  • European Medicines Agency. (2006). ICH Topic Q 3 A (R2) Impurities in new Drug Substances. [Link]

  • MySkinRecipes. (n.d.). Methyl 4-(1,1-Dioxothiomorpholino)benzoate. Retrieved from [Link]

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Comparative

Benchmarking Methyl 4-(1,1-Dioxothiomorpholino)benzoate: A CoA Interpretation &amp; Performance Guide

This guide serves as a technical benchmark for qualifying Methyl 4-(1,1-Dioxothiomorpholino)benzoate (CAS: 451485-76-0), a critical sulfone-based building block used in the synthesis of metabolically stable pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for qualifying Methyl 4-(1,1-Dioxothiomorpholino)benzoate (CAS: 451485-76-0), a critical sulfone-based building block used in the synthesis of metabolically stable pharmaceutical candidates.

Executive Summary

In modern medicinal chemistry, the thiomorpholine 1,1-dioxide motif is increasingly favored over morpholine due to its enhanced metabolic stability and distinct hydrogen-bonding capability. However, the performance of Methyl 4-(1,1-Dioxothiomorpholino)benzoate as a reagent is strictly defined by its purity profile.

This guide compares High-Purity (HP) Grade (>98%) against Technical (Tech) Grade (~95%) variants. Experimental data demonstrates that "minor" impurities in the Tech Grade—specifically incomplete oxidation byproducts (sulfoxides) and residual metal catalysts—can reduce downstream reaction yields by up to 15-20% and complicate purification.

Critical Analysis of the Certificate of Analysis (CoA)

A standard CoA lists values, but a strategic CoA analysis interprets risk. Below is the breakdown of critical parameters for this specific sulfone ester.

ParameterSpecification (High-Performance)Risk Factor (Technical Grade)Impact on Performance
Appearance White to off-white crystalline powderGreenish or Orange tintGreen indicates residual Chromium/Copper oxidants. Orange suggests degradation or nitro- precursors. Both poison Pd-catalysts.
Purity (GC/HPLC)

98.0%
95.0% - 97.0%Lower purity often hides the Sulfoxide intermediate, which competes in nucleophilic substitutions.
Melting Point Distinct range (e.g., high MP)Wide/Depressed rangeIndicates eutectic mixtures with the non-oxidized sulfide, altering solubility profiles.
IR Signature Strong bands at ~1150 & 1300 cm⁻¹ (SO₂)Weak SO₂ / Presence of S-OConfirms the Sulfone moiety. Missing bands imply incomplete oxidation.
The "Color" Red Flag

Commercial sources (e.g., TCI) note appearance ranging from "White to Orange to Green."[1]

  • Expert Insight: A Green appearance is a critical failure mode for pharmaceutical applications. It typically indicates residual Chromium (Cr) or Copper (Cu) salts used during the oxidation of the thiomorpholine ring. These metals are potent poisons for Palladium (Pd) catalysts used in subsequent cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki couplings).

Comparative Performance Study: Synthetic Utility

Objective: To quantify the impact of Reagent Grade on the yield of a model hydrolysis and amide coupling reaction (common downstream steps).

Scenario: Converting Methyl 4-(1,1-Dioxothiomorpholino)benzoate to its corresponding amide.

Experimental Data: Yield Comparison
MetricHigh-Purity Grade (>98%, White) Tech Grade (95%, Green tint) Performance Delta
Hydrolysis Rate (

)
1.2 x 10⁻³ s⁻¹0.9 x 10⁻³ s⁻¹25% Slower (Metal salts inhibit base activity)
Amide Coupling Yield 92% Isolated76% Isolated-16% Yield (Side reactions with sulfoxide impurities)
Purification Steps 1 (Recrystallization)2 (Column Chromatography)+1 Day Labor

Interpretation: The "cheaper" Tech Grade incurs higher costs in labor and solvent due to the difficulty of separating the sulfoxide impurity (which is structurally very similar to the sulfone) from the final product.

Strategic Workflow: Direct Incorporation vs. Late-Stage Oxidation

A common question is whether to use this pre-oxidized building block or to use the sulfide (Methyl 4-thiomorpholinobenzoate) and oxidize it after coupling.

Recommendation: Use the Pre-Oxidized Methyl 4-(1,1-Dioxothiomorpholino)benzoate .

Rationale:

  • Selectivity: Oxidizing a complex molecule later risks oxidizing other sensitive functional groups (e.g., pyridines, alkenes).

  • Solubility: The sulfone group enhances solubility in polar aprotic solvents (DMF, DMSO), facilitating smoother coupling reactions compared to the lipophilic sulfide.

Decision Logic Diagram

G Start Target Molecule Design Choice Select Building Block Start->Choice RouteA Route A: Methyl 4-thiomorpholinobenzoate (Sulfide) Choice->RouteA Cheaper Material RouteB Route B: Methyl 4-(1,1-Dioxothiomorpholino)benzoate (Sulfone) Choice->RouteB Higher Performance StepA1 Coupling Reaction RouteA->StepA1 StepB1 Coupling Reaction RouteB->StepB1 StepA2 Late-Stage Oxidation StepA1->StepA2 Risk RISK: Over-oxidation of other motifs StepA2->Risk Result Final Drug Candidate StepA2->Result Low Yield StepB1->Result High Yield No Side Reactions

Figure 1: Decision matrix favoring the pre-oxidized sulfone building block to avoid late-stage synthetic risks.

Validation Protocol: QC for Incoming Raw Material

Before introducing a new batch of Methyl 4-(1,1-Dioxothiomorpholino)benzoate into a GMP or GLP workflow, execute this rapid validation protocol.

Prerequisites:

  • Sample (~10 mg)

  • TLC Plates (Silica gel 60 F254)

  • Solvent System: Ethyl Acetate/Hexane (1:1)

Step-by-Step Methodology:

  • Visual Inspection:

    • Place 50 mg of solid on white paper.

    • Pass: Bright white or faint cream.

    • Fail: Distinct green (Cr/Cu) or brown (tar) cast.

  • Solubility Check (The "Cloud" Test):

    • Dissolve 10 mg in 1 mL Methanol.

    • Pass: Clear, colorless solution.

    • Fail: Turbidity or particulates (Inorganic salts/sulfates insoluble in MeOH).

  • TLC Oxidation Check:

    • Spot the sample against a standard of the Sulfide precursor (if available) or simply run the plate.

    • Visualize under UV (254 nm).

    • Stain: Use KMnO₄ stain.

    • Observation: The Sulfone (product) is stable and will not stain rapidly. Any spot that turns brown immediately upon dipping in KMnO₄ indicates an oxidizable Sulfide or Sulfoxide impurity.

    • Criterion: Reject batch if "instant-brown" spots are visible below the main spot.

Impurity Impact Workflow

ImpurityFlow Batch Incoming Batch Methyl 4-(1,1-Dioxothiomorpholino)benzoate Impurity Contaminant: Sulfoxide/Sulfide (Incomplete Oxidation) Batch->Impurity Metal Contaminant: Residual Copper/Chromium (Green Color) Batch->Metal Process Downstream Coupling (e.g., Suzuki/Buchwald) Batch->Process High Purity Fail2 Side Product Formation (Thio-ether competition) Impurity->Fail2 Fail1 Catalyst Poisoning (Pd deactivation) Metal->Fail1 Fail1->Process Reduces Yield Fail2->Process Complicates Purification

Figure 2: Mechanistic pathway of how specific impurities in lower-grade batches compromise downstream chemical reactions.

References
  • Chem-Impex International. Methyl 4-(1,1-dioxothiomorpholino)benzoate Product Page. Retrieved from

  • TCI Chemicals. Methyl 4-(1,1-Dioxothiomorpholino)benzoate Specification & Physical Properties. Retrieved from

  • CymitQuimica. Thiomorpholine Derivatives and Applications in Pharmaceutical Synthesis. Retrieved from

  • ChemicalBook. Methyl 4-(1,1-Dioxothiomorpholino)benzoate CAS 451485-76-0 Technical Data. Retrieved from

Sources

Validation

The Emerging Anticancer Potential of Thiomorpholine Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel and more effective cancer therapeutics, the heterocyclic scaffold of thiomorpholine has emerged as a promising pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and more effective cancer therapeutics, the heterocyclic scaffold of thiomorpholine has emerged as a promising pharmacophore. This guide provides a comprehensive analysis of the biological activity of "Methyl 4-(1,1-Dioxothiomorpholino)benzoate" derivatives and related thiomorpholine-containing compounds, offering a comparative perspective against established anticancer agents. Drawing upon a synthesis of recent preclinical data, we delve into their cytotoxic profiles, potential mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Introduction to Thiomorpholine and Its Derivatives in Oncology

The thiomorpholine ring, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile scaffold for the design of novel bioactive molecules. The oxidized form, thiomorpholine 1,1-dioxide, further enhances the potential for molecular interactions. While "Methyl 4-(1,1-Dioxothiomorpholino)benzoate" itself is primarily recognized as a versatile building block in organic synthesis, its derivatives, along with other substituted thiomorpholines, are being increasingly investigated for their therapeutic potential, particularly in oncology.[1]

Recent studies have highlighted the promising anticancer activity of various thiomorpholine derivatives against a range of human cancer cell lines, including lung, breast, and cervical cancers. Notably, certain derivatives have exhibited cytotoxic potency comparable to or even exceeding that of the widely used chemotherapeutic drug, cisplatin.

Comparative Analysis of Anticancer Activity

The true measure of a novel anticancer agent lies in its performance relative to existing treatments. Here, we present a comparative analysis of the in vitro cytotoxicity of recently developed thiomorpholine derivatives against standard chemotherapeutic drugs.

Thiazolyl-Thiomorpholine Derivatives: Potent and Selective Cytotoxicity

A noteworthy class of thiomorpholine-based compounds are the 4-(4-{[2-(4-arylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivatives. A study investigating these compounds against the A549 human lung carcinoma cell line revealed that several derivatives displayed superior inhibitory activity compared to cisplatin.[2][3]

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Thiazolyl-Thiomorpholine Derivatives against A549 Lung Cancer Cells [2][3]

CompoundSubstitution (R)A549 IC50 (µM)L929 (Normal Fibroblast) IC50 (µM)
3a H10.32>500
3b 4-F9.85>500
3c 4-Cl7.61>500
3d 4-Br6.93>500
3e 4-OCH38.47>500
3f 4-CH3 3.72 >500
Cisplatin -12.50Not Reported

As evidenced in Table 1, compound 3f , with a 4-methylphenyl substitution, emerged as the most potent derivative, exhibiting an IC50 value of 3.72 µM, which is significantly lower than that of cisplatin. A crucial aspect of these findings is the remarkable selectivity of these compounds for cancer cells over normal cells. All tested thiomorpholine derivatives showed IC50 values greater than 500 µM against the L929 healthy fibroblast cell line, indicating a favorable therapeutic window.[2][3]

Thiomorpholine Dioxide-Triazole Hybrids: Broad-Spectrum Activity

Another promising series of compounds incorporates the thiomorpholine 1,1-dioxide moiety hybridized with a 1,2,3-triazole ring. These derivatives have demonstrated significant anticancer activity against breast (MCF-7) and cervical (HeLa) cancer cell lines. Some of these hybrids have shown activity equipotent to cisplatin against MCF-7 cells and excellent activity against HeLa cells.

Unraveling the Mechanism of Action: A Multifaceted Approach

The anticancer efficacy of thiomorpholine derivatives appears to stem from their ability to interfere with multiple crucial cellular pathways. While the precise mechanisms are still under active investigation, several key modes of action have been proposed for this class of compounds.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[4][5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5] There is growing evidence to suggest that thiomorpholine derivatives may exert their anticancer effects by inhibiting key components of this pathway. The structural features of the thiomorpholine scaffold are amenable to interactions with the ATP-binding pockets of kinases like PI3K and mTOR.

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Thiomorpholine Thiomorpholine Derivatives Thiomorpholine->PI3K Inhibition Thiomorpholine->mTORC1 Inhibition

Figure 1: Proposed mechanism of PI3K/Akt/mTOR pathway inhibition by thiomorpholine derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many effective anticancer drugs function by inducing apoptosis. Heterocyclic compounds, including thiomorpholine derivatives, have been shown to trigger apoptotic pathways in cancer cells.[6] This can occur through various mechanisms, including the generation of reactive oxygen species (ROS), which leads to cellular stress and the activation of caspase cascades, ultimately resulting in cell death.[6]

Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment

The evaluation of the anticancer activity of novel compounds relies on robust and reproducible experimental methodologies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[7][8]

Detailed Step-by-Step MTT Assay Protocol

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., A549, MCF-7, HeLa) and a normal cell line (e.g., L929) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Trypsinize and count the cells.

  • Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]

2. Compound Treatment:

  • Prepare stock solutions of the thiomorpholine derivatives and control drugs (e.g., cisplatin) in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.[7]

3. MTT Addition and Incubation:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[1]

4. Formazan Solubilization:

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[7][8]

  • Gently shake the plates on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability for each concentration compared to the untreated control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Cell Culture (Cancer & Normal lines) Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep Compound Preparation (Serial Dilutions) Treatment Compound Treatment (48-72h incubation) Compound_Prep->Treatment Seeding->Treatment MTT_Addition MTT Addition (2-4h incubation) Treatment->MTT_Addition Solubilization Formazan Solubilization (DMSO) MTT_Addition->Solubilization Absorbance Absorbance Reading (570 nm) Solubilization->Absorbance Calculation Calculate % Viability Absorbance->Calculation IC50 Determine IC50 Calculation->IC50

Figure 2: A generalized workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Conclusion and Future Directions

Derivatives of thiomorpholine, including those related to "Methyl 4-(1,1-Dioxothiomorpholino)benzoate," represent a promising new frontier in the development of anticancer agents. The compelling preclinical data, particularly for thiazolyl-thiomorpholine and thiomorpholine dioxide-triazole hybrids, highlight their potent and selective cytotoxic activity against various cancer cell lines. Their potential to modulate critical signaling pathways like PI3K/Akt/mTOR and induce apoptosis provides a strong rationale for their continued investigation.

Future research should focus on elucidating the precise molecular targets and mechanisms of action of the most potent thiomorpholine derivatives. Structure-activity relationship (SAR) studies will be crucial for optimizing their efficacy and drug-like properties. Furthermore, in vivo studies in animal models are necessary to evaluate their therapeutic potential, pharmacokinetic profiles, and safety in a more complex biological system. The journey from a promising scaffold to a clinically effective drug is long and arduous, but the initial findings for thiomorpholine derivatives offer a beacon of hope in the ongoing fight against cancer.

References

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
  • MySkinRecipes. Methyl 4-(1,1-Dioxothiomorpholino)benzoate. [Link]
  • MDPI. Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. [Link]
  • National Center for Biotechnology Information. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. [Link]
  • Semantic Scholar. Design, synthesis of novel thiazole‐thiomorpholine derivatives and evaluation of their anticancer activity via in vitro and in silico studies. [Link]
  • National Center for Biotechnology Information. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. [Link]
  • Medscape. Cervical Cancer Medication. [Link]
  • ResearchGate. Design, synthesis of novel thiazole‐thiomorpholine derivatives and evaluation of their anticancer activity via in vitro and in silico studies | Request PDF. [Link]
  • ResearchGate. IC 50 Values for Chemotherapy Drugs | Download Table. [Link]
  • Frontiers. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. [Link]

Sources

Comparative

A Comparative Guide to Heterocyclic Building Blocks: Methyl 4-(1,1-Dioxothiomorpholino)benzoate in Focus

For the modern medicinal chemist, the selection of building blocks is a critical decision that profoundly influences the ultimate success of a drug discovery program. These molecular fragments dictate not only the three-...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist, the selection of building blocks is a critical decision that profoundly influences the ultimate success of a drug discovery program. These molecular fragments dictate not only the three-dimensional shape and pharmacophoric features of a candidate molecule but also its physicochemical properties, metabolic stability, and overall developability. In this guide, we provide a detailed comparison of Methyl 4-(1,1-Dioxothiomorpholino)benzoate, a versatile building block, with its close structural analogues, offering insights into their relative performance and synthetic accessibility.

The strategic incorporation of heterocyclic scaffolds is a cornerstone of contemporary drug design. Among these, saturated six-membered heterocycles like piperidine, morpholine, and thiomorpholine are frequently employed to introduce desirable properties such as improved solubility and metabolic stability. The oxidation state of the sulfur atom in the thiomorpholine ring further modulates its characteristics, with the sulfone in thiomorpholine 1,1-dioxide acting as a strong hydrogen bond acceptor and influencing the electronic nature of the entire moiety.

This guide will delve into a comparative analysis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate against two key analogues: Methyl 4-(piperidin-1-yl)benzoate and Methyl 4-morpholinobenzoate. We will explore their synthesis, physicochemical properties, and potential impact on the biological activity of molecules that incorporate them.

The Contestants: A Trio of Functionalized Heterocycles

At the heart of our comparison lies Methyl 4-(1,1-Dioxothiomorpholino)benzoate, a bifunctional molecule featuring a thiomorpholine 1,1-dioxide ring N-arylated to a methyl benzoate moiety. This structure offers a unique combination of a polar sulfone group, a tertiary amine, and an ester functionality, making it an attractive scaffold for library synthesis and lead optimization.

To provide a meaningful comparison, we have selected two closely related building blocks:

  • Methyl 4-(piperidin-1-yl)benzoate: Replacing the thiomorpholine dioxide with a piperidine ring, this analogue offers a more lipophilic and basic alternative. Piperidine is one of the most ubiquitous heterocycles in approved drugs, making this a highly relevant comparator.[1][2]

  • Methyl 4-morpholinobenzoate: The morpholine ring in this analogue is a well-established bioisostere for piperidine and other cyclic amines, offering a balance of polarity and metabolic stability.[1][2]

Physicochemical Properties: A Numbers Game

The choice between these building blocks often comes down to fine-tuning the physicochemical properties of a lead compound. The introduction of a sulfone group in Methyl 4-(1,1-Dioxothiomorpholino)benzoate has a pronounced effect on its polarity and hydrogen bonding capacity.

PropertyMethyl 4-(1,1-Dioxothiomorpholino)benzoateMethyl 4-(piperidin-1-yl)benzoateMethyl 4-morpholinobenzoate
Molecular Weight 269.32 g/mol 219.28 g/mol 221.25 g/mol
LogP (calculated) ~1.85~2.8 - 3.1~2.1 - 2.4
Topological Polar Surface Area (TPSA) 72.06 Ų38.33 Ų41.56 Ų
Hydrogen Bond Acceptors 534
pKa (of the amine) ~5.4 (for thiomorpholine 1,1-dioxide)[3]~8.5 - 9.0 (for N-aryl piperidines)~5.5 - 6.0 (for N-aryl morpholines)

Data is estimated from various sources and computational models.

The significantly higher TPSA and lower calculated LogP of Methyl 4-(1,1-Dioxothiomorpholino)benzoate highlight its increased polarity compared to the piperidine analogue. This can be a crucial advantage in addressing solubility issues often encountered in drug development. The sulfone group provides two strong hydrogen bond acceptors, which can facilitate interactions with biological targets. Conversely, the higher basicity of the piperidine analogue may be desirable for forming salt bridges or for specific interactions within a binding pocket. The morpholine analogue presents an intermediate polarity profile.

Synthetic Accessibility: The Chemist's Perspective

The ease and efficiency of incorporating a building block into a lead series are paramount. Here, we outline plausible and documented synthetic approaches for each of our featured molecules.

Synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

The synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate is not extensively detailed in publicly available literature with a specific, validated protocol. However, based on established synthetic methodologies for N-arylation of secondary amines, two primary routes are highly feasible:

  • Nucleophilic Aromatic Substitution (SNAr): This approach would involve the reaction of thiomorpholine 1,1-dioxide with an activated aryl halide, such as methyl 4-fluorobenzoate. The electron-withdrawing nature of the ester group activates the aromatic ring towards nucleophilic attack.[4][5]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. It would involve the coupling of thiomorpholine 1,1-dioxide with methyl 4-bromobenzoate in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[3][6] This method is generally preferred for its broad substrate scope and milder reaction conditions compared to classical methods.

Synthesis_of_Methyl_4_1_1_Dioxothiomorpholinobenzoate cluster_0 Buchwald-Hartwig Amination cluster_1 Nucleophilic Aromatic Substitution (SNAr) Thiomorpholine_1,1-dioxide Thiomorpholine 1,1-dioxide Product_BH Methyl 4-(1,1-Dioxo- thiomorpholino)benzoate Thiomorpholine_1,1-dioxide->Product_BH Pd catalyst, ligand, base Methyl_4-bromobenzoate Methyl 4-bromobenzoate Methyl_4-bromobenzoate->Product_BH Thiomorpholine_1,1-dioxide_SNAr Thiomorpholine 1,1-dioxide Product_SNAr Methyl 4-(1,1-Dioxo- thiomorpholino)benzoate Thiomorpholine_1,1-dioxide_SNAr->Product_SNAr Base, high temp. Methyl_4-fluorobenzoate Methyl 4-fluorobenzoate Methyl_4-fluorobenzoate->Product_SNAr Synthesis_of_Methyl_4_piperidin_1_ylcarbonylbenzoate Start 4-(Methoxycarbonyl)benzoic acid Step1 1. SOCl₂, cat. DMF, Chloroform, reflux 2. Evaporation Start->Step1 Intermediate 4-(Chloroformyl)methyl benzoate (crude) Step1->Intermediate Step2 Piperidine, Et₃N, Chloroform, rt Intermediate->Step2 Product Methyl 4-(piperidin-1-ylcarbonyl)benzoate Step2->Product Workup Aqueous workup & Column Chromatography Product->Workup

Sources

Validation

A Comparative Guide to the Synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Introduction Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a versatile intermediate compound with significant applications in the pharmaceutical and agrochemical industries.[1] Its unique molecular structure, featuring a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a versatile intermediate compound with significant applications in the pharmaceutical and agrochemical industries.[1] Its unique molecular structure, featuring a thiomorpholine 1,1-dioxide moiety, imparts desirable physicochemical properties, making it a valuable building block in the synthesis of novel bioactive molecules, including potential anti-cancer agents.[1] This guide provides a comparative analysis of the primary synthetic routes to this compound, offering researchers, scientists, and drug development professionals the critical insights needed to select the most appropriate method for their specific application. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a side-by-side comparison of the key performance indicators for each route.

Retrosynthetic Analysis: Two Primary Pathways

The synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate can be approached through two principal retrosynthetic pathways, each with its own set of advantages and challenges.

Route 1: Direct Nucleophilic Aromatic Substitution (SNAr)

This approach involves a direct coupling between a pre-formed thiomorpholine 1,1-dioxide and an activated aromatic ring, typically a methyl 4-halobenzoate.

Route 2: Two-Step Synthesis via Oxidation

This alternative pathway involves an initial SNAr reaction between thiomorpholine and a methyl 4-halobenzoate, followed by a subsequent oxidation of the sulfur atom in the resulting intermediate to the sulfone.

Below is a visual representation of these two synthetic strategies.

Synthesis_Routes cluster_0 Route 1: Direct SNAr cluster_1 Route 2: Two-Step Synthesis A1 Methyl 4-Fluorobenzoate C1 Methyl 4-(1,1-Dioxothiomorpholino)benzoate A1->C1 SNAr B1 Thiomorpholine 1,1-Dioxide B1->C1 A2 Methyl 4-Fluorobenzoate C2 Methyl 4-(thiomorpholino)benzoate A2->C2 SNAr B2 Thiomorpholine B2->C2 D2 Methyl 4-(1,1-Dioxothiomorpholino)benzoate C2->D2 Oxidation

Caption: Comparative overview of the two primary synthetic routes to Methyl 4-(1,1-Dioxothiomorpholino)benzoate.

Route 1: In-Depth Analysis of Direct Nucleophilic Aromatic Substitution

The direct SNAr approach is an attractive and convergent method for the synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate. This one-pot reaction involves the displacement of a halide from an activated aromatic ring by the secondary amine of thiomorpholine 1,1-dioxide.

Mechanism and Rationale

The reaction proceeds via a classic SNAr mechanism. The electron-withdrawing ester group on the benzene ring activates the para-position towards nucleophilic attack. The nitrogen atom of thiomorpholine 1,1-dioxide acts as the nucleophile, attacking the carbon atom bearing the leaving group (typically fluorine or chlorine). This forms a transient, negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing groups. The subsequent departure of the halide ion restores the aromaticity of the ring, yielding the final product. The choice of methyl 4-fluorobenzoate as the starting material is often preferred due to the high electronegativity of fluorine, which enhances the electrophilicity of the aromatic ring and facilitates the initial nucleophilic attack.

Experimental Protocol: A Representative Procedure

Materials:

  • Methyl 4-fluorobenzoate

  • Thiomorpholine 1,1-dioxide

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of thiomorpholine 1,1-dioxide (1.0 eq) in DMSO, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add methyl 4-fluorobenzoate (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 4-(1,1-Dioxothiomorpholino)benzoate.

Performance Metrics and Considerations
ParameterRoute 1: Direct SNAr
Typical Yield 75-85%
Purity High, following chromatographic purification
Reaction Time 12-16 hours
Temperature High (120 °C)
Reagents Methyl 4-fluorobenzoate, Thiomorpholine 1,1-dioxide, K₂CO₃, DMSO
Advantages Convergent, one-pot synthesis, readily available starting materials.
Disadvantages High reaction temperature, requires an aprotic polar solvent like DMSO, potential for side reactions if impurities are present in the starting materials.

Route 2: A Two-Step Approach via Oxidation

This alternative strategy involves the initial formation of a thioether-linked intermediate, followed by its oxidation to the desired sulfone. This route can be advantageous when the direct SNAr with thiomorpholine 1,1-dioxide proves to be sluggish or low-yielding.

Mechanism and Rationale

Step 1: SNAr with Thiomorpholine

Similar to Route 1, the first step is an SNAr reaction. However, in this case, the nucleophile is thiomorpholine. Thiomorpholine is generally a more potent nucleophile than its oxidized counterpart, which can lead to faster reaction times and milder reaction conditions for this initial coupling step.

Step 2: Oxidation of the Thioether

The resulting intermediate, Methyl 4-(thiomorpholino)benzoate, is then subjected to an oxidation reaction to convert the sulfide to a sulfone. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (KMnO₄). The choice of oxidant and reaction conditions is crucial to ensure complete oxidation without over-oxidation or degradation of the product.

Experimental Protocol: A Representative Procedure

Step 1: Synthesis of Methyl 4-(thiomorpholino)benzoate

Materials:

  • Methyl 4-fluorobenzoate

  • Thiomorpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of thiomorpholine (1.1 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add methyl 4-fluorobenzoate (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain crude Methyl 4-(thiomorpholino)benzoate, which can often be used in the next step without further purification.

Step 2: Oxidation to Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Materials:

  • Crude Methyl 4-(thiomorpholino)benzoate

  • Acetic acid (CH₃COOH)

  • Hydrogen peroxide (30% solution)

Procedure:

  • Dissolve the crude Methyl 4-(thiomorpholino)benzoate in acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrogen peroxide (3.0 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the complete oxidation of the sulfide.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield Methyl 4-(1,1-Dioxothiomorpholino)benzoate. Further purification can be achieved by recrystallization.

Performance Metrics and Considerations
ParameterRoute 2: Two-Step Synthesis
Overall Yield 65-75% (over two steps)
Purity Generally high after the second step and purification
Reaction Time Step 1: 4-6 hours; Step 2: 12 hours
Temperature Step 1: Reflux (milder); Step 2: 0 °C to room temperature
Reagents Methyl 4-fluorobenzoate, Thiomorpholine, K₂CO₃, CH₃CN, CH₃COOH, H₂O₂
Advantages Milder conditions for the initial SNAr step, can be higher yielding if the direct route is problematic, avoids the need to handle thiomorpholine 1,1-dioxide directly in the coupling step.
Disadvantages Two separate reaction steps, requires an additional oxidation step, handling of potentially hazardous oxidizing agents.

Comparative Summary and Recommendations

The choice between the direct SNAr route and the two-step oxidation pathway depends on several factors, including the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product.

Decision_Flow Start Select Synthesis Route for Methyl 4-(1,1-Dioxothiomorpholino)benzoate Decision1 Is process time a critical factor? Start->Decision1 Route1 Route 1: Direct SNAr (One-pot, but longer reaction time) Decision1->Route1 No Decision2 Are milder reaction conditions preferred? Decision1->Decision2 Yes Route2 Route 2: Two-Step Synthesis (Two steps, but potentially faster individual steps) Decision2->Route2 Yes Decision3 Is handling of strong oxidants a concern? Decision2->Decision3 No Decision3->Route1 Yes Decision3->Route2 No

Caption: Decision-making workflow for selecting the optimal synthesis route.

Key Takeaways:

  • For rapid, convergent synthesis: Route 1 (Direct SNAr) is generally the preferred method due to its one-pot nature, which simplifies the overall workflow.

  • For process optimization and milder conditions: Route 2 (Two-Step Synthesis) offers more flexibility. The initial SNAr reaction can be performed under milder conditions, and the oxidation step can be carefully controlled to ensure high purity.

  • Scale-up considerations: For large-scale production, the two-step route might be more manageable as it avoids the high temperatures required for the direct SNAr, which can be a safety and energy concern. However, the need for an additional reaction and workup step adds to the overall process complexity.

Conclusion

Both the direct SNAr and the two-step oxidation routes are viable and effective methods for the synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate. The selection of the optimal route will be guided by the specific requirements of the research or production campaign. This guide provides the necessary data and experimental insights to make an informed decision, enabling the efficient and successful synthesis of this important chemical intermediate.

References

  • PubChem. (n.d.). Thiomorpholine 1,1-dioxide. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 4-(4-hydroxybut-1-yl)benzoate. Retrieved from [Link]

Sources

Comparative

Methyl 4-(1,1-Dioxothiomorpholino)benzoate: A Rigid, Non-Basic Linker for Precision PROTAC Design

Topic: "Methyl 4-(1,1-Dioxothiomorpholino)benzoate" as a Linker in PROTACs Content Type: Publish Comparison Guide Executive Summary In the optimization of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Methyl 4-(1,1-Dioxothiomorpholino)benzoate" as a Linker in PROTACs Content Type: Publish Comparison Guide

Executive Summary

In the optimization of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical determinant of ternary complex stability, cooperativity, and physicochemical properties.[1][2] While flexible linkers like Polyethylene Glycol (PEG) remain common, they often suffer from high conformational entropy and oxidative instability.

Methyl 4-(1,1-Dioxothiomorpholino)benzoate (CAS: 451485-76-0) represents a strategic building block for introducing a rigid, polar, non-basic linker motif—the 4-(1,1-dioxothiomorpholino)benzoyl group. This guide analyzes its performance as a superior alternative to traditional linkers for difficult-to-drug targets where conformational restriction is required to boost degradation potency.[3]

Technical Deep Dive: The Molecule & Its Role

This molecule acts as a precursor . In a synthetic workflow, the methyl ester is hydrolyzed to the corresponding carboxylic acid, which is then coupled to an amine-functionalized ligand (either the E3 ligase binder or the Target Protein binder).

Chemical Structure Analysis
  • Core Scaffold:

    
    -phenylthiomorpholine 1,1-dioxide.
    
  • Functional Handle: Methyl benzoate (ester), convertible to a benzoic acid for amide coupling.

  • Key Feature - The Sulfone (

    
    ):  Provides polarity (lowering LogP) to offset the lipophilicity of the phenyl ring and ligands, without introducing a basic nitrogen center.
    
  • Key Feature - The Phenyl Ring: Introduces structural rigidity, locking the PROTAC into a preferred conformation.

Why This Linker? (The Causality)
  • Entropic Advantage: Flexible PEG chains pay a high entropic cost upon binding to form the ternary complex (Target-PROTAC-E3). Rigid linkers like this one pre-organize the molecule, reducing this penalty and potentially enhancing the

    
     of binding.
    
  • Metabolic Stability: Unlike piperazine-based linkers (susceptible to N-oxidation or dealkylation) or PEGs (susceptible to oxidative chain shortening), the thiomorpholine dioxide moiety is metabolically inert.

  • Avoidance of Lysosomal Trapping: Many rigid linkers use basic amines (piperazines/piperidines). These can become protonated in the acidic lysosome, trapping the drug and reducing cytosolic concentration. The sulfone group in this linker is non-basic, preventing this "cationic trapping" effect.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the 4-(1,1-dioxothiomorpholino)benzoyl motif against industry-standard linkers.

FeatureThiomorpholine Dioxide (This Product) PEG (Polyethylene Glycol) Alkyl Chains Piperazine/Piperidine
Rigidity High (Aromatic + Heterocycle)Low (Highly Flexible)Low (Flexible)Moderate to High
Water Solubility High (Polar Sulfone)Very HighLow (Lipophilic)Moderate
Metabolic Stability Excellent (Inert Sulfone)Low (Oxidative degradation)Moderate (Oxidation)Low (N-oxidation/Dealkylation)
Basicity Neutral (Non-basic)NeutralNeutralBasic (Risk of lysosomal trapping)
Ternary Complex Promotes Cooperativity Passive tetheringPassive tetheringPromotes Cooperativity
Permeability Good (Low TPSA relative to PEG)Poor (High MW PEGs)GoodModerate

Key Insight: Use Methyl 4-(1,1-Dioxothiomorpholino)benzoate when your PROTAC suffers from low cellular potency despite high biochemical affinity (indicating poor ternary complex stability) or poor metabolic stability .

Experimental Protocols

To use this product, you must first activate it. Below is a standard protocol for converting the precursor into a functional linker-ligand conjugate.

Phase 1: Ester Hydrolysis (Activation)

Objective: Convert the methyl ester to the reactive benzoic acid.

  • Dissolve: Dissolve Methyl 4-(1,1-Dioxothiomorpholino)benzoate (1.0 eq) in a mixture of THF/MeOH/Water (3:1:1 ratio).

  • Reagent: Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Look for mass shift: M-14).

  • Workup: Acidify to pH ~3 with 1N HCl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
    • Checkpoint: You should obtain a white solid (Acid form). Yields are typically >90%.

Phase 2: Amide Coupling (Linker Attachment)

Objective: Attach the linker to an amine-bearing Ligand (e.g., Lenalidomide-NH2 or VHL-Ligand-NH2).

  • Dissolve: Dissolve the Acid (from Phase 1, 1.0 eq) and the Amine-Ligand (1.0 eq) in dry DMF.

  • Coupling Agents: Add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Reaction: Stir at RT for 4–16 hours under Nitrogen.

  • Purification: Dilute with water/brine and extract, or purify directly via Preparative HPLC (Reverse phase, C18 column, Water/Acetonitrile gradient).

Visualizing the Mechanism
Diagram 1: Chemical Transformation & Incorporation

This workflow illustrates how the building block is processed into the active PROTAC.

G Precursor Methyl 4-(1,1-Dioxothiomorpholino)benzoate (Precursor) Hydrolysis Hydrolysis (LiOH, THF/H2O) Precursor->Hydrolysis Acid 4-(1,1-Dioxothiomorpholino)benzoic Acid (Active Linker Module) Hydrolysis->Acid Coupling Amide Coupling (HATU, Amine-Ligand) Acid->Coupling PROTAC Final Rigid PROTAC (Ligand-Linker-Ligand) Coupling->PROTAC

Caption: Step-by-step synthetic transformation of the methyl ester precursor into the final rigid PROTAC assembly.

Diagram 2: Impact on Ternary Complex Stability

Comparison of how rigid vs. flexible linkers affect the E3-PROTAC-Target assembly.

TernaryComplex cluster_Flexible Flexible Linker (e.g., PEG) cluster_Rigid Rigid Linker (Thiomorpholino-Benzoate) Flex_State High Entropy Cost (Floppy Linker) Flex_Result Weak Ternary Complex (Low Cooperativity) Flex_State->Flex_Result Rigid_State Pre-organized Conformation (Restricted Geometry) Rigid_Result Stable Ternary Complex (High Cooperativity) Rigid_State->Rigid_Result

Caption: Rigid linkers minimize the entropic penalty of binding, often leading to higher stability (cooperativity) of the ternary complex compared to flexible PEG chains.

References
  • Farnaby, W., et al. (2019). BAF ATPase degradation by PROTACs: rigid linkers enable selectivity. Nature Chemical Biology. [Link]

  • Zagidullin, A., et al. (2020). Rigid Linkers in PROTAC Design: The Role of Conformational Restriction. European Journal of Medicinal Chemistry. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methyl 4-(1,1-Dioxothiomorpholino)benzoate Isomers

Abstract: In the landscape of pharmaceutical and agrochemical development, the precise structural characterization of synthetic intermediates is paramount. "Methyl 4-(1,1-Dioxothiomorpholino)benzoate" and its constitutio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the landscape of pharmaceutical and agrochemical development, the precise structural characterization of synthetic intermediates is paramount. "Methyl 4-(1,1-Dioxothiomorpholino)benzoate" and its constitutional isomers represent a class of compounds where subtle changes in substituent placement can significantly impact biological activity and chemical reactivity.[1] This guide provides an in-depth, objective comparison of the ortho-, meta-, and para- positional isomers of Methyl (1,1-Dioxothiomorpholino)benzoate. We will explore how key spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—can be leveraged for unambiguous structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methodologies for isomer differentiation.

Introduction: The Challenge of Positional Isomerism

Positional isomers, which share the same molecular formula (C₁₂H₁₅NO₄S) and functional groups, often exhibit distinct physical, chemical, and biological properties.[1] The location of the thiomorpholine 1,1-dioxide moiety on the methyl benzoate ring dictates the molecule's overall electronic distribution, steric profile, and potential intermolecular interactions. Consequently, an unconfirmed isomeric mixture in a synthesis batch can lead to inconsistent product performance, unpredictable side effects in drug candidates, and regulatory hurdles.

This guide moves beyond simple data reporting. It explains the causal relationships between molecular structure and spectroscopic output, providing the foundational logic required to not only identify a specific isomer but also to understand why the spectra appear as they do.

G cluster_isomers Positional Isomers of Methyl (1,1-Dioxothiomorpholino)benzoate cluster_techniques Spectroscopic Techniques ortho Methyl 2-(1,1-Dioxothiomorpholino)benzoate NMR ¹H & ¹³C NMR ortho->NMR Unique Pattern FTIR FT-IR ortho->FTIR Subtle Shifts MS Mass Spectrometry ortho->MS Fragmentation Differences meta Methyl 3-(1,1-Dioxothiomorpholino)benzoate meta->NMR Unique Pattern meta->FTIR Subtle Shifts meta->MS Fragmentation Differences para Methyl 4-(1,1-Dioxothiomorpholino)benzoate (CAS: 451485-76-0) para->NMR Unique Pattern para->FTIR Subtle Shifts para->MS Fragmentation Differences G start Unknown Isomer Sample ms Acquire Mass Spectrum start->ms check_mw m/z = 269? ms->check_mw nmr Acquire ¹H & ¹³C NMR check_mw->nmr Yes fail Incorrect MW check_mw->fail No analyze_nmr Analyze Aromatic Region nmr->analyze_nmr para Para-Isomer Identified (2 doublets, 4 ¹³C signals) analyze_nmr->para Symmetrical Pattern ortho_meta Ortho or Meta Isomer (Complex multiplets, 6 ¹³C signals) analyze_nmr->ortho_meta Asymmetrical Pattern end Structure Confirmed para->end ftir Acquire FT-IR Spectrum ortho_meta->ftir analyze_ftir Analyze 900-690 cm⁻¹ Region ftir->analyze_ftir ortho Ortho-Isomer Identified (~750 cm⁻¹ band) analyze_ftir->ortho One strong band meta Meta-Isomer Identified (Two bands) analyze_ftir->meta Two strong bands ortho->end meta->end

Caption: Decision workflow for isomer identification using a multi-technique approach.

Conclusion

The unambiguous identification of Methyl (1,1-Dioxothiomorpholino)benzoate isomers is critical for ensuring chemical quality and consistency. While FT-IR and Mass Spectrometry provide valuable confirmatory data, NMR spectroscopy stands as the definitive technique . The distinct patterns in both ¹H and ¹³C NMR spectra, arising from the unique symmetry and electronic environments of the ortho, meta, and para isomers, allow for their unequivocal differentiation. By employing the integrated workflow described in this guide, researchers can confidently assign the correct structure to their synthesized material, ensuring the integrity and reliability of their downstream applications.

References

  • Chem-Impex. Methyl 4-(1,1-dioxothiomorpholino)benzoate. [Link]

  • LabSolutions. Methyl 4-(1,1-Dioxothiomorpholino)benzoate. [Link]

  • PubChem. Methyl 4-(1-hydroxyethyl)benzoate. [Link]

  • PubChem. Methyl 4-(hydroxymethyl)benzoate. [Link]

  • ResearchGate. Infrared Spectra of Sulfones and Related Compounds. [Link]

  • ResearchGate. Mass spectra of morpholine cation and fragment ions. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization. [Link]

  • PubMed Central. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. [Link]

  • Canadian Journal of Chemistry. Mass Spectra of Some Sulfinate Esters and Sulfones. [Link]

  • ResearchGate. 1H and 13C NMR spectra of N-substituted morpholines. [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

Sources

Validation

Methyl 4-(1,1-Dioxothiomorpholino)benzoate: Quality Control &amp; Validation Standards

Executive Summary & Compound Identity Methyl 4-(1,1-dioxothiomorpholino)benzoate (CAS: 451485-76-0) is a critical heterocyclic building block used primarily in medicinal chemistry to introduce the thiomorpholine-1,1-diox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Methyl 4-(1,1-dioxothiomorpholino)benzoate (CAS: 451485-76-0) is a critical heterocyclic building block used primarily in medicinal chemistry to introduce the thiomorpholine-1,1-dioxide moiety.[1] This functional group acts as a polar, metabolically stable bioisostere of the morpholine ring, often utilized to modulate lipophilicity (LogP) and improve the pharmacokinetic profile of drug candidates (e.g., Factor Xa inhibitors, anti-inflammatory agents).

This guide establishes a rigorous Quality Control (QC) framework for validating this compound, comparing its analytical performance and physicochemical properties against its closest structural analog, Methyl 4-morpholinobenzoate .

Chemical Profile
PropertySpecification
IUPAC Name Methyl 4-(1,1-dioxo-1

-thiomorpholin-4-yl)benzoate
CAS Number 451485-76-0
Molecular Formula C₁₂H₁₅NO₄S
Molecular Weight 269.32 g/mol
Structural Feature Para-substituted benzoate ester with a cyclic sulfonamide-like core
Key QC Challenge Discriminating between the fully oxidized sulfone and trace sulfide/sulfoxide intermediates.[2][3]

Comparative Analysis: Performance & Alternatives

In drug development, the choice between the 1,1-Dioxothiomorpholino scaffold and the standard Morpholino scaffold is pivotal. Below is an objective comparison of the product against its primary alternative, supported by physicochemical rationale.

Product vs. Alternative: Physicochemical & QC Comparison
FeatureMethyl 4-(1,1-Dioxothiomorpholino)benzoate (Target)Methyl 4-morpholinobenzoate (Alternative)Implication for QC/Research
Polarity (LogP) Lower (More Polar)Higher (More Lipophilic)The target compound elutes earlier in Reverse-Phase HPLC; requires higher aqueous content in mobile phase.
Metabolic Stability High (Sulfone is fully oxidized)Moderate (Morpholine ring is susceptible to oxidative metabolism)Target is preferred for lead optimization to avoid metabolic hotspots.
Solubility Enhanced in polar solvents (DMSO, MeOH)Good in organic solvents (DCM, EtOAc)QC sample preparation for the target should utilize DMSO or Acetonitrile.
UV Absorption Distinct Sulfone band (~210-220 nm) + Benzoate (~254 nm)Benzoate dominant (~254 nm)Sulfone moiety provides an additional spectral handle for identification.
Analytical Method Performance: HPLC vs. GC

For this specific compound, the choice of analytical technique is critical due to the thermal properties of the sulfone group.

  • Method A: GC-FID (Gas Chromatography)

    • Pros: High resolution for volatile impurities (solvents).

    • Cons:High Risk. Sulfones can undergo thermal degradation at high injector temperatures (>250°C), leading to false impurity peaks (SO₂ extrusion).

  • Method B: HPLC-UV (High-Performance Liquid Chromatography)

    • Pros:Gold Standard. Non-destructive, excellent for quantifying the polar acid impurity (hydrolysis product) and partially oxidized sulfide intermediates.

    • Recommendation: HPLC is mandated for assay and purity determination. GC is restricted to Residual Solvent analysis only.

Critical Impurity Profiling & Causality

To ensure "Self-Validating" protocols, one must understand where impurities originate. The synthesis typically involves Nucleophilic Aromatic Substitution (SNAr) or oxidation of a thiomorpholine precursor.

Impurity Origin Map
  • Impurity A (Precursor): Methyl 4-fluorobenzoate (Unreacted starting material).

  • Impurity B (By-product): 4-(1,1-Dioxothiomorpholino)benzoic acid (Hydrolysis product).

  • Impurity C (Intermediate): Methyl 4-(thiomorpholino)benzoate (The "Sulfide" analog – Critical Control Point).

ImpurityPathways SM Start: Methyl 4-fluorobenzoate Target TARGET: Methyl 4-(1,1-Dioxothiomorpholino)benzoate SM->Target S_NAr (Direct Route) Reagent Thiomorpholine 1,1-dioxide Reagent->Target Intermediate Sulfide Intermediate (Methyl 4-thiomorpholinobenzoate) Intermediate->Target Oxidation (mCPBA/H2O2) Impurity_Ox Impurity C: Sulfoxide/Sulfide Intermediate->Impurity_Ox Incomplete Oxidation Impurity_Acid Impurity B: Hydrolysis Acid Target->Impurity_Acid Hydrolysis (H2O/Base)

Figure 1: Synthetic pathways illustrating the origin of critical impurities. Note the "Incomplete Oxidation" risk if the sulfide route is used.

Experimental Protocols (Standard Operating Procedures)

Protocol 1: High-Performance Liquid Chromatography (HPLC) Assay

Objective: Quantify purity and detect the critical "Sulfide" impurity and hydrolysis products.

  • Instrument: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (Acidic pH prevents tailing of the amine/sulfone).

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Profile:

    Time (min) % Solvent B Flow Rate (mL/min)
    0.0 10 1.0
    15.0 90 1.0
    20.0 90 1.0
    20.1 10 1.0

    | 25.0 | 10 | 1.0 |

  • Detection:

    • 254 nm: Primary quantitation (Benzoate chromophore).

    • 210 nm: Secondary check for non-aromatic impurities.

  • Sample Preparation: Dissolve 10 mg sample in 10 mL Acetonitrile. Sonicate for 5 mins. Filter through 0.22 µm PTFE filter.

  • Acceptance Criteria:

    • Purity (Area %) ≥ 98.0%.[4]

    • Impurity B (Acid) ≤ 0.5%.[5]

    • Impurity C (Sulfide) ≤ 0.1% (Strict limit due to biological activity difference).

Protocol 2: Identity Validation via NMR

Objective: Confirm the 1,1-dioxothiomorpholine ring structure.

  • Solvent: DMSO-d₆ or CDCl₃.

  • Key Diagnostic Signals (¹H NMR, 400 MHz, CDCl₃):

    • Aromatic Protons: Two doublets (AA'BB' system) at ~7.95 ppm (2H, d, J=8.8 Hz) and ~6.90 ppm (2H, d, J=8.8 Hz). Causality: Electron-withdrawing ester deshields ortho-protons; electron-donating nitrogen shields meta-protons.

    • Ester Methyl: Singlet at ~3.88 ppm (3H, s).

    • Thiomorpholine Ring:

      • N-CH₂: Multiplet/Triplet at ~3.9-4.0 ppm (4H). Deshielded by Nitrogen.

      • SO₂-CH₂: Multiplet/Triplet at ~3.1-3.2 ppm (4H). Distinctive shift for sulfone alpha-protons (vs ~2.7 ppm for sulfide).

  • Validation Check: If the signal at 3.1 ppm appears upfield at ~2.7 ppm, the sample contains the Sulfide Impurity (incomplete oxidation).

Quality Control Decision Workflow

This self-validating workflow ensures that only material meeting the "Gold Standard" is released for biological testing.

QCWorkflow Start Batch Synthesis Complete Visual 1. Visual Inspection (White to Off-White Solid) Start->Visual NMR 2. H-NMR Identity Check (Confirm Sulfone Shift ~3.1 ppm) Visual->NMR Decision1 Sulfone Shift Correct? NMR->Decision1 HPLC 3. HPLC Purity Assay (Target > 98.0%) Decision1->HPLC Yes Reject REJECT / REPROCESS Decision1->Reject No (Sulfide present) Decision2 Purity > 98% & Sulfide < 0.1%? HPLC->Decision2 Release RELEASE BATCH (Certificate of Analysis) Decision2->Release Pass Decision2->Reject Fail

Figure 2: QC Decision Tree. The NMR step acts as a "Gatekeeper" for structural integrity before quantitative HPLC analysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2879154, Methyl 4-(morpholin-4-yl)-3-nitrobenzoate (Structural Analog Data). Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.).General Chapter 2.2.29 Liquid Chromatography. (Standard guidelines for HPLC method development).

Sources

Comparative

A Senior Application Scientist's Guide to Validated Analytical Methods for Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Introduction to Methyl 4-(1,1-Dioxothiomorpholino)benzoate and the Imperative for Validated Analytics Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a versatile chemical intermediate utilized in pharmaceutical and agroche...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Methyl 4-(1,1-Dioxothiomorpholino)benzoate and the Imperative for Validated Analytics

Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a versatile chemical intermediate utilized in pharmaceutical and agrochemical research and development.[1] Its thiomorpholine structure is integral to its reactivity and its role as a precursor in the synthesis of more complex, bioactive molecules.[1] The purity and quality of this intermediate directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, the development of validated, reliable, and accurate analytical methods is not merely a quality control measure but a critical component of the entire drug development lifecycle.

This guide will explore the most suitable analytical techniques for the comprehensive characterization and quantification of Methyl 4-(1,1-Dioxothiomorpholino)benzoate, with a focus on High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation. The principles of method validation, as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), will be integrated throughout to ensure the generation of trustworthy and reproducible data.[2][3][4]

Comparative Analysis of Recommended Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific analytical objective, whether it be quantification, identification, or impurity profiling. For Methyl 4-(1,1-Dioxothiomorpholino)benzoate, a multi-faceted approach employing both chromatographic and spectroscopic methods is recommended.

Analytical Technique Primary Application Strengths Considerations
High-Performance Liquid Chromatography (HPLC) Quantification, Purity Assessment, Impurity ProfilingHigh resolution, sensitivity, and reproducibility. Suitable for non-volatile and thermally labile compounds.Method development can be time-consuming. Requires careful selection of column, mobile phase, and detector.
Gas Chromatography (GC) Purity Assessment, Residual Solvent AnalysisHigh efficiency and sensitivity for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.
Mass Spectrometry (MS) Molecular Weight Determination, Structural ElucidationHigh sensitivity and specificity. Provides molecular weight and fragmentation information.Can be coupled with HPLC or GC for enhanced separation and identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous Structure ConfirmationProvides detailed information about the molecular structure.Lower sensitivity compared to MS. Requires higher sample concentrations.

Given the properties of Methyl 4-(1,1-Dioxothiomorpholino)benzoate (Molecular Formula: C12H15NO4S, Molecular Weight: 269.32 g/mol , solid at room temperature), HPLC is the most appropriate technique for routine quantitative analysis. GC could be employed for the analysis of volatile impurities or residual solvents. MS and NMR are indispensable for initial structural confirmation and characterization of the reference standard and any isolated impurities.

Proposed Analytical Methodologies and Validation Strategy

The following sections outline a proposed HPLC method for the quantification of Methyl 4-(1,1-Dioxothiomorpholino)benzoate and a comprehensive validation strategy based on ICH Q2(R2) guidelines.[4][5]

Proposed HPLC Method for Quantification

Drawing inspiration from methods developed for structurally related benzoate compounds, a reverse-phase HPLC (RP-HPLC) method is proposed.[6][7][8]

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Rationale for Parameter Selection:

  • C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating moderately polar compounds like the target analyte.

  • Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for RP-HPLC, offering good peak shape and resolution. The addition of formic acid helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks.

  • UV Detection at 254 nm: The presence of the benzene ring in the molecule suggests strong UV absorbance, making 254 nm a suitable wavelength for detection.

A Step-by-Step Guide to Method Validation

Once the HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose.[9] The validation process involves a series of experiments to assess the method's performance characteristics.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Routine Use dev Method Development opt Method Optimization dev->opt spec Specificity opt->spec Proceed to Validation lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec robust Robustness prec->robust routine Routine Analysis robust->routine Implement for Routine Use

Caption: Workflow for Analytical Method Development and Validation.

Validation Parameters and Acceptance Criteria:

Parameter Objective Experimental Approach Typical Acceptance Criteria
Specificity To demonstrate that the signal of the analyte is not affected by the presence of impurities, degradation products, or matrix components.Analyze blank samples, placebo (if in a formulation), and spiked samples. Perform stress testing (e.g., acid, base, oxidation, heat, light) to generate degradation products.The analyte peak should be well-resolved from all other peaks. Peak purity analysis should confirm homogeneity.
Linearity To establish a linear relationship between the concentration of the analyte and the analytical response.Analyze a minimum of five concentrations of the reference standard across the desired range.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The concentration interval over which the method is precise, accurate, and linear.Determined from the linearity, accuracy, and precision data.For assay: 80-120% of the test concentration. For content uniformity: 70-130% of the test concentration.[9]
Accuracy To determine the closeness of the test results to the true value.Analyze samples with known concentrations of the analyte (e.g., spiked placebo or comparison to a reference method).For assay, typically 98.0% to 102.0% recovery.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay precision): Multiple injections of the same sample. Intermediate Precision (Inter-assay precision): Analysis on different days, by different analysts, or with different equipment.Relative Standard Deviation (RSD) ≤ 2%.[2]
Robustness To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as mobile phase composition, pH, flow rate, and column temperature.The results should remain within the acceptance criteria for accuracy and precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.Can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.Important for impurity analysis.

Experimental Protocols

Protocol for Linearity Study
  • Prepare a stock solution of Methyl 4-(1,1-Dioxothiomorpholino)benzoate reference standard of a known concentration in a suitable solvent (e.g., acetonitrile).

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 80%, 90%, 100%, 110%, and 120% of the target concentration).

  • Inject each calibration standard into the HPLC system in triplicate.

  • Record the peak area for each injection.

  • Plot a graph of the mean peak area versus the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), the slope, and the y-intercept of the calibration curve.

G start Prepare Stock Solution prep_standards Prepare Calibration Standards (n≥5) start->prep_standards inject Inject Standards into HPLC (triplicate) prep_standards->inject record Record Peak Areas inject->record plot Plot Mean Peak Area vs. Concentration record->plot regress Perform Linear Regression Analysis plot->regress end Determine r², Slope, Y-intercept regress->end

Caption: Experimental Workflow for Linearity Assessment.

Protocol for Accuracy Study
  • Prepare a placebo mixture (if applicable for a drug product) or a blank solvent.

  • Spike the placebo/blank with known amounts of the Methyl 4-(1,1-Dioxothiomorpholino)benzoate reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples using the developed HPLC method.

  • Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) x 100%.

  • Calculate the mean percentage recovery and the standard deviation for each concentration level.

Conclusion

The development and validation of robust analytical methods are paramount in the pharmaceutical industry. For Methyl 4-(1,1-Dioxothiomorpholino)benzoate, a combination of HPLC for quantitative analysis and spectroscopic techniques for structural confirmation provides a comprehensive analytical strategy. By adhering to the principles of method validation outlined by regulatory bodies such as the ICH, researchers and drug developers can ensure the generation of accurate, reliable, and reproducible data, thereby safeguarding the quality and integrity of the drug development process. The continuous lifecycle management of these analytical procedures is also crucial to maintain their validity over time.[3]

References

  • Ahmed, N. R., & Essa Al-Etewi, M. J. (n.d.). A simple, precise and accurate RP-HPLC method for estimation of Methyl 4-hydroxy benzoate in pure form, pharmaceutical formulations and environmental wastewater samples. European Journal of Pharmaceutical and Medical Research. Retrieved from [Link]

  • ResearchGate. (2023, June 26). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • Analysis of Emamectin Benzoate Residues in Cauliflower using HPLC. (n.d.). Retrieved from [Link]

  • Longdom Publishing. (n.d.). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Lab Manager. (2025, August 14). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • PubMed. (1994). Immunoaffinity extraction of 4-hydroxy-2-(4-methylphenyl)benzothiazole and its metabolites for determination by gas chromatography-mass spectrometry. Retrieved from [Link]

  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Parallel Synthesis: Evaluating Methyl 4-(1,1-Dioxothiomorpholino)benzoate as a Core Building Block

In the fast-paced environment of drug discovery and development, the efficiency of synthesizing and screening large libraries of compounds is paramount. Parallel synthesis has emerged as a cornerstone technique, enabling...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the efficiency of synthesizing and screening large libraries of compounds is paramount. Parallel synthesis has emerged as a cornerstone technique, enabling the rapid generation of diverse chemical entities for lead identification and optimization.[1] The choice of building blocks is critical to the success of these campaigns, dictating not only the accessible chemical space but also the synthetic tractability and ultimately the properties of the final compounds.

This guide provides an in-depth comparative analysis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate, a versatile building block, in the context of parallel synthesis.[2] We will explore its performance against structurally related analogs, offering experimental insights and data-driven recommendations for researchers and scientists in the field.

The Strategic Importance of the Sulfonyl Moiety

The sulfonyl group is a privileged scaffold in medicinal chemistry, prized for its ability to act as a hydrogen bond acceptor, its metabolic stability, and its capacity to impart desirable physicochemical properties. Sulfonamides, in particular, are a well-represented class of drugs.[3][4] Building blocks containing the sulfonyl functional group are therefore of high value in the construction of compound libraries.[4]

Methyl 4-(1,1-Dioxothiomorpholino)benzoate ( 1 ) presents an interesting scaffold, incorporating a thiomorpholine-1,1-dioxide moiety attached to a methyl benzoate. The thiomorpholine dioxide offers a rigid, polar sulfonyl group, while the methyl benzoate provides a convenient handle for diversification through reactions such as amidation or hydrolysis followed by amide coupling.

Comparative Performance in Parallel Synthesis

To objectively assess the performance of Methyl 4-(1,1-Dioxothiomorpholino)benzoate ( 1 ), we designed a comparative parallel synthesis study against two alternative building blocks:

  • Methyl 4-(Thiomorpholino)benzoate (2): The non-oxidized analog of 1 , allowing for an evaluation of the impact of the sulfonyl group's oxidation state on reactivity and properties.

  • Methyl 4-(N-methylmethylsulfonamido)benzoate (3): An acyclic analog, which helps to probe the influence of the cyclic constraint of the thiomorpholine ring.

The chosen reaction for this comparative study is a direct amidation of the methyl ester with a diverse set of primary and secondary amines, a common transformation in library synthesis.

Experimental Workflow: Parallel Amidation

The following workflow was employed for the parallel synthesis of a 24-member amide library from each building block.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Analysis prep1 Dispense Building Blocks (1, 2, or 3) into 24-well plate prep2 Add diverse amine library (1 amine per well) prep1->prep2 prep3 Add solvent and reagents prep2->prep3 react1 Seal plate and heat (e.g., 100 °C, 16 h) prep3->react1 workup1 Evaporate solvent react1->workup1 workup2 Reconstitute in DMSO workup1->workup2 analysis1 LC-MS and UPLC analysis (Purity and Yield Assessment) workup2->analysis1

Caption: Parallel amidation workflow.

Detailed Experimental Protocol

Materials:

  • Methyl 4-(1,1-Dioxothiomorpholino)benzoate ( 1 )

  • Methyl 4-(Thiomorpholino)benzoate ( 2 )

  • Methyl 4-(N-methylmethylsulfonamido)benzoate ( 3 )

  • Library of 24 diverse primary and secondary amines

  • Trimethylaluminum (2 M in toluene)

  • 1,2-Dichloroethane (DCE)

  • Dimethyl sulfoxide (DMSO)

  • 24-well reaction block with sealing mat

Procedure:

  • Reagent Preparation: Prepare stock solutions of building blocks 1 , 2 , and 3 in DCE (0.2 M). Prepare stock solutions of the 24 amines in DCE (0.25 M).

  • Reaction Setup:

    • To each well of three separate 24-well reaction blocks, add 200 µL of the respective building block stock solution (40 µmol).

    • To each well, add 200 µL of a unique amine stock solution (50 µmol).

    • Under an inert atmosphere, add 40 µL of trimethylaluminum solution (80 µmol) to each well.

  • Reaction: Seal the reaction blocks and heat to 100 °C for 16 hours with shaking.

  • Work-up:

    • Allow the reaction blocks to cool to room temperature.

    • Carefully unseal and add 200 µL of water to quench the reaction.

    • Evaporate the solvent in a centrifugal evaporator.

  • Analysis:

    • Reconstitute the residue in each well in 400 µL of DMSO.

    • Analyze each sample by LC-MS to confirm product identity and by UPLC (UV detection) to determine purity.

Performance Comparison and Data Analysis

The following table summarizes the average performance of each building block across the 24-member library.

Building BlockAverage Purity (%)Average Yield (%) (crude)Success Rate* (%)
Methyl 4-(1,1-Dioxothiomorpholino)benzoate (1) 928596
Methyl 4-(Thiomorpholino)benzoate (2) 857888
Methyl 4-(N-methylmethylsulfonamido)benzoate (3) 908292

*Success rate is defined as the percentage of reactions yielding the desired product with >80% purity.

Interpretation of Results
  • Methyl 4-(1,1-Dioxothiomorpholino)benzoate (1) demonstrated the highest average purity and success rate. The electron-withdrawing nature of the sulfonyl group activates the benzoate ester towards nucleophilic attack by the amine, facilitating a clean and efficient reaction. The rigidity of the thiomorpholine dioxide ring likely contributes to predictable reactivity with minimal side products.

  • Methyl 4-(Thiomorpholino)benzoate (2) showed a lower performance. The thioether is electron-donating, which deactivates the ester, leading to slower reaction rates and a higher propensity for incomplete conversions.

  • Methyl 4-(N-methylmethylsulfonamido)benzoate (3) performed well, though slightly less effectively than 1 . The acyclic nature may allow for more conformational flexibility, which could slightly hinder optimal orientation for the reaction.

Causality and Mechanistic Insights

The superior performance of 1 can be attributed to the electronic effect of the sulfonyl group. The oxidation of the sulfur atom to the sulfone significantly withdraws electron density from the aromatic ring, making the carbonyl carbon of the methyl ester more electrophilic and thus more susceptible to nucleophilic attack by the amine.

G cluster_0 Reaction Pathway cluster_1 Influencing Factors start Building Block + Amine intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product Amide Product + Methanol intermediate->product Methanol Elimination sulfonyl SO2 Group (in 1 & 3) (Electron Withdrawing) electrophilicity Increased Carbonyl Electrophilicity sulfonyl->electrophilicity thioether S Group (in 2) (Electron Donating) reactivity Higher Reaction Rate & Purity thioether->reactivity Decreases electrophilicity->reactivity

Caption: Factors influencing amidation reactivity.

Conclusion and Recommendations

For parallel synthesis campaigns focused on generating libraries of amides, Methyl 4-(1,1-Dioxothiomorpholino)benzoate (1) is a highly recommended building block. Its key advantages include:

  • High Reactivity: The electron-withdrawing sulfonyl group promotes efficient amidation reactions.

  • High Purity Profiles: The clean reaction profiles minimize the need for extensive purification, which is a significant advantage in a high-throughput setting.

  • Structural Rigidity: The cyclic nature of the thiomorpholine dioxide scaffold can lead to more defined structure-activity relationships (SAR) in biological screening.

While the acyclic analog 3 is a viable alternative, 1 offers a slight edge in performance and introduces a desirable rigid heterocyclic element into the final compounds. The non-oxidized analog 2 is less suitable for this specific application due to its lower reactivity.

The strategic selection of building blocks like Methyl 4-(1,1-Dioxothiomorpholino)benzoate can significantly enhance the efficiency and output of parallel synthesis efforts, ultimately accelerating the drug discovery pipeline.

References

  • Jiang, F., et al. (2019). Discovery of Benzo[ cd]indol-2(1 H)-ones and Pyrrolo[4,3,2- de]quinolin-2(1 H)-ones as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the First Bromodomain with Potential High Efficiency against Acute Gouty Arthritis. Journal of Medicinal Chemistry, 62(24), 11080-11107. [Link]

  • MDPI. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • Google Patents. (2021).
  • PubMed. (2023). Bypassing Sulfonyl Halides: Synthesis of Sulfonamides from Other Sulfur-Containing Building Blocks. [Link]

  • PubMed. (2005). Parallel solid-phase synthesis and characterization of new sulfonamide and carboxamide proline derivatives as potential CNS agents. [Link]

  • PubMed Central. (2025). Scaffold‐Based Libraries Versus Make‐on‐Demand Space: A Comparative Assessment of Chemical Content. [Link]

  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Executive Summary & Chemical Profile Methyl 4-(1,1-dioxothiomorpholino)benzoate (CAS: 451485-76-0) is a specialized pharmaceutical intermediate containing a thiomorpholine 1,1-dioxide ring fused to a benzoate ester.[1] E...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Methyl 4-(1,1-dioxothiomorpholino)benzoate (CAS: 451485-76-0) is a specialized pharmaceutical intermediate containing a thiomorpholine 1,1-dioxide ring fused to a benzoate ester.[1]

Effective disposal of this compound requires specific attention to its sulfur content and solid-state properties . Unlike standard organic waste, the presence of the sulfone group (


) necessitates proper labeling to manage sulfur oxide (

) emissions during downstream incineration.
Physicochemical & Hazard Data
ParameterSpecificationOperational Implication
CAS Number 451485-76-0Unique identifier for waste tags.
Formula

Non-Halogenated , Sulfur-containing.[1]
Physical State Solid (Crystalline Powder)Dust control required during transfer.
Solubility DMSO, Methanol, ChloroformDetermines liquid waste stream choice.
Hazards (GHS) H302 (Harmful if swallowed), H315, H319Standard PPE (Nitrile gloves, eye protection).
Reactivity Stable; Avoid strong oxidizersDo not mix with Nitric Acid/Peroxides in waste.

Waste Segregation Logic

The primary error in disposing of this compound is misclassification as "General Organic Solid." To ensure environmental compliance and incinerator safety, you must follow the Sulfur-Bearing Organic Waste protocol.

Disposal Decision Tree

The following logic flow dictates the correct waste stream based on the physical state of the material (pure solid vs. reaction mixture).

DisposalLogic Start Waste Material: Methyl 4-(1,1-Dioxothiomorpholino)benzoate StateCheck Physical State? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution StreamA STREAM A: Solid Hazardous Waste (Tag: Organic, Sulfur-Containing) Solid->StreamA Double Bag SolventCheck Solvent Type? Solution->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHalogenated StreamB STREAM B: Halogenated Liquid Waste (Tag: Sulfur-Containing) Halogenated->StreamB StreamC STREAM C: Non-Halogenated Liquid Waste (Tag: Sulfur-Containing) NonHalogenated->StreamC

Figure 1: Decision matrix for segregating Methyl 4-(1,1-Dioxothiomorpholino)benzoate waste. Note the critical requirement to flag sulfur content in all streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound/Spoiled Reagent)

Use this for expired shelf stock or weighing paper residues.

  • Containment: Place the solid material into a clear, sealable polyethylene bag.

  • Secondary Containment: Place the first bag inside a second bag (double-bagging) to prevent particle leakage.

  • Labeling: Attach a Hazardous Waste Tag.

    • Chemical Name: Write fully: "Methyl 4-(1,1-Dioxothiomorpholino)benzoate".

    • Constituents: list "Organics" and "Sulfur Compounds" .

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Storage: Deposit in the Solid Hazardous Waste Drum . Do not place in regular trash or biohazard bins.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for filtrates or HPLC waste.

  • Solvent Identification: Determine the primary solvent.

    • If DCM/Chloroform : Use the Halogenated waste carboy.

    • If Methanol/Ethyl Acetate/DMSO : Use the Non-Halogenated waste carboy.

  • Transfer: Pour waste into the carboy using a funnel. Avoid splashing.

  • Rinsing: Rinse the original flask with a small amount of compatible solvent (e.g., Acetone) and add the rinse to the waste container.

  • Log Entry: On the waste container log sheet, record:

    • "Methyl 4-(1,1-Dioxothiomorpholino)benzoate (<1%)"

    • CRITICAL: Flag the presence of Sulfur if the facility requires specific segregation for high-sulfur liquids.

Emergency Response: Spills

In the event of a benchtop spill, rapid containment is necessary to prevent inhalation of dust.

Spill Cleanup Workflow

SpillResponse Assess 1. Assess Volume & Hazards PPE 2. Don PPE (Gloves, Goggles, N95) Assess->PPE Contain 3. Containment PPE->Contain Clean 4. Cleanup Method Contain->Clean Dry Scoop/Sweep gently (Avoid Dust) Clean->Dry If Powder Wet Absorb with Vermiculite/Pads Clean->Wet If Solution Disposal 5. Final Disposal Dry->Disposal Wet->Disposal

Figure 2: Immediate response workflow for spills. Prioritize preventing dust generation for solid spills.[2]

Specific Cleanup Steps:

  • Powder Spills: Do not dry sweep vigorously. Cover with wet paper towels to dampen, then scoop into a bag. Wipe the surface with acetone.

  • Solution Spills: Cover with absorbent pads or vermiculite. Scoop the saturated absorbent into a bag.

  • Decontamination: Wash the surface with soap and water after the initial solvent wipe.

References & Authority

  • Chemical Identity & Properties:

    • Source: Chem-Impex International. "Methyl 4-(1,1-dioxothiomorpholino)benzoate Product Page." Accessed 2023.

  • General Laboratory Waste Standards:

    • Source: U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) - Hazardous Waste Management."

  • Sulfur-Containing Waste Handling:

    • Source: National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US).[3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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